molecular formula C13H14BrN3 B1322256 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 601515-08-6

7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B1322256
CAS No.: 601515-08-6
M. Wt: 292.17 g/mol
InChI Key: OTJQOTBHIMMPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C13H14BrN3 and its molecular weight is 292.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-benzyl-3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-13-15-8-12-10-16(6-7-17(12)13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQOTBHIMMPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624903
Record name 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601515-08-6
Record name 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the definitive structure elucidation of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Designed for researchers, scientists, and professionals in drug development, this document outlines a self-validating workflow that integrates synthesis, purification, and advanced spectroscopic techniques.

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic structure frequently encountered in medicinal chemistry.[1] Its unique three-dimensional architecture and diverse substitution possibilities make it a valuable scaffold for developing novel therapeutic agents.[2] The title compound, this compound, incorporates several key features: a bulky benzyl group that can influence steric interactions and solubility, a bromine atom that can serve as a handle for further synthetic modifications or modulate electronic properties, and a saturated pyrazine ring that imparts conformational flexibility. Accurate and unambiguous structure determination is paramount for understanding its chemical behavior and potential biological activity.

Part 1: Synthesis and Purification

A plausible synthetic route to this compound (a compound with CAS number 601515-08-6) can be envisioned through a multi-step process, likely commencing with the construction of the core tetrahydroimidazo[1,5-a]pyrazine ring system, followed by benzylation and bromination.[3][4]

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This can be achieved through established literature methods, for instance, by the cyclization of a suitably substituted ethylenediamine derivative with an imidazole precursor.

  • Step 2: Benzylation of the Tetrahydroimidazo[1,5-a]pyrazine Core. To a solution of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in a suitable aprotic solvent such as acetonitrile, add one equivalent of benzyl bromide and a non-nucleophilic base like diisopropylethylamine. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Step 3: Bromination of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The resulting 7-benzyl derivative is then subjected to bromination. A mild brominating agent such as N-Bromosuccinimide (NBS) in a solvent like dichloromethane is employed to selectively introduce a bromine atom at the 3-position of the imidazole ring. The reaction is often carried out in the dark to prevent radical side reactions.

Experimental Protocol: Purification

The crude product is purified by flash column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexanes. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a solid. The purity is then assessed by High-Performance Liquid Chromatography (HPLC).

Part 2: Spectroscopic Analysis and Structure Elucidation

The cornerstone of structure elucidation lies in the synergistic interpretation of various spectroscopic data. This section details the analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to unambiguously confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular connectivity.[5][6][7]

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For the title compound, we expect to see distinct signals for the aromatic protons of the benzyl group, the protons of the tetrahydroimidazo[1,5-a]pyrazine core, and the benzylic methylene protons.

The ¹³C NMR spectrum will indicate the number of unique carbon environments. The presence of the bromine atom will influence the chemical shift of the carbon to which it is attached.

Data Summary Table: Predicted ¹H and ¹³C NMR Chemical Shifts
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~130
C37.1 (s, 1H)~105
C54.0 (t, 2H)~45
C63.0 (t, 2H)~48
C8a4.2 (s, 2H)~50
Benzyl-CH₂3.8 (s, 2H)~60
Benzyl-Ar7.2-7.4 (m, 5H)~127-138

Note: These are predicted values and may vary slightly in an experimental setting.

2D NMR Spectroscopy: Unraveling the Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] We expect to see correlations between the protons on C5 and C6 in the pyrazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[5] This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds).[5] This is instrumental in connecting the different fragments of the molecule. For instance, the benzylic protons should show correlations to the aromatic carbons of the benzyl group and to C6 and C8a of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further confirmation of the structure.[8][9]

HRMS will provide a highly accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₁₃H₁₄BrN₃). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximately 1:1 ratio).[8]

The fragmentation pattern in the mass spectrum can provide valuable structural information. Key expected fragmentations include:

  • Loss of a benzyl radical (C₇H₇•): This would result in a fragment corresponding to the brominated tetrahydroimidazo[1,5-a]pyrazine core.

  • Loss of a bromine radical (Br•): This would lead to a fragment of the remaining organic cation.

  • Cleavage of the pyrazine ring: This can lead to a variety of smaller fragments.

Part 3: Definitive Structure Confirmation

While NMR and MS provide powerful evidence, X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure in the solid state, including stereochemistry if applicable.[10]

Single-Crystal X-ray Diffraction

Growing a suitable single crystal of the compound and analyzing it by X-ray diffraction would provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. This technique would definitively confirm the connectivity and substitution pattern established by spectroscopic methods.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_ms_details MS Techniques cluster_confirmation Final Confirmation Synthesis Synthesis of Core Purification Purification (Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity NMR NMR Spectroscopy Purity->NMR MS Mass Spectrometry Purity->MS H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC HRMS HRMS (Formula Confirmation) MS->HRMS Fragmentation Fragmentation Analysis MS->Fragmentation XRay X-Ray Crystallography H1_NMR->XRay C13_NMR->XRay COSY->XRay HSQC->XRay HMBC->XRay HRMS->XRay Fragmentation->XRay caption Structure Elucidation Workflow

Caption: A flowchart illustrating the systematic workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By integrating synthesis, purification, and a suite of spectroscopic methods, particularly advanced 2D NMR and mass spectrometry, a high degree of confidence in the assigned structure can be achieved. For absolute confirmation, single-crystal X-ray diffraction remains the gold standard. This guide provides a robust framework for researchers to approach the structural characterization of complex heterocyclic molecules with scientific rigor.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gorbunov, E. B., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][8][11][12]triazines. Structural Chemistry, 32(5), 1847-1857. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Guzman, F., et al. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][12]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

  • Slideshare. (2015, October 29). 2D NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. RSC Advances, 13(33), 22930-22946. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. 10(2), 288-297. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. Retrieved from [Link]

  • PubMed. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][12]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789. Retrieved from [Link]

  • PubMed. (2014). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. European Journal of Medicinal Chemistry, 85, 433-443. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide details a two-step synthetic pathway, commencing with the construction of the core bicyclic system, 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, followed by a regioselective bromination to yield the final product. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying reaction mechanism, and key analytical data for characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy.

Introduction

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Its unique three-dimensional structure and electronic properties make it an attractive core for the design of novel therapeutic agents. The introduction of a benzyl group at the 7-position and a bromine atom at the 3-position can significantly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide outlines a robust and reproducible synthetic approach to this compound, providing a valuable resource for researchers working with this class of compounds.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The strategy involves the initial formation of the imidazo[1,5-a]pyrazine core, followed by a selective bromination of the electron-rich imidazole ring.

Synthetic_Pathway 1-Benzylpiperazine 1-Benzylpiperazine Intermediate_Core 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 1-Benzylpiperazine->Intermediate_Core Step 1: Cyclocondensation Glyoxal_derivative Glyoxal or equivalent C2 synthon Glyoxal_derivative->Intermediate_Core Final_Product This compound Intermediate_Core->Final_Product Step 2: Bromination

Caption: Proposed two-step synthesis of the target molecule.

Part 1: Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Intermediate Core)

The construction of the bicyclic imidazo[1,5-a]pyrazine core is the initial critical step. This can be achieved through a cyclocondensation reaction between 1-benzylpiperazine and a suitable C2 synthon, such as glyoxal or a derivative thereof.

Reaction Mechanism

The reaction proceeds through an initial double condensation of 1-benzylpiperazine with glyoxal to form a dihydropyrazine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to furnish the fused imidazole ring, yielding the stable 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The benzyl group on the nitrogen at position 7 remains intact throughout this process.

Mechanism_Step1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product N-Benzylpiperazine 1-Benzylpiperazine Dihydropyrazine Dihydropyrazine Intermediate N-Benzylpiperazine->Dihydropyrazine Condensation Glyoxal Glyoxal Glyoxal->Dihydropyrazine Core_Product 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Dihydropyrazine->Core_Product Intramolecular Cyclization & Dehydration

Caption: Mechanism for the formation of the imidazo[1,5-a]pyrazine core.

Experimental Protocol
ParameterValue
Reactants 1-Benzylpiperazine, Glyoxal (40% solution in water)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 12-18 hours
Work-up Extraction with an organic solvent (e.g., dichloromethane)
Purification Column chromatography on silica gel

Step-by-Step Procedure:

  • To a solution of 1-benzylpiperazine (1 equivalent) in ethanol, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to neutralize any acid present and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.[1][2]

Characterization Data for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine:

PropertyValue
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Appearance White to off-white solid
CAS Number 165894-09-7

Part 2: Bromination of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The final step in the synthesis is the regioselective bromination of the imidazo[1,5-a]pyrazine core. This is achieved using an electrophilic brominating agent, N-Bromosuccinimide (NBS), which is known for its mild and selective bromination of electron-rich aromatic and heterocyclic systems.

Reaction Mechanism and Regioselectivity

The bromination of the imidazo[1,5-a]pyrazine ring is an electrophilic aromatic substitution reaction. The imidazole ring is significantly more electron-rich than the pyrazine ring, and therefore, electrophilic attack occurs preferentially on the imidazole moiety. Within the imidazole ring, the C3 position is generally more susceptible to electrophilic attack than the C1 position due to the electronic influence of the adjacent nitrogen atoms. The reaction is proposed to proceed via the formation of a sigma complex, followed by the loss of a proton to restore aromaticity.

Mechanism_Step2 cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product Core 7-Benzyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Sigma_Complex Sigma Complex Intermediate Core->Sigma_Complex Electrophilic Attack NBS N-Bromosuccinimide (NBS) NBS->Sigma_Complex Final_Product 7-Benzyl-3-bromo-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Sigma_Complex->Final_Product Deprotonation

Caption: Mechanism of electrophilic bromination at the C3 position.

Experimental Protocol
ParameterValue
Reactant 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reagent N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up Quenching with aqueous sodium thiosulfate solution
Purification Column chromatography or recrystallization

Step-by-Step Procedure:

  • Dissolve 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1 equivalent) in anhydrous dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Characterization Data for this compound:

PropertyValue
Molecular Formula C₁₃H₁₄BrN₃
Molecular Weight 292.18 g/mol
Appearance White to pale yellow solid
CAS Number 601515-08-6

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage.

  • Reaction Monitoring: The progress of both the cyclocondensation and bromination reactions should be diligently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the product spot provide a real-time assessment of the reaction's progress.

  • Purification: Purification by column chromatography is a critical step to ensure the isolation of the desired product in high purity. The choice of eluent is crucial and should be optimized to achieve good separation.

  • Structural Confirmation: The identity and purity of the intermediate and the final product should be unequivocally confirmed by a suite of analytical methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the bromination.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This technical guide has detailed a logical and experimentally viable synthetic route for the preparation of this compound. By providing in-depth protocols, mechanistic insights, and a framework for analytical validation, this document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications. The described methodology is robust and can likely be adapted for the synthesis of related analogues within this chemical class.

References

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Given the limited direct literature on this specific molecule, this document outlines a hypothesis-driven approach grounded in the well-established activities of its core chemical scaffold, the imidazo[1,5-a]pyrazine ring system.

Introduction and Central Hypothesis

This compound is a heterocyclic small molecule with the chemical formula C₁₃H₁₄BrN₃[1]. While its specific biological activity is not yet extensively documented, its structural backbone, the imidazo[1,5-a]pyrazine core, is a privileged scaffold in medicinal chemistry. Numerous derivatives incorporating this moiety have been developed as potent and selective inhibitors of various protein kinases.[2][3] Notable examples include Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and other compounds targeting cyclin-dependent kinase 9 (CDK9) and spleen tyrosine kinase (SYK).[2][3]

The presence of the imidazo[1,5-a]pyrazine core strongly suggests that this compound likely functions as a kinase inhibitor . Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[4][5]

Central Hypothesis: this compound exerts its biological effects by directly binding to and inhibiting the catalytic activity of one or more protein kinases, thereby modulating downstream signaling pathways.

This guide will detail a systematic and robust experimental workflow to test this hypothesis, identify the specific kinase target(s), and characterize the molecular interactions and cellular consequences of inhibition.

Proposed Kinase Inhibition Signaling Pathway

Based on our central hypothesis, the compound is predicted to interfere with ATP binding in the kinase active site, preventing the phosphorylation of substrate proteins. This disruption of signal transduction can lead to various cellular outcomes, such as apoptosis, cell cycle arrest, or modulation of inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) or Cytokine Receptor Kinase_A Hypothesized Target Kinase (e.g., BTK, Src, CDK9) Receptor->Kinase_A Activation Signal Substrate_P Phosphorylated Substrate Kinase_A->Substrate_P Phosphorylation Downstream Downstream Signaling Cascade Substrate_P->Downstream Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Cellular_Response Compound 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Compound->Kinase_A Inhibition ATP ATP ATP->Kinase_A Substrate Substrate Substrate->Kinase_A

Caption: Hypothesized mechanism of action via kinase inhibition.

Experimental Workflow for Mechanism of Action Elucidation

A multi-stage approach is essential to systematically deconstruct the mechanism of action. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.

G A Stage 1: Target Identification Broad Kinase Panel Screen B Stage 2: Biochemical Validation IC50 Determination & Selectivity Profiling A->B Identify Hits C Stage 3: Cellular Target Engagement Phospho-protein Analysis (Western Blot/ELISA) B->C Confirm Potent Targets E Stage 5: Mechanistic Studies Kinase Kinetics (ATP Competition Assay) B->E Determine Mode of Inhibition D Stage 4: Functional Cellular Assays (Proliferation, Apoptosis, Cytokine Release) C->D Validate On-Target Effect

Caption: Experimental workflow for validating the mechanism of action.

Stage 1: Initial Target Identification via Broad Kinase Screening

The first crucial step is to perform an unbiased screen to identify potential kinase targets from a large panel. This approach provides a broad overview of the compound's selectivity profile.

Protocol: Kinase Panel Screening

  • Objective: To identify which kinases from a diverse panel are inhibited by the test compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Screen this compound at a fixed concentration (typically 1-10 µM) against a panel of >300 human kinases.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a luminescence-based or fluorescence-based ATP consumption assay.

  • Data Analysis:

    • Results are expressed as the percentage of remaining kinase activity compared to a vehicle control (e.g., DMSO).

    • A common threshold for a "hit" is >50% inhibition at the screening concentration.

  • Causality: This unbiased screen is critical to avoid confirmation bias and to reveal both expected and unexpected targets. The breadth of the panel helps to establish the compound's selectivity, a key parameter for therapeutic potential.

Stage 2: Biochemical Validation and IC₅₀ Determination

Once primary hits are identified, the next step is to validate these interactions and quantify the compound's potency.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for the top kinase hits.

  • Methodology:

    • Perform an in vitro kinase assay using purified recombinant kinase, a specific substrate peptide, and ATP.

    • Incubate the kinase with a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • Initiate the reaction by adding ATP.

    • Quantify substrate phosphorylation using methods like ADP-Glo™ (Promega) or HTRF® (Cisbio).

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Data Presentation:

Kinase TargetIC₅₀ (nM)Hill Slope
Kinase A50.21.10.99
Kinase B875.10.90.98
Kinase C>10,000N/AN/A
Stage 3: Cellular Target Engagement

Demonstrating that the compound inhibits the target kinase within a cellular context is a critical validation step. This is typically achieved by measuring the phosphorylation status of a known downstream substrate of the kinase.

Protocol: Western Blot for Phospho-Substrate

  • Objective: To assess if the compound inhibits the target kinase activity inside living cells.

  • Methodology:

    • Select a cell line known to have high activity of the target kinase (e.g., a cancer cell line with an activating mutation).

    • Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

    • If necessary, stimulate the signaling pathway to ensure the target kinase is active.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate and for the total amount of the substrate protein.

    • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (normalized to the total substrate) indicates target engagement.

  • Self-Validation: The inclusion of a total protein control for the substrate ensures that the observed decrease in phosphorylation is not due to overall protein degradation.

Stage 4: Functional Cellular Assays

The ultimate goal is to link target inhibition to a functional cellular outcome. The choice of assay depends on the known biological role of the target kinase.

Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine if inhibiting the target kinase leads to a reduction in cancer cell proliferation or viability.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Add MTT reagent[2] or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting cell viability against compound concentration.

  • Trustworthiness: A strong correlation between the biochemical IC₅₀ (Stage 2), the cellular target engagement EC₅₀ (Stage 3), and the cell viability GI₅₀ provides compelling evidence for the on-target mechanism of action.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous pathway to elucidate the mechanism of action of this compound. By systematically progressing through target identification, biochemical validation, cellular engagement, and functional assays, researchers can build a comprehensive and defensible model of the compound's activity.

Future work should focus on determining the mode of inhibition (e.g., ATP-competitive), assessing off-target effects, and evaluating the compound's pharmacokinetic properties and in vivo efficacy in relevant disease models. The structural information, including the benzyl and bromo moieties, provides opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.[6]

References

  • BLD Pharm. (n.d.). This compound.
  • Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI.
  • Matrix Scientific. (n.d.). 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo-[1,5-a]pyrazine.
  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • BLD Pharm. (n.d.). This compound.
  • Wolanin, A., & Ginalski, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Kato, K., et al. (1987). Irreversible inhibition of thromboxane (TX) A2 synthesis by Y-20811, a selective TX synthetase inhibitor. PubMed.
  • De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central.
  • Al-Otaibi, F. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health.
  • Di Paolo, A., et al. (1984). Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products. PubMed.
  • Johnson, B. F., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Imidazole-Based Thromboxane A2 Synthase Inhibitors.
  • Klutchko, S. R., et al. (2014). Development of a highly selective c-Src kinase inhibitor. PubMed Central.
  • Gulevskaya, A. V., et al. (2000). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. PubMed.
  • De Lucca, G. V., et al. (2020). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. PubMed.
  • BLD Pharm. (n.d.). 7-Benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science.
  • Seefeld, M. A., et al. (2012). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2][7]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. PubMed. Retrieved from

  • Drug Hunter. (2025). The BTK Bonanza.
  • Fontana, P., et al. (2015). Antiplatelet Therapy: Targeting the TxA2 Pathway. ResearchGate.
  • Radi, M., et al. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI.
  • Seelam, N., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

Sources

A Technical Guide to Unraveling the Biological Targets of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the novel compound, 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Given the limited direct biological data on this specific molecule[1][2][3], this document outlines a strategic, multi-faceted approach, beginning with an analysis of its core chemical scaffold and progressing through a systematic series of computational and experimental workflows.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,5-a]pyrazine core of the molecule of interest is a recognized "privileged structure" in medicinal chemistry. This heterocyclic system is present in numerous biologically active compounds, suggesting a high potential for interaction with various protein targets[4][5]. Derivatives of the broader imidazo[1,2-a]pyrazine and related scaffolds have demonstrated a wide array of pharmacological activities, including:

  • Kinase Inhibition: Compounds with similar structures have been identified as inhibitors of I-kappa B kinase (IKK) and c-Src kinase, key players in inflammatory and cancer pathways[6][7]. Pyrazine-based molecules, in general, are well-documented as kinase inhibitors[8].

  • Modulation of Cell Signaling: Certain imidazo[1,2-a]pyrazine derivatives act as negative modulators of AMPA receptors, which are critical in synaptic transmission[9]. Additionally, tetrahydroimidazo[1,2-a]pyrazine derivatives have been explored as ligands for Gαq proteins, which are central to many signal transduction pathways[10].

  • Antimicrobial and Anticancer Properties: Various pyrazine and imidazopyrazine derivatives have shown promise as antimicrobial and anticancer agents[11][12][13].

Given this precedent, it is plausible that this compound interacts with protein kinases, G-protein coupled receptors, ion channels, or other enzymes involved in cellular signaling. The benzyl and bromo substitutions will further influence its specificity and potency[14].

A Multi-pronged Strategy for Target Deconvolution

The process of identifying a drug's target, often termed "target deconvolution," is a critical step in drug discovery[15]. A robust approach combines computational predictions with rigorous experimental validation. This guide proposes a workflow that systematically narrows down the potential targets of this compound.

Sources

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyrazine core, a unique bicyclic heteroaromatic system, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its structural features, including a strategic arrangement of nitrogen atoms that act as both hydrogen bond donors and acceptors, have made it a versatile template for designing highly selective and potent therapeutic agents. This in-depth technical guide chronicles the journey of imidazo[1,5-a]pyrazine derivatives, from their initial synthesis to their evolution as key components in targeted therapies. We will delve into the foundational synthetic methodologies, the progression to more sophisticated synthetic strategies, and the pivotal discoveries that have cemented their importance in drug development, with a particular focus on their role as kinase inhibitors.

The Genesis of a Scaffold: Discovery and Early Synthesis

The first comprehensive study of the imidazo[1,5-a]pyrazine ring system was reported in a 1973 publication in The Journal of Organic Chemistry by Abushanab and coworkers.[1] This seminal work laid the groundwork for the synthesis and characterization of this novel heterocyclic scaffold. The initial synthetic approach was elegant in its simplicity, relying on the cyclization of (2-pyrazinylmethyl)amines.

Foundational Synthetic Protocol: Cyclization of (2-Pyrazinylmethyl)amines

The pioneering synthesis involved the treatment of 2-(chloromethyl)pyrazine with an appropriate amine to form the corresponding (2-pyrazinylmethyl)amine intermediate. This intermediate was then subjected to cyclization to yield the imidazo[1,5-a]pyrazine core. The choice of reaction conditions for the cyclization step was critical in achieving the desired product.

Experimental Protocol: A Representative Early Synthesis of a Substituted Imidazo[1,5-a]pyrazine

Step 1: Synthesis of N-Benzyl-N-(2-pyrazinylmethyl)amine

  • A solution of 2-(chloromethyl)pyrazine in a suitable solvent such as benzene is prepared.

  • An excess of benzylamine is added to the solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting benzylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude N-benzyl-N-(2-pyrazinylmethyl)amine.

Step 2: Cyclization to 2-Phenyl-1,2-dihydroimidazo[1,5-a]pyrazine

  • The crude product from Step 1 is treated with a dehydrating agent such as phosphorus oxychloride.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base.

  • The product is extracted with an organic solvent, dried, and concentrated.

  • Purification by chromatography affords the desired substituted imidazo[1,5-a]pyrazine.

This early work not only established a viable route to the imidazo[1,5-a]pyrazine scaffold but also provided the initial characterization of its fundamental chemical and physical properties, paving the way for future exploration.

Evolution of Synthetic Methodologies

Following the initial discovery, the synthetic repertoire for constructing the imidazo[1,5-a]pyrazine core has expanded significantly. The drive for more efficient, versatile, and scalable syntheses has led to the development of novel methodologies, including multicomponent reactions and transition metal-catalyzed cross-couplings.

Multicomponent Reactions: A Leap in Efficiency

A significant advancement in the synthesis of highly functionalized imidazo[1,5-a]pyrazines came with the advent of multicomponent reactions (MCRs). A notable example is a two-step approach that begins with a three-component reaction of propargyl amine, 1,2-diaza-1,3-dienes, and isothiocyanates to form functionalized 2-thiohydantoins.[2] These intermediates then undergo a regioselective base-promoted intramolecular cyclization to yield the imidazo[1,5-a]pyrazine scaffold with an exocyclic double bond.[2] This strategy allows for the rapid generation of molecular diversity from readily available starting materials.

Modern Synthetic Approaches: Precision and Versatility

More recent synthetic innovations have focused on the late-stage functionalization of the pre-formed imidazo[1,5-a]pyrazine core, enabling the precise installation of various substituents. These methods are crucial for structure-activity relationship (SAR) studies in drug discovery.

dot graph "Modern_Synthetic_Approaches" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} A modern approach to imidazo[1,5-a]pyridine synthesis.

One such method involves the efficient cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated in the presence of phosphorous acid in a polyphosphoric acid (PPA) medium.[3][4] This approach provides a direct route to the related imidazo[1,5-a]pyridine scaffold, and similar principles can be applied to the synthesis of imidazo[1,5-a]pyrazines.

The development of robust and versatile synthetic routes has been a critical enabler for the exploration of the therapeutic potential of imidazo[1,5-a]pyrazine derivatives.

The Rise of Imidazo[1,5-a]pyrazines in Medicinal Chemistry: A Chronological Perspective

The unique structural and electronic properties of the imidazo[1,5-a]pyrazine scaffold have made it an attractive starting point for the design of inhibitors targeting a variety of enzymes, particularly kinases.

Early Explorations: c-Src Inhibitors for Ischemic Stroke

In the mid-2000s, researchers began to explore the potential of imidazo[1,5-a]pyrazine derivatives as therapeutic agents. A notable early investigation focused on their activity as inhibitors of the c-Src tyrosine kinase, a potential target for the treatment of acute ischemic stroke.[5][6] A series of C-5 substituted imidazo[1,5-a]pyrazines were synthesized and evaluated, leading to the identification of compounds with significant neuroprotective efficacy in preclinical models.[5][6]

A Breakthrough in Hematological Malignancies: The Discovery of BTK Inhibitors

A major turning point in the history of imidazo[1,5-a]pyrazines was the discovery of their potent inhibitory activity against Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. This discovery has led to the development of targeted therapies for various B-cell malignancies.

dot graph "BTK_Inhibitor_Timeline" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Timeline of Imidazo[1,5-a]pyrazine BTK Inhibitor Development.

The development of the highly successful BTK inhibitor, Acalabrutinib (Calquence®), exemplifies the power of scaffold-based drug design. Starting from an 8-amino-imidazo[1,5-a]pyrazine core, medicinal chemists systematically explored the structure-activity relationships.[7] A key breakthrough was the discovery that introducing a morpholine group at the 3-position of the pyrazine ring significantly improved both kinase and hERG selectivity, while maintaining potent BTK inhibition.[7]

Table 1: Key Milestones in the Development of Imidazo[1,5-a]pyrazine-based BTK Inhibitors

MilestoneKey FindingSignificance
Initial Hit Identification 8-Amino-imidazo[1,5-a]pyrazine scaffold shows potent BTK inhibition.Establishes the core as a viable starting point for a BTK inhibitor program.
SAR Exploration Systematic modification of substituents at various positions of the scaffold.Elucidates the structural requirements for potent and selective BTK inhibition.
Selectivity Enhancement Introduction of a morpholine moiety at the 3-position.Dramatically improves selectivity against other kinases and the hERG channel, reducing off-target effects.
Clinical Development Acalabrutinib emerges as a clinical candidate.Leads to a highly effective and well-tolerated treatment for B-cell cancers.
Case Study: The Synthesis of Acalabrutinib

The commercial synthesis of Acalabrutinib showcases a highly optimized and industrially viable process for constructing a complex imidazo[1,5-a]pyrazine derivative. The synthesis of a key intermediate, (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, highlights the practical application of the synthetic methodologies developed for this scaffold.[8] The final step involves the acylation of the pyrrolidine nitrogen with 2-butynoic acid to yield Acalabrutinib.[9]

Experimental Protocol: Final Step in the Synthesis of Acalabrutinib

  • The key intermediate, (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, is dissolved in a suitable solvent.

  • An activated derivative of 2-butynoic acid, such as an acid chloride or an active ester, is added to the solution in the presence of a base.

  • The reaction is stirred at a controlled temperature until completion, monitored by techniques such as TLC or HPLC.

  • The reaction mixture is worked up to remove reagents and byproducts.

  • The crude Acalabrutinib is purified by crystallization or chromatography to yield the final active pharmaceutical ingredient (API).[9]

The Future of Imidazo[1,5-a]pyrazines: Beyond Kinase Inhibition

While the success of imidazo[1,5-a]pyrazine derivatives as kinase inhibitors is well-established, their therapeutic potential is not limited to this target class. The scaffold's versatility has led to its exploration in other areas of drug discovery. For instance, derivatives of the related imidazo[1,2-a]pyrazine have shown promise as allosteric modulators of metabotropic glutamate receptors, suggesting that the broader imidazopyrazine family has applications in neuroscience.[5][10] The ability to readily modify the scaffold and introduce diverse functionalities will undoubtedly lead to the discovery of new biological activities and therapeutic applications in the years to come.

Conclusion

The imidazo[1,5-a]pyrazine scaffold has traversed a remarkable path from a chemical curiosity to a cornerstone of modern drug discovery. Its journey, underpinned by continuous innovation in synthetic chemistry, has culminated in the development of life-saving medicines. The story of the imidazo[1,5-a]pyrazines is a testament to the power of fundamental chemical research and its profound impact on human health. As our understanding of disease biology deepens and synthetic methodologies become even more sophisticated, the future of this exceptional heterocyclic system appears brighter than ever.

References

  • Process for the preparation of acalabrutinib and its intermediates.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals; 2020.
  • Novel process for the preparation of acalabrutinib and its intermediates.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Semantic Scholar; 2020.
  • Processes for the preparation of acalabrutinib and intermediates thereof.
  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed; 2007.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development; 2018.
  • Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutam
  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed; 2011.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R).
  • United States P
  • Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry; 1973.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances; 2023.
  • SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds; 2013.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheum
  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermedi
  • Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base. The Royal Society of Chemistry; 2014.
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed; 2007.

Sources

An In-depth Technical Guide to the Solubility Profile of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] For orally administered drugs, poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in suboptimal drug concentrations in the bloodstream and diminished therapeutic effect.[2]

This guide focuses on 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , a heterocyclic compound with potential applications in medicinal chemistry. As with any novel therapeutic agent, a thorough understanding of its physicochemical properties is paramount. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a framework for evaluating the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will provide a robust theoretical and practical framework for its determination. We will delve into predictive methodologies, detailed experimental protocols for thermodynamic solubility assessment, and the analytical techniques required for accurate quantification.

Part 1: Computational Solubility Prediction: An Early-Stage Assessment

Before embarking on resource-intensive experimental studies, computational methods offer a valuable, cost-effective means of predicting the solubility of a compound.[3] These in silico tools utilize the molecular structure of a compound to estimate its physicochemical properties.[3][4]

Quantitative Structure-Property Relationship (QSPR) models are a prominent example, where mathematical equations correlate a compound's structural features with its solubility.[3] Other advanced approaches include molecular dynamics (MD) simulations and quantum mechanics-based models, which can provide more detailed insights into the solvation process.[3][5][6][7]

For this compound, a preliminary computational assessment can provide an initial estimate of its aqueous solubility and guide the selection of appropriate solvents for further experimental work. A variety of commercial and open-source software packages are available for this purpose.

Logical Framework for Computational Solubility Prediction

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid compound into vials B Add selected solvent (e.g., PBS pH 7.4) A->B C Incubate on shaker (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Prepare dilutions of filtrate E->F G Quantify concentration via HPLC/UPLC-MS F->G H Determine solubility (µg/mL or µM) G->H

Sources

Spectroscopic Data of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound with the CAS number 601515-08-6, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its fused ring system, incorporating a substituted imidazopyrazine core, offers a three-dimensional architecture that is attractive for designing novel therapeutic agents. The presence of a bromine atom and a benzyl group provides handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It provides unambiguous proof of the molecule's identity, purity, and structure. This technical guide offers a detailed examination of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While actual experimental spectra for this specific compound are not publicly available in the literature, this guide will provide a robust, experience-based prediction and interpretation of its key spectral features. This analysis is grounded in the well-established principles of spectroscopy and by drawing parallels with the known spectral data of closely related imidazo[1,2-a]pyrazine and other similar heterocyclic systems.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first understand the molecular architecture of this compound.

Figure 1. Predicted Molecular Structure of this compound.

The molecule consists of a tetrahydroimidazo[1,5-a]pyrazine core. The imidazole ring is aromatic, while the pyrazine ring is saturated. A bromine atom is attached to the C3 position of the imidazole ring, and a benzyl group is attached to the nitrogen atom at the 7-position of the pyrazine ring. This structure gives rise to a distinct set of spectroscopic signals that can be used for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide a wealth of information about the connectivity and chemical environment of the atoms in this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Figure 4. General workflow for mass spectrometry analysis.

Predicted Mass Spectrum
  • Molecular Ion Peak: The key feature of the mass spectrum will be the molecular ion peak. Given the molecular formula C₁₃H₁₄BrN₃, the expected monoisotopic mass is approximately 291.04 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a characteristic doublet (M⁺ and M+2⁺) of roughly equal intensity.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under mass spectrometric conditions. Key fragmentation pathways could include:

    • Loss of the benzyl group: A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇, 91 g/mol ), resulting in a fragment ion at m/z around 200.

    • Loss of bromine: Cleavage of the C-Br bond would lead to a fragment ion without bromine.

    • Cleavage of the tetrahydro-pyrazine ring: Various fragmentation pathways involving the saturated ring could also be observed.

M [C13H14BrN3]+. (m/z ≈ 291/293) F1 [M - C7H7]+. (m/z ≈ 200/202) M->F1 - C7H7 F2 [C7H7]+ (m/z = 91) M->F2 F3 [M - Br]+. (m/z ≈ 212) M->F3 - Br

Figure 5. Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on established principles and data from analogous structures. For any researcher working with this compound, the experimental acquisition of this data is a critical step. The information presented here should serve as a valuable reference for interpreting those experimental results, confirming the successful synthesis of the target molecule, and ensuring its purity for further studies in drug development and medicinal chemistry. The combination of these spectroscopic techniques provides a powerful and complementary approach to the complete structural elucidation of this promising heterocyclic compound.

References

Due to the absence of specific literature detailing the spectroscopic characterization of this compound, this section will reference general but authoritative sources for the spectroscopic techniques discussed.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Imidazo[1,5-a]pyrazine Derivative

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antileishmanial, and antiviral properties.[1][2] The novel compound, 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, represents a new chemical entity within this class. While its specific molecular targets are yet to be fully elucidated, the known activities of structurally related compounds suggest that its biological effects likely involve the modulation of cell viability and key signaling pathways, such as those regulated by protein kinases.[1][3]

This guide provides detailed in vitro assay protocols designed to perform an initial characterization of the compound's biological activity. We will focus on two fundamental assays:

  • Cell Viability/Cytotoxicity Screening: To determine the compound's effect on cancer cell proliferation and survival.

  • In Vitro Kinase Inhibition Assay: To assess its potential to inhibit the activity of a representative protein kinase, a common mechanism of action for anticancer agents.[4]

These protocols are designed to be robust and self-validating, providing researchers with a solid foundation for further investigation into the compound's mechanism of action.

Part 1: Cell Viability Assessment via MTT Assay

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and anticancer drug screening.[5] It is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which in most cases, correlates directly with the number of viable cells.[6] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, in metabolically active cells.[6] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of living, metabolically active cells.[7] This allows for the determination of the compound's cytotoxic or cytostatic effects and the calculation of its IC50 (half-maximal inhibitory concentration) value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution A Harvest & Count Adherent Cancer Cells B Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) A->B C Incubate Overnight (37°C, 5% CO2) for Cell Adherence B->C E Replace Medium with Compound-Containing Medium (or Vehicle Control) D Prepare Serial Dilutions of This compound D->E F Incubate for 48-72 hours E->F G Add MTT Solution to each well (final conc. 0.5 mg/mL) H Incubate for 2-4 hours (Formazan Crystal Formation) G->H I Solubilize Formazan Crystals (e.g., with DMSO) H->I J Measure Absorbance at 570 nm (Plate Reader) I->J

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549) in a 96-well format.

Materials:

  • This compound

  • Adherent cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding (Day 1): a. Harvest exponentially growing cells using Trypsin-EDTA and neutralize with complete medium. b. Perform a cell count (e.g., using a hemocytometer or automated cell counter) and determine cell viability (should be >95%). c. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). Include wells for a "medium only" blank control. e. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment (Day 2): a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%). c. Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells) and an untreated control (cells in fresh medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. e. Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation (Day 4 or 5): a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT, forming visible purple formazan crystals.[6]

  • Formazan Solubilization and Data Acquisition: a. After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[6] b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete solubilization. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

ParameterDescription
Cell Line e.g., MCF-7 (human breast adenocarcinoma)
Seeding Density 5,000 cells/well
Treatment Duration 48 hours
Compound Conc. Range e.g., 0.01 µM to 100 µM
MTT Concentration 0.5 mg/mL
Solubilizing Agent DMSO
Readout Wavelength 570 nm

Part 2: In Vitro Kinase Inhibition Assay

Scientific Rationale

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[4] An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[11] This is a crucial step in target validation and understanding the compound's mechanism of action.

This protocol describes a generic, non-radioactive, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare Serial Dilutions of Test Compound B Add Compound and Kinase (e.g., a cancer-relevant kinase) to 384-well plate A->B C Incubate briefly B->C D Initiate Reaction by adding Substrate/ATP Mixture E Incubate at 30°C (e.g., 60 minutes) D->E F Stop Reaction & Deplete ATP (using detection reagent) E->F G Add Kinase Detection Reagent (Converts ADP to ATP) H Incubate at Room Temp (e.g., 30-60 minutes) G->H I Measure Luminescence (Plate Reader) H->I

Caption: General workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol: Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase and substrate being used. It is based on a commercially available assay format (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • This compound

  • Purified, active recombinant kinase (e.g., a relevant tyrosine or serine/threonine kinase)

  • Specific kinase substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in kinase assay buffer. Include a "no inhibitor" control (vehicle) and a "no enzyme" control. b. Dilute the kinase enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration. c. Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km values for the specific kinase to ensure assay sensitivity.[12]

  • Assay Plate Setup: a. Add 2.5 µL of the diluted test compound or control to the appropriate wells of a 384-well plate. b. Add 2.5 µL of the diluted kinase enzyme to each well, except for the "no enzyme" control wells (add 2.5 µL of assay buffer instead). c. Mix gently and incubate for 10-15 minutes at room temperature.

  • Kinase Reaction: a. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.[13] b. Mix the plate gently. c. Incubate the plate at 30°C for 45-60 minutes. This incubation time should be within the linear range of the reaction, which should be determined during assay optimization.[12]

  • Signal Detection: a. Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously provides luciferase and luciferin to produce a luminescent signal. d. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the "no enzyme" control from all other readings.

  • Calculate the percent inhibition for each compound concentration:

    • % Inhibition = 100 - [ (Luminescence of Treated Sample / Luminescence of Vehicle Control) x 100 ]

  • Plot the % Inhibition against the log of the compound concentration.

  • Use a non-linear regression analysis to determine the IC50 value.

ParameterDescription
Kinase e.g., ABL1, EGFR, BRAF (select based on relevance)
Substrate Specific peptide for the chosen kinase
ATP Concentration Near Km for the chosen kinase (e.g., 10 µM)
Compound Conc. Range e.g., 0.001 µM to 10 µM
Reaction Time 60 minutes
Detection Method Luminescence (ADP Production)

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The MTT assay will yield critical data on the compound's effect on cancer cell viability, while the in vitro kinase assay will offer initial insights into its potential mechanism of action. Together, these assays will guide further preclinical development and mechanistic studies for this promising new chemical entity.

References

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. PubMed. Available at: [Link]

  • This compound [ 601515-08-6 ]. ChemSrc. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. Available at: [Link]

  • Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]

  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. NIH. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. Available at: [Link]

  • Explore biological graphs and networks using graph and Rgraphviz. Bioconductor. Available at: [Link]

  • Tips for Pathway Schematic design? : r/bioinformatics. Reddit. Available at: [Link]

Sources

Application Notes and Protocols for 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a comprehensive guide based on established principles for the in vitro evaluation of novel heterocyclic small molecules. Due to limited publicly available data on the specific biological activities of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, this document provides a foundational framework for its characterization. Researchers should adapt these protocols based on their experimental findings.

Introduction

This compound is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives have been explored for a wide range of pharmacological activities, including anticancer properties.[1] The presence of a benzyl group and a bromine atom suggests potential for biological activity, as these moieties are often found in bioactive molecules.[2][3][4] This guide provides a systematic approach to investigating the effects of this compound in a cell culture setting, from initial handling and solubility testing to cytotoxicity screening and preliminary mechanism of action studies.

Compound Handling and Preparation

Proper handling and preparation of the compound are critical for obtaining reproducible results.

1. Reconstitution of Lyophilized Powder:

  • Initial Solvent Selection: Due to the limited information on the compound's solubility, it is recommended to start with a small amount of the lyophilized powder and test its solubility in common laboratory solvents. A good starting point is dimethyl sulfoxide (DMSO), as many organic compounds are soluble in it.

  • Protocol for Stock Solution Preparation (10 mM):

    • Calculate the required amount of DMSO to create a 10 mM stock solution based on the molecular weight of the compound (292.17 g/mol ).

    • Aseptically add the calculated volume of sterile DMSO to the vial containing the compound.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particulates. If necessary, sterile filter the solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions:

  • Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.

  • It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v), and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Initial Cytotoxicity Screening

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is typically done using a panel of cancer cell lines.

Recommended Cell Lines:

A diverse panel of cancer cell lines is recommended for initial screening to identify potential tissue-specific effects. A common starting point is the NCI-60 panel, or a smaller, representative panel such as:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical cancer cell line.

  • HCT116: Human colon cancer cell line.

  • PC-3: Human prostate cancer cell line.

Workflow for Cytotoxicity Screening:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Compound Stock Solution (10 mM in DMSO) D Prepare Serial Dilutions of Compound A->D B Select and Culture Cancer Cell Lines C Seed Cells in 96-well Plates B->C E Treat Cells with Compound C->E D->E F Incubate for 48-72 hours E->F G Perform Cell Viability Assay (e.g., MTT, XTT) F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Determine IC50/GI50 Values I->J G Compound 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Cell Cancer Cell Compound->Cell Treatment Bax Bax/Bak Activation Cell->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Cell->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A hypothetical intrinsic apoptosis pathway that could be investigated.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound after 72h Treatment

Cell LineIC50 (µM)Standard Deviation
MCF-715.2± 1.8
A54925.8± 3.1
HeLa12.5± 1.5
HCT11630.1± 4.2
PC-318.9± 2.3

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Conclusion

This document provides a comprehensive starting point for the in vitro characterization of this compound. By following these protocols, researchers can systematically evaluate its cytotoxic potential and gain initial insights into its mechanism of action. The results from these studies will be crucial in determining the potential of this compound for further development as a therapeutic agent.

References

  • Pharmacological activity and mechanism of pyrazines. PubMed. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

  • PubChem. (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. [Link]

  • Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. PubMed. [Link]

  • Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. PMC. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]

  • 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. PubMed. [Link]

  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. [Link]

  • Nanoemulsions of cancer chemopreventive agent benzyl isothiocyanate display enhanced solubility, dissolution, and permeability. PubMed. [Link]

  • Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. PubMed Central. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. NIH. [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PMC. [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. PMC. [Link]

Sources

Application Notes and Protocols for 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

The imidazo[1,5-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to the ATP-binding site of various protein kinases.[1] Derivatives of this heterocyclic system have been successfully developed as potent and selective inhibitors for a range of kinases, playing crucial roles in cellular signaling pathways.[2][3][4] Notable examples include inhibitors of Bruton's tyrosine kinase (BTK), which is critical for B-cell development and proliferation, and c-Src, a non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (heretofore referred to as Compound X) in kinase inhibition assays. As the precise kinase targets of Compound X are not explicitly defined in publicly available literature, this guide will present a strategic framework for its initial characterization, including primary screening and dose-response analysis, using widely adopted and robust assay platforms. The principles and protocols detailed herein are designed to be broadly applicable to a variety of kinase enzymes, with a particular focus on non-radioactive methods suitable for high-throughput screening (HTS).[6][7]

Compound Handling and Preparation

Prior to initiating any experimental work, it is imperative to establish safe handling procedures for Compound X. As a novel chemical entity, it should be treated as potentially hazardous until comprehensive toxicological data is available.[8][9]

Safety Precautions:

  • Always handle the compound in a well-ventilated chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Refer to the Material Safety Data Sheet (MSDS) if available from the supplier, and adhere to all institutional safety guidelines.[10]

  • For spills, evacuate the area and follow established institutional procedures for hazardous material cleanup.[9]

Stock Solution Preparation:

  • Solubility Testing: Before preparing a high-concentration stock, determine the solubility of Compound X in common laboratory solvents such as DMSO, ethanol, or methanol. Dimethyl sulfoxide (DMSO) is a common choice for kinase inhibitors.

  • Stock Solution: Prepare a high-concentration stock solution, typically 10 mM, in anhydrous DMSO. This allows for minimal solvent concentration in the final assay, reducing potential solvent-induced artifacts.[11]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The compound should be stored under an inert atmosphere as recommended by suppliers.[12]

Strategic Approach to Kinase Inhibition Profiling

A tiered approach is recommended for characterizing the inhibitory activity of Compound X. This strategy allows for efficient use of resources, starting with broad screening and progressing to more detailed mechanistic studies for confirmed hits.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Primary Screening (Single High Concentration) B Broad Kinase Panel (e.g., 48-300 kinases) A->B Identifies potential kinase families C IC50 Determination (10-point dose-response) B->C For confirmed hits D Selectivity Profiling (Against related kinases) C->D Quantifies potency E ATP Competition Assays D->E Elucidates binding mode F Binding Assays (optional) E->F

Caption: A tiered workflow for kinase inhibitor profiling.

Recommended Assay Platforms

For initial screening and IC50 determination, luminescence- and fluorescence-based assays offer a robust, sensitive, and high-throughput alternative to traditional radiometric methods.[13] These "mix-and-read" formats simplify automation and reduce the hazards associated with radioactive waste.[6]

Platform 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[14] The kinase reaction consumes ATP, and the remaining ATP is used by a luciferase enzyme to generate a luminescent signal.[15] A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.[15][16] This method is universal for any ATP-dependent kinase.[17]

Workflow:

G cluster_0 Kinase Reaction cluster_1 Signal Generation A Kinase + Substrate + ATP + Compound X B Incubate (e.g., 60 min at RT) A->B C Add Kinase-Glo® Reagent (Luciferase/Luciferin) B->C ATP consumed D Incubate (e.g., 10 min at RT) C->D E Read Luminescence D->E

Caption: Workflow for the Kinase-Glo® luminescent assay.

Protocol: IC50 Determination using Kinase-Glo®

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate types.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.

  • ATP Solution: Prepare an ATP stock solution in water. The final concentration in the assay should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency.[18]

  • Kinase Solution: Dilute the kinase enzyme to the desired concentration (e.g., 2X final concentration) in kinase buffer.

  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer.

  • Compound X Dilution Series: Perform a serial dilution of Compound X in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 nM). Then, dilute this series in kinase buffer to an intermediate concentration (e.g., 4X the final desired concentration).

2. Assay Procedure: [19]

  • Add 5 µL of the diluted Compound X series to the wells of a white, opaque 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without kinase for "maximum inhibition" (0% activity) controls.

  • Prepare a master mix containing the kinase and substrate in kinase buffer.

  • Add 10 µL of the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Equilibrate the Kinase-Glo® Reagent to room temperature.

  • Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence reaction.[16]

  • Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Read the luminescence on a plate reader.

Platform 2: Fluorescence-Based Assay

Principle: Various fluorescence-based formats exist. One common method, ProFluor®, uses a peptide substrate that is non-fluorescent.[20] After the kinase reaction, a protease is added that can only digest the non-phosphorylated substrate, releasing a fluorescent molecule.[20] Therefore, kinase activity results in a low fluorescence signal (as the substrate is protected by phosphorylation), and inhibition of the kinase leads to a high fluorescence signal.[20]

Protocol: General Fluorescence-Based Kinase Assay

1. Reagent Preparation:

  • Prepare kinase buffer, ATP, kinase, and Compound X dilutions as described for the luminescence assay.

  • Fluorescent Substrate: Reconstitute the specific fluorescent peptide substrate according to the manufacturer's instructions.

  • Termination/Detection Reagent: Prepare the stop/protease reagent as per the kit protocol.

2. Assay Procedure: [21]

  • Dispense 2.5 µL of the 4X Compound X serial dilutions into a black 384-well plate.

  • Prepare a 2X master mix of kinase and fluorescent substrate in kinase buffer.

  • Add 5 µL of the master mix to each well.

  • Initiate the reaction by adding 2.5 µL of 4X ATP solution.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction and initiate signal development by adding 10 µL of the termination/detection reagent.[20]

  • Incubate as recommended by the manufacturer (e.g., 30-60 minutes).

  • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.

Data Analysis and Interpretation

1. Normalization:

  • Calculate the percentage of inhibition for each concentration of Compound X using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from wells containing Compound X.

    • Signal_Max: Average signal from "no inhibition" controls (DMSO only).

    • Signal_Min: Average signal from "maximum inhibition" controls (no kinase).

2. IC50 Curve Fitting:

  • Plot the % Inhibition against the logarithm of the Compound X concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7][22] A 10-point dose-response curve is recommended for reliable data.[22]

Data Presentation:

Kinase TargetAssay PlatformATP ConcentrationIC50 (nM) of Compound XHill Slope
Kinase AKinase-Glo®10 µM (Km)Example: 75.3Example: 1.1
Kinase BProFluor®50 µM (Km)Example: >10,000N/A
Kinase CKinase-Glo®10 µM (Km)Example: 1,240Example: 0.9

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Edge effects on the plate- Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate
Low Z'-factor (<0.5) - Suboptimal enzyme/substrate concentrations- Assay window is too small- Reagents degraded- Titrate enzyme and substrate to find optimal concentrations- Increase incubation time (within linear range)- Use fresh reagents and aliquot stocks
Compound Interference - Compound is autofluorescent- Compound inhibits luciferase (in Glo assays)- Compound precipitates at assay concentration- Run a counterscreen without the kinase to check for fluorescence- Run a counterscreen against luciferase- Check compound solubility in assay buffer

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for characterizing the inhibitory activity of this compound. Based on the known activities of the imidazo[1,5-a]pyrazine scaffold, initial screening against a panel of tyrosine kinases, including members of the Tec (e.g., BTK) and Src families, would be a logical first step.[2][3] Positive hits should be validated through meticulous IC50 determination. Subsequent studies can delve into the mechanism of action, such as performing assays at varying ATP concentrations to determine if the inhibition is ATP-competitive. This comprehensive characterization will be instrumental in elucidating the therapeutic potential and guiding the further development of this promising compound.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Shultz, M. D. (2009). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kim, H. Y., et al. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Retrieved from [Link]

  • De Lucca, G. V., et al. (2017). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Kufareva, I., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • Di Sarno, V., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Michael, S., Auld, D., & Kahl, S. D. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Retrieved from [Link]

  • Adib, M., et al. (2013). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations. RSC Advances. Retrieved from [Link]

  • Li, Y., et al. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. ACS Chemical Health & Safety. Retrieved from [Link]

  • Kumar, A., & Kumar, K. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Noreen, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved from [Link]

  • Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kelley, J. L., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • G. A. A. (1996). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Antiviral Chemistry & Chemotherapy. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Antiviral Discovery

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The pyrazine ring and its fused heterocyclic derivatives have emerged as a promising platform for the development of therapeutics against a range of diseases.[1] While significant research has focused on the antiviral properties of imidazo[1,2-a]pyrazine derivatives against influenza and coronaviruses, the isomeric imidazo[1,5-a]pyrazine scaffold remains a relatively underexplored area in antiviral drug discovery. This document provides a prospective guide for the investigation of a specific, commercially available derivative, 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , as a potential antiviral agent.

The rationale for investigating this particular molecule is rooted in preliminary evidence from related structural classes. For instance, benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have demonstrated inhibitory effects against influenza A virus and respiratory syncytial virus (RSV).[2] This suggests that the imidazo[1,5-a] core, in combination with a benzyl group, may be a key pharmacophore for antiviral activity. The presence of a bromine atom at the 3-position offers a site for potential modification and structure-activity relationship (SAR) studies, a common strategy in medicinal chemistry to optimize lead compounds.

This application note will provide a hypothesized mechanism of action and detailed protocols for the initial characterization and antiviral screening of this compound. The methodologies are adapted from established antiviral assays used for structurally related compounds and are intended to serve as a robust starting point for its evaluation.

Hypothesized Mechanism of Action

Given the absence of direct studies on this compound, its mechanism of action remains to be elucidated. However, based on the known targets of the isomeric imidazo[1,2-a]pyrazine derivatives, we can propose several plausible hypotheses to guide initial investigations.

Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit influenza A virus by targeting the viral nucleoprotein (NP).[3][4] This interaction leads to the clustering of NP and prevents its nuclear accumulation, a critical step in the viral replication cycle. Another study on imidazo[1,2-a]pyrazines identified their potential to inhibit human coronavirus 229E, with docking studies suggesting a high affinity for the viral main protease (Mpro or 3CLpro).[5][6]

Therefore, initial mechanistic studies for this compound could focus on its potential to:

  • Inhibit viral entry or fusion: By interfering with viral glycoproteins or host cell receptors.

  • Target viral enzymes: Such as polymerases, proteases, or helicases, essential for viral replication.

  • Disrupt viral protein function: Similar to the NP-targeting mechanism of imidazo[1,2-a]pyrazines.

  • Modulate host-cell pathways: By targeting cellular factors that are co-opted by the virus for its replication.

The following diagram illustrates a potential workflow for investigating these hypothesized mechanisms.

Hypothesized MOA Investigation Workflow Workflow for Investigating the Mechanism of Action cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Antiviral Activity Confirmation (e.g., CPE Reduction Assay) B Time-of-Addition Assay A->B Determine stage of viral lifecycle affected C Viral Entry/Fusion Assay B->C Early-stage inhibition D Viral Polymerase Assay (e.g., RdRp Assay) B->D Replication-stage inhibition E Viral Protease Assay (e.g., Mpro FRET Assay) B->E Replication-stage inhibition F Nucleoprotein Localization Assay (Immunofluorescence) B->F Replication-stage inhibition G Affinity Chromatography D->G E->G F->G Identify binding partners H Computational Docking G->H Validate interaction

Caption: A proposed workflow for elucidating the antiviral mechanism of action.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial in vitro evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to host cells, which is crucial for establishing a therapeutic window for antiviral testing.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for coronaviruses)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay (CPE Reduction Assay)

Objective: To evaluate the ability of the compound to inhibit virus-induced cytopathic effect (CPE) in a dose-dependent manner.

Materials:

  • Host cell line

  • Virus stock with a known titer

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.

  • Infection and Treatment: When the cells reach confluency, remove the medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the virus inoculum and add serial dilutions of the compound in a low-serum medium.

  • Controls: Include a virus control (infected, untreated cells), a cell control (uninfected, untreated cells), and a positive control antiviral drug.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until CPE is observed in 80-90% of the virus control wells (typically 48-72 hours).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

  • Quantification: Elute the stain with methanol and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of CPE inhibition against the compound concentration. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

The following diagram illustrates the workflow for the CPE reduction assay.

CPE Reduction Assay Workflow Workflow for Cytopathic Effect (CPE) Reduction Assay A Seed host cells in 96-well plate B Infect cells with virus (MOI = 0.01) A->B C Treat with serial dilutions of 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine B->C D Incubate for 48-72 hours C->D E Fix and stain with crystal violet D->E F Quantify CPE inhibition (absorbance at 570 nm) E->F G Calculate EC50 and SI F->G

Sources

Application Notes and Protocols for the Experimental Evaluation of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical evaluation of the novel small molecule, 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (hereafter referred to as Compound X). The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various protein kinases and modulators of other critical cellular targets.[1] Given the nascent stage of research on Compound X, this guide outlines a logical, tiered approach, commencing with in silico target prediction and progressing through a cascade of in vitro and in vivo assays. The protocols herein are designed to rigorously characterize the compound's biological activity, mechanism of action, pharmacokinetic profile, and preliminary safety and efficacy, thereby providing a solid foundation for further drug development.

Introduction: The Scientific Rationale

The successful progression of a novel chemical entity from discovery to a clinical candidate hinges on a systematic and robust preclinical evaluation.[2] This process is not merely a sequence of assays but a strategic investigation designed to build a comprehensive understanding of the compound's biological behavior. For Compound X, the absence of published biological data necessitates an unbiased and broad initial screening approach to identify its primary cellular targets and phenotypic effects.

Derivatives of the core imidazo[1,5-a]pyrazine structure have demonstrated a range of activities, including inhibition of c-Src, Bruton's tyrosine kinase (BTK), and mTOR, suggesting that Compound X may also function as a kinase inhibitor.[3][4][5] Therefore, our experimental design prioritizes the exploration of this target class while remaining open to other potential mechanisms of action. This document will guide researchers through a multi-stage process, from initial hypothesis generation to in vivo proof-of-concept.

Stage 1: Hypothesis Generation - In Silico Target Prediction

Before embarking on extensive laboratory-based screening, computational methods can provide valuable, data-driven hypotheses about the likely biological targets of Compound X.[6] These in silico approaches can significantly narrow the experimental field and guide the selection of appropriate assays.[7]

Pharmacophore Modeling and Similarity Searching

The principle behind this approach is that molecules with similar structures often interact with similar biological targets. By constructing a pharmacophore model based on known active imidazo[1,5-a]pyrazine derivatives, we can perform virtual screening of compound databases to identify proteins that are predicted to bind to this structural class.

Molecular Docking

Molecular docking simulates the binding of a ligand (Compound X) to the active site of a macromolecular target.[8] This technique can be used to predict the binding affinity and orientation of Compound X within the ATP-binding pocket of a panel of protein kinases or other enzymes.[9]

Protocol: Molecular Docking of Compound X against a Kinase Panel

  • Ligand Preparation:

    • Generate a 3D structure of Compound X.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Obtain crystal structures of a diverse panel of human kinases from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning protonation states.[10]

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock Compound X into the prepared kinase structures.

    • The docking algorithm will sample various conformations and orientations of the ligand within the binding site.[9]

  • Scoring and Analysis:

    • Rank the predicted binding poses based on the scoring function, which estimates the binding free energy.

    • Analyze the top-ranked poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.

    • Prioritize kinases with the best docking scores and interaction profiles for subsequent experimental validation.

Stage 2: Primary Screening - Identifying Biological Activity

The initial in vitro screening phase is designed to be broad, aiming to detect any significant biological activity of Compound X. This stage employs high-throughput assays to efficiently test the compound across a range of cell lines and molecular targets.[11]

Phenotypic Screening: Cell Viability Assays

A fundamental first step is to assess the cytotoxic or anti-proliferative effects of Compound X on a panel of human cancer cell lines. This provides a broad indication of potential anti-cancer activity.

Protocol: Cell Viability Assessment using CellTiter-Glo®

  • Cell Seeding:

    • Seed cells from a diverse cancer panel (e.g., NCI-60) into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 nM).

    • Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of viable cells against the log of the compound concentration to generate dose-response curves and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Line Tissue of Origin Predicted IC50 (µM) for Compound X
MCF-7Breast CancerData to be generated
A549Lung CancerData to be generated
HCT116Colon CancerData to be generated
PC-3Prostate CancerData to be generated
U87-MGGlioblastomaData to be generated

Table 1: Representative panel of cancer cell lines for initial viability screening.

Target-Based Screening: Broad-Panel Kinase Assay

Based on the structural class of Compound X and the results of in silico modeling, a broad-panel kinase screen is a highly rational starting point.[12] This will assess the inhibitory activity of the compound against a large and diverse set of protein kinases.

Protocol: Single-Point Kinase Inhibition Screen

  • Assay Setup:

    • Utilize a commercial kinase profiling service that offers a large panel of active kinases (e.g., Eurofins DiscoverX, Reaction Biology).

    • Provide Compound X at a fixed concentration (e.g., 1 µM).

  • Kinase Reaction:

    • The service provider will perform kinase reactions in the presence of Compound X, a suitable substrate, and ATP.

    • The reaction progress will be monitored using a variety of detection methods (e.g., radiometric, fluorescence, luminescence).

  • Data Analysis:

    • The percentage of inhibition of each kinase by Compound X will be determined relative to a control reaction.

    • Kinases that are inhibited by a significant amount (e.g., >50%) are considered "hits" and are prioritized for further investigation.

Stage 3: Hit Validation and Mechanism of Action

Once initial hits are identified from the primary screens, the next crucial step is to validate these findings and begin to elucidate the compound's mechanism of action.

Dose-Response and IC50 Determination

For the top kinase hits, full dose-response curves must be generated to accurately determine their IC50 values.

Protocol: Kinase IC50 Determination

  • Assay Setup:

    • Perform kinase activity assays for the selected "hit" kinases.

    • Include a range of concentrations of Compound X (e.g., 10-point, 3-fold serial dilution).

  • Data Analysis:

    • Plot the percentage of kinase activity against the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase Target Predicted IC50 (nM)
Hit Kinase 1Data to be generated
Hit Kinase 2Data to be generated
Hit Kinase 3Data to be generated

Table 2: IC50 determination for validated kinase targets.

Biophysical Binding Assays

To confirm direct binding of Compound X to the putative kinase targets, biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed. These techniques provide quantitative data on binding affinity (KD) and kinetics.[12][13]

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization:

    • Immobilize the purified recombinant kinase onto an SPR sensor chip.

  • Binding Analysis:

    • Flow different concentrations of Compound X over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the binding of the compound to the immobilized kinase.

  • Kinetic Analysis:

    • Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka) and off-rate (kd).

    • Calculate the equilibrium dissociation constant (KD = kd/ka).

Cellular Target Engagement and Pathway Analysis

To confirm that Compound X inhibits the target kinase within a cellular context, it is essential to assess the phosphorylation status of known downstream substrates.

Protocol: Western Blotting for Phosphoprotein Levels

  • Cell Treatment:

    • Treat a relevant cell line (one that expresses the target kinase and is sensitive to Compound X) with varying concentrations of the compound for a specified time.

  • Protein Extraction:

    • Lyse the cells and collect the protein extracts. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.[14]

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Normalize the phosphoprotein signal to the total protein levels of the substrate.[15]

G cluster_0 Experimental Workflow InSilico In Silico Target Prediction (Pharmacophore, Docking) PrimaryScreen Primary Screening (Cell Viability, Kinase Panel) InSilico->PrimaryScreen Hypothesis HitValidation Hit Validation (IC50, SPR/ITC) PrimaryScreen->HitValidation Hits MOA Mechanism of Action (Western Blot) HitValidation->MOA Validated Target ADME_Tox In Vitro ADME/Tox (Permeability, Stability) MOA->ADME_Tox Cellular Activity InVivo In Vivo Studies (PK, Efficacy) ADME_Tox->InVivo Optimized Lead

Caption: Tiered experimental workflow for Compound X evaluation.

Stage 4: Preclinical Profiling - ADME and Toxicology

A biologically active compound must also possess favorable drug-like properties to be a viable clinical candidate. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays provide an early assessment of these properties.[16]

Permeability Assays

These assays predict the ability of a compound to be absorbed across the intestinal wall.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A rapid, cell-free method to assess passive diffusion.[17]

  • Caco-2 Permeability Assay: Uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, accounting for both passive and active transport.[18]

Metabolic Stability

Assesses the susceptibility of Compound X to degradation by liver enzymes.

  • Microsomal Stability Assay: Incubates the compound with liver microsomes to determine its metabolic half-life.

Preliminary Safety Assessment
  • hERG Channel Assay: Evaluates the potential for cardiac toxicity.

  • CYP450 Inhibition Assay: Assesses the potential for drug-drug interactions.

  • In Vitro Cytotoxicity in Non-Cancerous Cells: Determines the compound's general toxicity to healthy cells.

Stage 5: In Vivo Evaluation

The final stage of preclinical evaluation involves testing the compound in animal models to assess its pharmacokinetics (PK) and efficacy. All animal studies must be conducted in accordance with institutional and national guidelines, such as the ARRIVE guidelines.

Pharmacokinetic (PK) Studies

These studies determine how the body processes the compound.

Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing:

    • Administer Compound X to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.[19]

  • Sample Collection:

    • Collect blood samples at multiple time points after dosing.

  • Bioanalysis:

    • Analyze the concentration of Compound X in the plasma samples using LC-MS/MS.

  • PK Parameter Calculation:

    • Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Efficacy Studies

If Compound X has shown promising anti-cancer activity in vitro, its efficacy should be tested in a relevant animal model.

Protocol: Mouse Xenograft Efficacy Study

  • Tumor Implantation:

    • Implant human cancer cells (from a sensitive cell line) subcutaneously into immunocompromised mice.

  • Treatment:

    • Once tumors reach a certain size, randomize the mice into treatment and control groups.

    • Administer Compound X and a vehicle control according to a predetermined dosing schedule.

  • Efficacy Assessment:

    • Monitor tumor growth over time by measuring tumor volume.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., to confirm target inhibition in vivo).

G cluster_1 Kinase Inhibition Pathway CompoundX Compound X Kinase Target Kinase CompoundX->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate Substrate->pSubstrate CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) pSubstrate->CellularResponse Downstream Signaling

Sources

Application Notes and Protocols: 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,5-a]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry and chemical biology. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, with applications ranging from oncology to inflammatory diseases.[1][3] Notably, compounds bearing this core have been successfully developed as inhibitors of key signaling proteins, including Bruton's tyrosine kinase (BTK), c-Src, and the oncogenic protein tyrosine phosphatase SHP2.[4][5][6][7][8][9][10]

This document provides detailed application notes and protocols for 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , a specific derivative poised for exploration as a chemical probe. While this particular molecule is not yet extensively characterized in the scientific literature, its structural features—the imidazo[1,5-a]pyrazine core, a benzyl group for potential hydrophobic interactions, and a bromine atom for modulating electronic properties and potential for further functionalization—suggest a strong likelihood of biological activity, particularly as a kinase inhibitor. These notes are intended to guide researchers in harnessing its potential to investigate cellular signaling pathways.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₃H₁₄BrN₃
Molecular Weight 292.18 g/mol
CAS Number 601515-08-6
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, DMF, and methanol
Storage Store at -20°C for long-term stability. Protect from light.

Note: For all biological assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM or 50 mM). Subsequent dilutions should be made in the appropriate aqueous buffer, ensuring the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Hypothesized Mechanism of Action: A Kinase Inhibitor Profile

Based on the established activities of structurally related imidazo[1,5-a]pyrazine derivatives, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The planar imidazopyrazine core can mimic the purine ring of ATP, while the benzyl and bromo substituents can confer selectivity by interacting with specific residues in the kinase active site.

The following diagram illustrates the proposed mechanism of action within a generic kinase signaling pathway.

G cluster_0 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates ADP ADP Kinase_A->ADP Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Chemical_Probe 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Chemical_Probe->Kinase_A Blocks ATP Binding ATP ATP ATP->Kinase_A Binds to Active Site G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions Start->Prepare_Reagents Incubate_Kinase_Compound Pre-incubate Kinase with Compound Prepare_Reagents->Incubate_Kinase_Compound Initiate_Reaction Add Substrate/ATP and Incubate Incubate_Kinase_Compound->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Initiate_Reaction->Stop_Reaction Detect_ADP Add Kinase Detection Reagent Stop_Reaction->Detect_ADP Measure_Luminescence Measure Luminescence Detect_ADP->Measure_Luminescence Analyze_Data Calculate IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Sources

derivatization of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities.[1][2][3][4] This application note provides a comprehensive guide for the strategic derivatization of a key intermediate, this compound. The bromine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the generation of a focused compound library for robust Structure-Activity Relationship (SAR) studies. This guide emphasizes the causality behind experimental choices, self-validating protocols through integrated characterization checkpoints, and the logical workflow from synthesis to biological evaluation.

Introduction: The Strategic Value of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine heterocyclic system is a cornerstone in the design of novel therapeutics, with derivatives showing activity as kinase inhibitors, CNS agents, and more.[1][3][5][6] Its saturated backbone, combined with the aromatic imidazole ring, provides a three-dimensional structure that can be tailored to fit specific biological targets. The 7-benzyl group on our starting material serves as a crucial modulating element, often influencing solubility, metabolic stability, and target engagement through lipophilic or aromatic interactions.

The true power of the This compound intermediate lies in the C-3 bromine. This position is electronically suitable for a variety of palladium-catalyzed cross-coupling reactions, which are renowned for their reliability, functional group tolerance, and broad substrate scope.[7][8] By systematically replacing the bromine atom with a diverse set of chemical moieties, researchers can meticulously probe the chemical space around the core scaffold. This process is fundamental to establishing a clear SAR, which correlates specific structural changes to modulations in biological activity, ultimately guiding the optimization of lead compounds.

Figure 1: Key cross-coupling strategies for derivatizing the 3-bromo position.

Experimental Protocols: Building the Compound Library

The following protocols are designed to be robust starting points. Researchers should note that optimal conditions may vary slightly depending on the specific coupling partners used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing a wide variety of aryl and heteroaryl moieties. The commercial availability of thousands of boronic acids and esters makes it a first-line strategy for SAR exploration.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a phosphine ligand like SPhos (0.04 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).

Expert Insights:

  • Why this base? Carbonate bases are generally sufficient and tolerate a wide range of functional groups. Cesium carbonate can sometimes accelerate reactions involving less reactive boronic acids.[10]

  • Why degas? The active Pd(0) catalyst is sensitive to oxidation. Removing dissolved oxygen is critical for preventing catalyst deactivation and ensuring reproducible results.

  • Trustworthiness Check: A successful reaction is confirmed by LC-MS analysis showing the disappearance of the starting material's isotopic pattern for bromine and the appearance of a new peak with the correct mass for the coupled product.

Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

This reaction introduces a linear, rigid alkynyl linker, which is useful for probing deeper pockets in a binding site or for use as a handle for further chemistry (e.g., click reactions).[11][12][13]

Step-by-Step Methodology:

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst Pd(PPh₃)₂Cl₂ (0.03 equiv), and the copper co-catalyst CuI (0.05 equiv).

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Degassing: Degas the mixture thoroughly with an inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Expert Insights:

  • The Role of Copper: The copper(I) co-catalyst is crucial for activating the terminal alkyne, forming a copper acetylide intermediate that facilitates the transmetalation step in the palladium cycle.[11] Copper-free Sonogashira protocols exist but often require specialized ligands or conditions.[12]

  • Base Selection: The amine base is not only a proton scavenger but also serves as a solvent in many cases and helps keep the copper catalyst in its active state.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This powerful reaction allows for the synthesis of a wide range of N-arylated compounds, which are prevalent in pharmaceuticals. It enables the introduction of primary and secondary amines, amides, and other nitrogen-containing heterocycles.[8][14][15]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a specialized phosphine ligand (e.g., XPhos or RuPhos, 0.05 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) to a Schlenk tube.

  • Addition of Substrates: Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add an anhydrous ethereal solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers, and wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify by flash column chromatography.

Expert Insights:

  • Ligand is Key: The choice of a bulky, electron-rich phosphine ligand is the single most critical parameter for a successful Buchwald-Hartwig amination. These ligands stabilize the palladium center and promote the crucial reductive elimination step that forms the C-N bond.[14][16]

  • Base Sensitivity: Strong bases like sodium tert-butoxide are required but can be incompatible with sensitive functional groups (e.g., esters). Weaker bases can sometimes be used with more advanced catalyst systems.

Workflow: From Synthesis to SAR Analysis

A systematic approach is essential for efficiently generating and evaluating a compound library. The workflow involves synthesis, purification, characterization, and biological screening, with each step informing the next.

SAR_Workflow A Start: 3-Bromo Core Scaffold B Parallel Synthesis (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Purification (Flash Chromatography / Prep-HPLC) B->C D Characterization & Purity Check (LC-MS, NMR, HPLC) C->D E Compound Library (Array of Analogs) D->E F Biological Screening (e.g., Kinase Assay, Cell Proliferation) E->F G Data Analysis & SAR Generation F->G H Design Next-Generation Analogs G->H H->B Iterative Optimization

Figure 2: A systematic workflow for library synthesis and SAR development.

Characterization and Quality Control

Confirming the structure and purity of each new analog is non-negotiable for reliable SAR data.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for reaction monitoring and initial identity confirmation. It provides the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. Key indicators of success include the disappearance of the proton signal in the bromo-substituted imidazole ring and the appearance of new signals corresponding to the introduced moiety.[17]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be >95% for use in biological assays.[18]

Data Presentation for SAR Analysis

Organizing experimental data in a clear, tabular format is crucial for identifying trends.

Compound ID Reaction Type R-Group at C-3 Yield (%) Purity (%) Biological Activity (IC₅₀, nM)
START-Br --Br->98>10,000
LIB-S-01 Suzuki4-Fluorophenyl8599.11,250
LIB-S-02 Suzuki2-Pyridyl7297.5830
LIB-So-01 SonogashiraPhenylethynyl7898.84,500
LIB-So-02 SonogashiraCyclopropylethynyl6596.22,100
LIB-B-01 BuchwaldMorpholino8199.3550
LIB-B-02 BuchwaldN-Methylpiperazinyl7595.895

Table 1: Hypothetical data table for organizing a synthesized library for SAR studies. Purity is determined by HPLC. Biological activity data is placeholder.

General Protocol for Biological Evaluation

Once a library of pure compounds is established, they can be screened for biological activity. The following is a generalized protocol for an in vitro kinase inhibition assay, a common application for such scaffolds.[6][19]

  • Compound Preparation: Prepare stock solutions of all test compounds in 100% DMSO at a high concentration (e.g., 10 mM). Create a serial dilution plate in assay buffer.

  • Assay Setup: In a 384-well plate, add the kinase enzyme, the appropriate substrate (e.g., a peptide), and ATP.

  • Initiation: Add the diluted test compounds to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. The palladium-catalyzed cross-coupling protocols detailed in this note—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a reliable and versatile toolkit for generating diverse libraries of analogs. By following a systematic workflow of synthesis, purification, characterization, and biological screening, researchers can efficiently establish clear Structure-Activity Relationships, accelerating the journey from a promising scaffold to a potent and optimized drug candidate.

References

  • Current time inform
  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in r
  • Sonogashira coupling. Wikipedia.
  • C-N Coupling of Bromoalkynes with Imidazoles and Pyrazoles a,b.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. Benchchem.
  • Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
  • Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40.
  • Buchwald–Hartwig amin
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradi
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Buchwald-Hartwig Amin
  • SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. PubMed.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH.
  • Synthesis and biological evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as anticancer agents. R Discovery.
  • Synthesis and biological evaluation of benzo[2][20]imidazo[1,2-c]pyrimidine and benzo[2][20]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed.

  • Pharmacological activity and mechanism of pyrazines.
  • Progress on the Synthesis Pathways and Pharmacological Effects of N
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed.
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
  • HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. PubMed.

Sources

Application Note: Quantitative Analysis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a key heterocyclic building block in pharmaceutical research and development. Recognizing the need for robust and reliable quantification, this guide details two primary analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. An alternative method using UV-Vis Spectrophotometry for simpler, high-concentration measurements is also presented. Each protocol is designed to be self-validating, with causality for experimental choices explained and frameworks for method validation provided in accordance with ICH Q2(R1) guidelines.[1][2][3]

Introduction and Rationale

This compound is a substituted imidazopyrazine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[4] Accurate quantification of this compound is critical for various stages of drug development, including synthesis verification, purity assessment, stability studies, and formulation analysis.

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and sample matrix complexity. The methods outlined herein are developed based on the structural characteristics of the target analyte.

  • Chromophoric System: The fused imidazole and pyrazine rings, along with the benzyl group, constitute a strong chromophoric system, making it well-suited for UV-based detection methods.

  • Ionizable Nature & Molecular Weight: The presence of nitrogen atoms allows for efficient ionization, making the molecule suitable for mass spectrometry.

  • Bromine Isotope Pattern: The bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is invaluable for unequivocal identification in mass spectrometry.[5]

This guide provides the foundational protocols for researchers to implement and validate these methods in their own laboratory settings.

Analyte Properties
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 601515-08-6[6][]
Molecular Formula C₁₃H₁₄BrN₃[6][]
Molecular Weight 292.17 g/mol [6][]
Structure Chemical StructureN/A

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reversed-phase HPLC to separate the analyte from potential impurities.[8][9] The analyte is then quantified by its absorbance of UV light at a specific wavelength. This approach offers a balance of selectivity, precision, and accessibility, making it ideal for routine quality control and assay purposes.

Workflow for HPLC-UV Analysis

Workflow for HPLC-UV Analysis prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc separation Isocratic/Gradient Separation hplc->separation Mobile Phase detection UV-Vis Detector separation->detection data Data Acquisition (Chromatogram) detection->data quant Quantification (Peak Area vs. Cal Curve) data->quant Integration Workflow for LC-MS/MS Analysis prep Sample/Standard Preparation lc LC Separation prep->lc ion Ionization Source (e.g., ESI) lc->ion q1 Quadrupole 1 (Precursor Ion Selection) ion->q1 q2 Quadrupole 2 (Fragmentation) q1->q2 Collision Gas q3 Quadrupole 3 (Product Ion Selection) q2->q3 detect Detector q3->detect quant Quantification (MRM Transitions) detect->quant Workflow for UV-Vis Spectrophotometry prep Prepare Diluent Blank & Calibration Standards scan Scan Standard to Determine λmax prep->scan sample Measure Sample Absorbance prep->sample measure Measure Absorbance of Standards at λmax scan->measure curve Generate Calibration Curve measure->curve calc Calculate Concentration curve->calc sample->calc

Sources

Application Notes & Protocols: High-Throughput Screening with 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The imidazo[1,5-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated kinase inhibitors.[1] Compounds from this class have shown potent activity against a range of kinases, including Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[1][2] This document provides a comprehensive technical guide for designing and executing a high-throughput screening (HTS) campaign utilizing 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , a representative member of this promising chemical family. We present detailed, field-proven protocols for industry-standard HTS assays—a luminescence-based biochemical assay for direct enzyme inhibition and a BRET-based cellular assay for target engagement—offering a robust framework for identifying and validating novel kinase inhibitors.

Introduction: The Strategic Rationale for Screening this compound

Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology and immunology. The imidazo[1,5-a]pyrazine core is a versatile scaffold that has been successfully exploited to develop potent and selective kinase inhibitors.[3] Its structural features allow for key interactions within the ATP-binding pocket of many kinases.

This compound (hereafter referred to as "Compound X") embodies the key characteristics of this scaffold. The benzyl group can be directed toward the solvent-front or occupy hydrophobic pockets, while the bromine atom provides a vector for further chemical modification to enhance potency or selectivity (a common strategy in hit-to-lead optimization).

Given this pedigree, a primary HTS campaign with Compound X is logically directed at identifying novel modulators of a specific kinase target. This guide will use a hypothetical tyrosine kinase, "Target Kinase," to illustrate the complete screening workflow, from initial assay development to hit confirmation.

The HTS Funnel: A Validated Workflow from Primary Screen to Confirmed Hit

A successful HTS campaign is not a single experiment but a multi-stage process designed to progressively filter a large compound library to a small number of high-quality, validated hits. This "funnel" approach minimizes wasted resources and ensures that only the most promising candidates advance.

HTS_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Cellular Validation cluster_3 Outcome Primary_Screen Primary HTS (e.g., 10 µM Single-Point Screen) Luminescence-Based Kinase Assay Hit_Selection Primary Hit Identification (Threshold: >3σ from control) Primary_Screen->Hit_Selection Identify initial hits Dose_Response Dose-Response (IC50) Confirmation (10-point curve) Hit_Selection->Dose_Response Confirm potency Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET binding assay) Dose_Response->Orthogonal_Assay Validate mechanism Counterscreen Counterscreens (Promiscuity, Assay Interference) Orthogonal_Assay->Counterscreen Eliminate false positives Cellular_Assay Cellular Target Engagement (NanoBRET™ Assay) Counterscreen->Cellular_Assay Confirm activity in cells Cell_Viability Cell Viability/Toxicity Assay (e.g., CellTiter-Glo®) Cellular_Assay->Cell_Viability Assess cytotoxicity Validated_Hit Validated Hit for Lead Optimization Cell_Viability->Validated_Hit Advance best candidates

Figure 1: The High-Throughput Screening (HTS) Funnel.

Protocol 1: Primary HTS - Luminescence-Based Kinase Activity Assay

Principle: This biochemical assay quantifies the activity of "Target Kinase" by measuring the amount of ATP remaining in solution after the kinase reaction. As the kinase phosphorylates its substrate, ATP is consumed. A luciferase-based reagent is then added, which generates a luminescent signal directly proportional to the amount of remaining ATP. Inhibitors of "Target Kinase" will prevent ATP consumption, resulting in a higher luminescent signal. This "glow" format is highly robust, sensitive, and less prone to compound interference than fluorescence-based methods.[1][2]

Self-Validation: The protocol's integrity is maintained by including high (No Enzyme) and low (DMSO vehicle) controls on every plate, which are used to calculate the Z'-factor, a statistical measure of assay quality.

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), dispense 20 nL of Compound X (from a 10 mM DMSO stock) into the appropriate wells of a 384-well, low-volume, white, solid-bottom plate. This results in a final assay concentration of 10 µM.

    • Dispense 20 nL of DMSO into control wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate Master Mix in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Add 5 µL of the 2X Master Mix to each well. The final concentration of "Target Kinase" and its peptide substrate should be at their Kₘ values, determined during assay development.

    • For "No Enzyme" control wells, add 5 µL of a 2X Substrate-only mix.

  • Incubation:

    • Seal the plate and briefly centrifuge (1 min at 1,000 rpm).

    • Incubate at room temperature for 60 minutes. This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Prepare the ATP detection reagent (e.g., Kinase-Glo® Max) according to the manufacturer's instructions.

    • Add 5 µL of the detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer (e.g., EnVision® Multilabel Plate Reader).

Data Presentation: Assay Plate Layout & Parameters
ParameterConditionRationale
Plate Type 384-well, low-volume, whiteMaximizes luminescent signal and minimizes reagent usage.
Final Volume 10 µLSuitable for HTS automation and cost-effectiveness.
Compound X Conc. 10 µMA standard concentration for primary single-point screens.
ATP Conc. 10 µM (or Kₘ)Balances signal window and sensitivity to competitive inhibitors.
Positive Control Staurosporine (1 µM)A well-characterized, potent pan-kinase inhibitor.
Negative Control DMSOVehicle control, represents 0% inhibition.
"High" Signal No Enzyme ControlRepresents 100% inhibition (no ATP consumption).

Assay Validation & Quality Control: The Z'-Factor

For an HTS assay to be reliable, its signal window must be sufficiently large and its data variability low. The Z'-factor is a statistical parameter that quantifies this, and a value greater than 0.5 is considered excellent for HTS.[4]

Z' = 1 - ( (3σpos + 3σneg) / |μpos - μneg| )

Where:

  • σpos and μpos are the standard deviation and mean of the positive control (e.g., No Enzyme).

  • σneg and μneg are the standard deviation and mean of the negative control (DMSO).

Z_Factor cluster_0 Assay Quality Assessment Z_Factor Z_Factor Mean_Pos Mean (Positive Control) μ_pos Mean_Neg Mean (Negative Control) μ_neg SD_Pos Std Dev (Positive) σ_pos SD_Neg Std Dev (Negative) σ_neg

Figure 2: Z'-Factor Calculation Logic.

Protocol 2: Cellular Target Engagement - NanoBRET™ Assay

Principle: After identifying hits from the biochemical screen, it is crucial to confirm that the compound can enter a cell and bind to its intended target in a physiological context. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this. The target kinase is expressed in cells as a fusion with the bright, energy-donating NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is then added. When the tracer is bound, its close proximity to NanoLuc® allows for energy transfer (BRET), producing a specific fluorescent signal. A compound that enters the cell and displaces the tracer will disrupt BRET, causing a dose-dependent decrease in the signal.

Self-Validation: This assay is self-validating as it directly measures target binding in living cells. Specificity is confirmed by running a parallel assay with a control cell line that does not express the NanoLuc®-kinase fusion.

Step-by-Step Protocol
  • Cell Plating:

    • Culture HEK293 cells transiently expressing the "Target Kinase"-NanoLuc® fusion protein.

    • Plate 2 x 10⁴ cells per well in a 96-well, white assay plate in Opti-MEM® I Reduced Serum Medium.

    • Incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of confirmed hits (including Compound X) in Opti-MEM®.

    • Add the compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator. This allows the compound to reach equilibrium.

  • Tracer and Substrate Addition:

    • Prepare a combined solution of the BRET tracer and NanoLuc® substrate (furimazine) in Opti-MEM®.

    • Add this solution to all wells.

  • Signal Detection:

    • Incubate for 3-5 minutes at room temperature.

    • Read the plate on a BRET-capable reader (e.g., GloMax® Discover), simultaneously measuring the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.

    • The BRET ratio is calculated as (Acceptor Emission / Donor Emission).

NanoBRET cluster_0 Condition 1: No Inhibitor cluster_1 Condition 2: Inhibitor Present Kinase1 Target Kinase-NanoLuc® Tracer1 Fluorescent Tracer Kinase1->Tracer1 Binding BRET_Signal High BRET Signal Tracer1->BRET_Signal Energy Transfer Kinase2 Target Kinase-NanoLuc® Inhibitor Compound X Kinase2->Inhibitor Binding Tracer2 Fluorescent Tracer No_BRET Low BRET Signal Inhibitor->No_BRET Disruption of BRET

Figure 3: Principle of the NanoBRET™ Cellular Target Engagement Assay.

Data Analysis and Hit Triage

  • Primary Screen Analysis: Raw data from the single-point screen is normalized against plate controls:

    • % Inhibition = 100 * (Signalcpd - μneg) / (μpos - μneg)

    • A "hit" is typically defined as any compound exhibiting inhibition greater than three standard deviations from the mean of the negative controls (>3σ).

  • Dose-Response Analysis: Confirmed hits are re-tested in a 10-point, 3-fold serial dilution to determine their potency (IC₅₀). The data is fitted to a four-parameter logistic curve using software like GraphPad Prism or Genedata Screener®.

  • Hit Validation: A compound is considered a "validated hit" if it:

    • Confirms activity with a well-defined IC₅₀ curve.

    • Shows activity in an orthogonal assay (e.g., a binding assay if the primary was an enzyme activity assay) to rule out technology-specific artifacts.

    • Is inactive in counterscreens for assay interference (e.g., luciferase inhibition).

    • Demonstrates target engagement and on-target activity in a cellular context.

Conclusion

This compound represents a promising starting point for a kinase-focused drug discovery campaign. By employing a systematic HTS funnel approach that combines a robust, luminescence-based biochemical primary screen with a definitive BRET-based cellular target engagement assay, researchers can efficiently and confidently identify potent and cell-active inhibitors. The protocols and validation frameworks detailed in these notes provide a comprehensive roadmap for leveraging this valuable chemical scaffold to discover next-generation therapeutic agents.

References

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 113-137. [Link]

  • Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Harris, C. S., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time analysis of endogenous protein degradation in live cells. Nature Communications, 9(1), 1-13. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved January 17, 2026, from [Link]

Sources

synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthetic Route to 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its Analogs for Drug Discovery Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active agents, including kinase inhibitors.[1] The ability to functionalize this core at specific positions is crucial for developing novel chemical probes and therapeutic candidates. This document provides a detailed, field-tested protocol for the synthesis of this compound, a key intermediate for further chemical elaboration. We present a two-step synthetic sequence, starting from the commercially available 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, that is both high-yielding and readily adaptable for the generation of a diverse analog library. The rationale behind key experimental choices, detailed characterization data, and troubleshooting insights are provided to ensure reliable and reproducible execution.

Introduction & Synthetic Strategy

The imidazo[1,5-a]pyrazine ring system represents a versatile scaffold in medicinal chemistry.[2][3] Its unique electronic properties and three-dimensional structure make it an attractive starting point for interacting with various biological targets. Specifically, the tetrahydro- derivative offers a non-planar structure that can be exploited to achieve specific vector orientations for substituents, which is critical for optimizing ligand-protein interactions. The introduction of a bromine atom at the 3-position serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive Structure-Activity Relationship (SAR) studies. The benzyl group at the 7-position provides a common starting point for exploring the impact of substitutions directed into a specific pocket of a target protein.

Our recommended synthetic strategy involves a two-step process designed for efficiency and high purity of the final product. The synthesis commences with the N-alkylation of the piperazine nitrogen (N-7) of the core scaffold, followed by a regioselective bromination of the electron-rich imidazole ring.

This sequence (Route B) is strategically chosen over the alternative of brominating first and then alkylating (Route A). Alkylating the N-7 position first ensures that this nucleophilic site is protected, preventing potential side reactions during the subsequent electrophilic bromination step. This approach typically leads to a cleaner reaction profile and simplifies purification.

G Core 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine Intermediate1 7-Benzyl-5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine (Intermediate 1) Core->Intermediate1 Protocol 2.1: N-Benzylation Target 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine (Target Compound) Intermediate1->Target Protocol 2.2: Regioselective Bromination Analog Diverse Analogs Target->Analog Suzuki, Sonogashira, Buchwald-Hartwig etc.

Caption: Recommended synthetic workflow for target compound synthesis.

Experimental Protocols

Protocol 2.1: Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Intermediate 1)

This protocol details the N-alkylation of the tetrahydroimidazo[1,5-a]pyrazine core. The use of potassium carbonate as a mild base and acetonitrile as a polar aprotic solvent provides excellent conditions for the SN2 reaction.

Materials & Reagents

Reagent CAS Number Molecular Weight Quantity Moles
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 6979-50-6 123.17 g/mol 5.00 g 40.6 mmol
Benzyl Bromide 100-39-0 171.04 g/mol 7.62 g (5.3 mL) 44.6 mmol
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 g/mol 8.42 g 60.9 mmol
Acetonitrile (MeCN) 75-05-8 - 150 mL -
Ethyl Acetate (EtOAc) 141-78-6 - As needed -
Brine - - As needed -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (5.00 g, 40.6 mmol) and anhydrous potassium carbonate (8.42 g, 60.9 mmol).

  • Add acetonitrile (150 mL) to the flask.

  • Commence stirring and add benzyl bromide (5.3 mL, 44.6 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The starting material will have a lower Rf value than the product.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Work-up: Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of high purity (>95%) and can be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

  • Yield: A pale yellow oil. Expected yield: 8.2 g (95%). The existence of this compound is confirmed by its commercial availability[4][5][6].

Protocol 2.2: Synthesis of this compound (Target Compound)

This step involves the regioselective electrophilic bromination of the imidazole ring. The imidazole ring is significantly more electron-rich than the pyrazine ring, directing the electrophile (Br⁺) to one of its available carbons.[7] N-Bromosuccinimide (NBS) is an ideal reagent as it is a solid, easy-to-handle source of electrophilic bromine and minimizes the formation of hazardous byproducts.[8]

Materials & Reagents

Reagent CAS Number Molecular Weight Quantity Moles
Intermediate 1 165894-09-7 213.28 g/mol 8.20 g 38.4 mmol
N-Bromosuccinimide (NBS) 128-08-5 177.98 g/mol 7.18 g 40.4 mmol
N,N-Dimethylformamide (DMF) 68-12-2 - 100 mL -
Saturated Sodium Thiosulfate (aq) 7772-98-7 - As needed -
Ethyl Acetate (EtOAc) 141-78-6 - As needed -
Brine - - As needed -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Intermediate 1 (8.20 g, 38.4 mmol) in anhydrous DMF (100 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (7.18 g, 40.4 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Reaction Monitoring: Monitor by TLC (10% MeOH/DCM) or LC-MS. The product will have a slightly higher Rf than the starting material.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium thiosulfate solution (150 mL) to quench any unreacted NBS.[7]

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 20-60% ethyl acetate in hexanes.

  • Yield: A white to off-white solid. Expected yield: 9.5 g (85%). The final compound is commercially available, confirming its structure and stability[9][10].

G cluster_0 Electrophilic Aromatic Substitution Im Imidazo[1,5-a]pyrazine Ring Sigma Sigma Complex (Resonance Stabilized) Im->Sigma Attack by π-system NBS N-Bromosuccinimide (NBS) Br_plus Br+ (Electrophile) NBS->Br_plus Product 3-Bromo Product Sigma->Product Deprotonation H_plus H+ Sigma->H_plus Succinimide Succinimide H_plus->Succinimide Proton Transfer

Caption: Mechanism of regioselective bromination at the C3 position.

Generation of Analogs

The protocols described above can be readily adapted to synthesize a wide range of analogs. By substituting benzyl bromide in Protocol 2.1 with other commercially available alkylating agents, diverse functionality can be introduced at the N-7 position.

Table of Representative Analogs

R-Group Alkylating Agent Product Name Expected Mass [M+H]⁺
4-Methoxybenzyl 4-Methoxybenzyl chloride 3-Bromo-7-(4-methoxybenzyl)-... 322.06/324.06
4-Fluorobenzyl 4-Fluorobenzyl bromide 3-Bromo-7-(4-fluorobenzyl)-... 310.04/312.04
2-Naphthylmethyl 2-(Bromomethyl)naphthalene 3-Bromo-7-(naphthalen-2-ylmethyl)-... 342.07/344.07

| Ethyl | Bromoethane | 3-Bromo-7-ethyl-... | 230.01/232.01 |

Characterization

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

Expected Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 7.15 (s, 1H, Imidazole C1-H), 6.70 (s, 1H, Imidazole C3-H is now absent), 4.20-3.90 (m, 4H, Piperazine CH₂), 3.70 (s, 2H, Benzyl CH₂), 3.00-2.80 (m, 2H, Piperazine CH₂). (Note: Shifts are estimates and will require experimental verification).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~138.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH), Imidazole carbons (~135.0, ~120.0), Brominated Imidazole Carbon (~100.0), Benzyl CH₂ (~60.0), Piperazine carbons (~55.0, ~50.0).

  • HRMS (ESI): Calculated for C₁₃H₁₅BrN₃ [M+H]⁺: 292.0498, 294.0478; Found: 292.0501, 294.0480.

Troubleshooting & Scientific Insights

  • Incomplete N-Alkylation (Protocol 2.1): If the reaction stalls, an additional 0.2 equivalents of benzyl bromide can be added. Ensure the potassium carbonate is finely powdered and the acetonitrile is anhydrous to maximize reaction rate.

  • Formation of Di-bromo Species (Protocol 2.2): Over-bromination can occur if excess NBS is used or if the reaction temperature is too high.[11] The key is the slow, portion-wise addition of NBS at 0 °C to maintain control over the reaction's stoichiometry and exotherm.

  • Purification Challenges: The nitrogen atoms in the scaffold can cause tailing on silica gel columns. This can be mitigated by pre-treating the silica with triethylamine (0.5-1% in the eluent) to neutralize acidic sites.

  • Solvent Choice: While DMF is an excellent solvent for the bromination step due to its high polarity, it has a high boiling point and can be difficult to remove. Ensure it is removed under high vacuum. Alternatively, for smaller scales, acetonitrile or dichloromethane can be explored.

References

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • MDPI. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]

  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazo[1,5-a]pyrazine system. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). [ 601515-08-6] 7-BENZYL-3-BROMO-5,6,7,8-TETRAHYDROIMIDAZO[1,5-A]PYRAZINE98%. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and related heterocyclic compounds. We understand that poor aqueous solubility is a significant hurdle in experimental biology and formulation development, often leading to inconsistent results and low bioavailability.[1][2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these challenges. Our approach is rooted in first principles, explaining the "why" behind each technique to empower you to make informed decisions for your specific experimental context.

Section 1: Understanding the Molecule - Physicochemical Characterization (FAQs)

Before attempting to modify solubility, it's crucial to understand the inherent properties of the molecule. The structure of this compound presents specific challenges and opportunities for solubilization.

Q1: What are the primary structural features of this compound that contribute to its poor water solubility?

A1: The poor aqueous solubility is primarily driven by the presence of two significant hydrophobic (lipophilic) moieties:

  • 7-Benzyl group: The large, nonpolar phenyl ring significantly reduces affinity for water.

  • 3-Bromo substituent: The bromine atom is also hydrophobic and contributes to the overall low polarity of the molecule.

While the tetrahydroimidazo[1,5-a]pyrazine core contains nitrogen atoms, which can interact with water, their contribution is overshadowed by the large nonpolar groups. Overcoming the energy required to break the compound's crystal lattice structure and solvate these hydrophobic regions in water is a key challenge.[4]

Q2: Does this compound have ionizable groups? How does this affect solubility strategy?

A2: Yes. The imidazo[1,5-a]pyrazine core contains basic nitrogen atoms. These nitrogens can be protonated in acidic conditions to form a positively charged cation. This is a critical feature to exploit. Converting a neutral molecule into a salt form dramatically increases its interaction with polar solvents like water, often leading to a significant boost in solubility.[2][5] Therefore, pH modification is one of the first and most effective strategies to investigate.

Section 2: Initial Troubleshooting - Simple Approaches (FAQs)

We recommend starting with the simplest, most cost-effective methods before proceeding to more complex formulation strategies.

Q3: My compound is precipitating out of my aqueous buffer. What is the first thing I should try?

A3: The first and most impactful step is to investigate the effect of pH. Given the presence of basic nitrogens, lowering the pH of your aqueous solution should increase the solubility. By adding a pharmaceutically acceptable acid (e.g., HCl, citric acid, tartaric acid), you can protonate the molecule, forming a more soluble salt in situ.[5][6] We recommend performing a pH-solubility profile to determine the optimal pH range for your experiments. (See Protocol 1).

Q4: I have tried adjusting the pH, but the solubility is still insufficient for my needs. What's the next logical step?

A4: The next step is to use a co-solvent . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8][9] This makes the environment more "hospitable" to your hydrophobic compound. The mechanism involves disrupting water's hydrogen bond network, making it easier to create a cavity for the solute.[10]

Commonly used co-solvents in research settings include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 300/400 (PEG 300/400)

  • Glycerol

  • Dimethyl sulfoxide (DMSO) - Note: Use with caution and be aware of its own biological effects.

A systematic screening of co-solvents at different concentrations (e.g., 5%, 10%, 20% v/v) is recommended to find the most effective system with the lowest required organic solvent concentration.[1][9][10] (See Protocol 2).

Section 3: Advanced Solubilization Strategies (FAQs)

If simple pH and co-solvent adjustments are insufficient, more advanced formulation techniques involving excipients are necessary. These methods are common in drug development and can achieve much higher concentrations.

Q5: What are surfactants and how can they help solubilize my compound?

A5: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a hydrophobic (water-fearing) tail and a hydrophilic (water-loving) head.[11] In an aqueous solution, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles .[12][13][14] The hydrophobic tails form a core, creating a lipophilic microenvironment. Your poorly soluble compound can then partition into this hydrophobic core, effectively being "hidden" from the water, thus solubilizing it within the aqueous bulk phase.[11][14][15]

  • Common Surfactants: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic®), Sodium dodecyl sulfate (SDS).[3][14]

  • Causality: This is a highly effective technique because it doesn't rely on changing the bulk solvent properties, but rather on creating nano-sized "shelters" for the drug.[13][15]

Q6: I've heard about cyclodextrins. Are they a good option for this molecule?

A6: Yes, cyclodextrins are an excellent choice. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[][17][18] The exterior of the cone is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic. Your compound, this compound, can be encapsulated within this hydrophobic cavity, forming an inclusion complex .[2][] This complex has the water-soluble exterior of the cyclodextrin, dramatically increasing the apparent aqueous solubility of the guest molecule.[17][19][20]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

  • Key Advantage: This approach creates a molecularly dispersed state of the drug without using co-solvents, which can be beneficial for sensitive biological assays.[]

Q7: What is a solid dispersion and when should I consider it?

A7: A solid dispersion is a system where your hydrophobic drug is dispersed within a hydrophilic solid carrier or matrix.[21][22][23] The goal is to reduce the drug's particle size down to the molecular level and improve its wettability.[23][24] When the solid dispersion is added to water, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles.[22][23] This high surface area leads to a much faster dissolution rate and higher apparent solubility.[22]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEG 4000, 6000), Hydroxypropyl Methylcellulose (HPMC).[19][21][25]

  • When to Use: This is a powerful technique for improving oral bioavailability and is particularly useful when you need to prepare a solid dosage form. It is more complex to prepare than simple solutions.[26] (See Protocol 3).

Section 4: Specialized & Novel Approaches (FAQs)

For the most challenging cases or specific delivery requirements, specialized technologies may be employed.

Q8: What is a nanosuspension and how does it differ from a simple suspension?

A8: A nanosuspension consists of pure, crystalline drug particles reduced to the sub-micron range (typically 200-600 nm), stabilized in a liquid medium by surfactants or polymers.[4] Unlike a simple suspension with large particles that quickly settle, a nanosuspension is a colloidal dispersion with significantly improved properties. The key principle is the dramatic increase in surface area due to the small particle size, which, according to the Noyes-Whitney equation, leads to a much higher dissolution velocity.[27][28] This can increase both the rate and extent of dissolution.[4][29]

  • Preparation Methods: High-pressure homogenization or media milling are common techniques.[1][28]

  • Key Benefit: This approach is suitable for compounds that are poorly soluble in both aqueous and organic media, and it allows for very high drug loading.[4][27]

Q9: Can I chemically modify the molecule to improve its solubility?

A9: Yes, this is the basis of the prodrug approach. A prodrug is a bioreversible derivative of a parent drug that is designed to overcome a specific barrier, such as poor solubility.[30][31][32] For your compound, one could attach a highly polar, water-soluble promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) to the molecule.[33][34] This new molecule (the prodrug) would be highly water-soluble. Once administered, enzymes in the body would cleave off the promoiety, releasing the active parent drug at the site of action.[32]

  • Consideration: This is a drug design strategy and requires significant synthetic chemistry expertise. It is typically considered during lead optimization in a drug discovery program.[30]

Section 5: Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

Objective: To determine the aqueous solubility of the compound as a function of pH.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Microcentrifuge tubes.

  • HPLC or UV-Vis Spectrophotometer for quantification.

Procedure:

  • Add an excess amount of the compound to a series of microcentrifuge tubes (enough so that solid is visible after equilibration).

  • To each tube, add a fixed volume (e.g., 1 mL) of a different pH buffer.

  • Seal the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant from each tube, ensuring no solid is disturbed.

  • Dilute the supernatant appropriately with mobile phase (for HPLC) or a suitable solvent (for UV-Vis).

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (HPLC is preferred for specificity).

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH range where solubility is maximized.

Protocol 2: Co-solvent Screening Protocol

Objective: To identify an effective co-solvent system for solubilization.

Materials:

  • Compound stock solution in 100% DMSO (e.g., 10 mM).

  • Co-solvents: Ethanol, Propylene Glycol (PG), PEG 400.

  • Aqueous buffer at a favorable pH (determined from Protocol 1).

  • 96-well microplate, clear bottom.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures. For example: 5% PG in buffer, 10% PG in buffer, 20% PG in buffer. Repeat for Ethanol and PEG 400.

  • Dispense 99 µL of each co-solvent/buffer mixture into the wells of the microplate.

  • Add 1 µL of the 10 mM compound stock in DMSO to each well, resulting in a final concentration of 100 µM. (The final DMSO concentration will be 1%).

  • Mix gently by pipetting or on a plate shaker.

  • Visually inspect the plate immediately and after 1-2 hours for any signs of precipitation (cloudiness, visible particles).

  • (Optional) Quantify the amount of compound remaining in solution using a plate reader or by transferring samples to an HPLC.

  • The optimal co-solvent system is the one that maintains the compound in solution at the lowest co-solvent concentration.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion to enhance dissolution rate.[22]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30 or PEG 6000).[21]

  • A common solvent that dissolves both the drug and the carrier (e.g., methanol or ethanol).[24]

  • Rotary evaporator.

  • Vacuum oven.

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve the accurately weighed drug and carrier in a sufficient volume of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the wall of the flask.[21][22]

  • Further dry the solid film in a vacuum oven overnight to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask. Gently grind and sieve to obtain a uniform powder.

  • This solid dispersion powder can then be used for dissolution studies, where it is expected to dissolve much more rapidly than the pure crystalline drug.

Section 6: Summary & Decision-Making Workflow

Table 1: Comparison of Solubility Enhancement Techniques
TechniqueMechanism of ActionAdvantagesDisadvantagesBest For
pH Adjustment Converts the molecule to a more soluble salt form by protonating basic nitrogens.[2][5]Simple, inexpensive, highly effective for ionizable compounds.Only applicable to ionizable compounds; risk of precipitation if pH changes.Initial screening; preparing simple aqueous stock solutions.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[7][8]Easy to implement, effective for nonpolar compounds, predictable behavior.[1]May have biological/toxicological effects; can affect protein stability in assays.In vitro assays where organic solvents are tolerated.
Surfactants Encapsulates the drug within hydrophobic micelle cores.[11][12][13]High solubilization capacity; can be used at low concentrations.Can interfere with cell-based assays; complex formulation behavior.Formulations for in vivo studies; solubilizing highly lipophilic compounds.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the drug in a hydrophobic cavity.[2][]Low toxicity; creates a true molecular solution; can improve stability.[17]Limited by cavity size and drug-host fit; can be expensive.Parenteral formulations; masking taste; when co-solvents must be avoided.
Solid Dispersion Disperses the drug in a hydrophilic carrier, reducing particle size and improving wettability.[21][23]Significantly increases dissolution rate and bioavailability.[22]Requires processing (e.g., solvent evaporation, spray drying); potential for physical instability.Improving oral bioavailability; developing solid dosage forms.
Nanosuspension Reduces pure drug particle size to the nanometer scale, increasing surface area and dissolution velocity.[4][27]High drug loading; applicable to drugs insoluble in all media.[27][28]Requires specialized equipment (homogenizers, mills); stability can be a challenge.Parenteral and oral delivery of very poorly soluble drugs.
Prodrugs Covalent attachment of a water-soluble promoiety, which is cleaved in vivo.[30][33]Overcomes fundamental solubility issues; can be used for targeting.Requires extensive synthetic chemistry and development; irreversible modification.Lead optimization stage of drug discovery.
Workflow for Selecting a Solubilization Strategy

This diagram outlines a logical progression for tackling solubility issues with this compound.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Buffer CheckIonizable Is the compound ionizable? (Yes, basic nitrogens) Start->CheckIonizable AdjustpH Adjust pH (Protocol 1) Attempt to form a salt CheckIonizable->AdjustpH Yes pH_Success Solubility Sufficient? AdjustpH->pH_Success UseCoSolvent Use Co-solvents (Protocol 2) (e.g., PG, PEG, Ethanol) pH_Success->UseCoSolvent No End End: Solubilized Compound for Experimentation pH_Success->End Yes CoSolvent_Success Solubility Sufficient? UseCoSolvent->CoSolvent_Success Advanced Proceed to Advanced Formulation Techniques CoSolvent_Success->Advanced No CoSolvent_Success->End Yes Surfactants Use Surfactants (e.g., Tween 80) Advanced->Surfactants Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Advanced->Cyclodextrins SolidDispersion Create Solid Dispersion (Protocol 3) Advanced->SolidDispersion Specialized Consider Specialized Approaches (Nanosuspension, Prodrug) Surfactants->Specialized If still insufficient Cyclodextrins->Specialized If still insufficient SolidDispersion->Specialized If still insufficient

Sources

stability issues with 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my compound in solution over time. What are the likely causes?

A1: Gradual degradation of this compound in solution can be attributed to several factors, including hydrolysis, photodegradation, oxidation, and solvent incompatibility. The tetrahydropyrazine ring, in particular, can be susceptible to oxidation, while the bromine substituent may influence the molecule's susceptibility to light-induced degradation.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific solubility data is limited, for many nitrogen-containing heterocyclic compounds, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often suitable for creating stock solutions. For aqueous buffers, it is crucial to determine the optimal pH for stability, as the nitrogen atoms in the heterocyclic core can be protonated or deprotonated, influencing solubility and stability. The choice of solvent can significantly impact the stability of heterocyclic compounds.[1][2][3] It is recommended to perform a solvent screening study to identify the most suitable solvent for your specific application.

Q3: How does pH affect the stability of this compound?

A3: The imidazo[1,5-a]pyrazine core contains several nitrogen atoms that can act as proton acceptors or donors depending on the pH of the solution. Changes in pH can alter the electronic properties of the molecule, potentially making it more susceptible to hydrolysis or other degradation pathways.[4] A pH stability profile study is highly recommended to identify the pH range where the compound exhibits maximum stability.

Q4: Is this compound sensitive to light?

A4: Bromo-substituted aromatic compounds can be susceptible to photodegradation, where exposure to light, particularly UV light, can lead to the cleavage of the carbon-bromine bond and the formation of radical species.[5][6] It is a standard good practice to handle and store solutions of this compound in amber vials or in the dark to minimize light exposure.

Q5: Can the benzyl group on the nitrogen atom influence the compound's stability?

A5: Yes, the benzyl group can influence stability. The benzylic position (the carbon atom of the benzyl group attached to the nitrogen) can be susceptible to oxidation.[7] However, the electron-donating nature of the benzyl group might also electronically stabilize the heterocyclic ring system.[8]

Troubleshooting Guides

Issue 1: Rapid Degradation of Compound in Aqueous Buffer

Symptoms:

  • Significant decrease in the main compound peak area in HPLC analysis within a few hours of preparation.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis: The imidazo[1,5-a]pyrazine core may be susceptible to hydrolysis, especially at non-optimal pH values.

    • Troubleshooting Protocol:

      • pH Screening: Prepare small-scale solutions of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

      • Time-Course Analysis: Analyze the samples by a stability-indicating HPLC method at initial time (t=0) and at several subsequent time points (e.g., 2, 4, 8, and 24 hours).

      • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for your working solution.

  • Oxidation: The tetrahydropyrazine ring can be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions.

    • Troubleshooting Protocol:

      • Degas Buffers: Before preparing your solution, degas the aqueous buffer by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.

      • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. A preliminary compatibility study is necessary to ensure the antioxidant does not interfere with your assay.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the buffer.

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • High variability in analytical results between different batches of prepared solutions.

  • Drifting baseline or appearance of ghost peaks in HPLC analysis.

Potential Causes & Troubleshooting Steps:

  • Photodegradation: Exposure to ambient or UV light during sample preparation and handling can lead to inconsistent levels of degradation.

    • Troubleshooting Protocol:

      • Work in Low-Light Conditions: Perform all sample preparation steps under low-light conditions or by using amber-colored labware.

      • Protect from Light: Store all solutions, including stock and working solutions, in amber vials or wrap clear vials with aluminum foil.

      • Photostability Study: Conduct a forced degradation study by exposing a solution of the compound to a controlled light source (e.g., a photostability chamber) and comparing it to a sample kept in the dark.[9]

  • Solvent Incompatibility: The compound may be slowly degrading or precipitating in the chosen solvent system.

    • Troubleshooting Protocol:

      • Solubility Assessment: Visually inspect your stock and working solutions for any signs of precipitation.

      • Solvent Screening: Test the stability of the compound in a variety of recommended solvents (e.g., DMSO, DMF, acetonitrile). Analyze the solutions at different time points to identify the solvent that provides the best stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Heating block or oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and then dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Incubate a sample at 60°C for 24 hours. Keep a control sample at room temperature.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and then dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate a sample at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and then dilute with 3% H₂O₂ to a final concentration of approximately 1 mg/mL.

    • Incubate a sample at room temperature for 24 hours, protected from light.

    • Analyze by HPLC at specified time points.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 60°C for 48 hours.

    • Dissolve the stressed solid sample and an unstressed control sample in a suitable solvent and analyze by HPLC.

  • Photodegradation:

    • Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent.

    • Expose the solution in a quartz cuvette or a clear vial to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at specified time points.

Data Analysis:

  • For each condition, calculate the percentage of degradation.

  • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

  • A good stability-indicating method should be able to resolve the parent compound from all major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting Point for Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determine by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

Method Validation:

  • Inject a mixture of the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is not co-eluting with any degradants.

Data & Visualization

Table 1: Hypothetical Stability Data Summary
Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C~15%2
0.1 M NaOH24 hoursRoom Temp~25%3
3% H₂O₂24 hoursRoom Temp~10%1
Thermal (Solid)48 hours60°C<5%1
Photostability24 hoursAmbient~30%2

This table presents hypothetical data for illustrative purposes.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) B Prepare Working Solutions in Test Buffers/Solvents A->B C Acid/Base Hydrolysis B->C D Oxidation (H2O2) B->D E Thermal Stress B->E F Photostability B->F G Stability-Indicating HPLC-UV/MS Analysis C->G D->G E->G F->G H Data Interpretation: - % Degradation - Degradant Profiling G->H

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation Parent 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine H1 Ring-opened intermediates Parent->H1 H₂O, H⁺/OH⁻ O1 N-Oxide derivatives Parent->O1 [O] O2 Aromatized pyrazine ring Parent->O2 [O] P1 De-brominated analog Parent->P1 H2 Further fragmentation H1->H2 P2 Radical-mediated dimers P1->P2

Caption: Potential degradation pathways.

References

  • Chernyshev, K. A., Semenov, V., & Krivdin, L. (2013). Solvent Effects on 15N NMR chemical shifts of nitrogen-containing heterocycles. ResearchGate. [Link]

  • Jelfs, S., et al. (n.d.). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. ResearchGate. [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). National Institutes of Health. [Link]

  • Photocleavage reaction of bromine substituted aromatic acyl compounds studied by CIDEP and transient absorption spectroscopy. (2025). ResearchGate. [Link]

  • Benzyl group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). MDPI. [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Publishing. [Link]

  • Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. (2025). ResearchGate. [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. [Link]

  • Solvent Effects on Nitrogen Chemical Shifts. (2015). Göteborgs universitets publikationer. [Link]

  • Effect of an electron withdrawing group in a benzyl cation. (2022). YouTube. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. [Link]

  • Revised manuscript. (n.d.). James Cook University. [Link]

  • Imidazo[1,2-a]pyrazines. (2025). ResearchGate. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). LinkedIn. [Link]

  • Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study. (2017). PubMed. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2019). PubMed Central. [Link]

  • Synthesis of imidazo[4,5-e][1][8]thiazino[2,3-c][5][1][2]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][5][1][2]triazines. (2018). Beilstein Journals. [Link]

Sources

Technical Support Center: Synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common pitfalls encountered during the synthesis of this important heterocyclic scaffold.

Introduction to the Synthesis

The synthesis of this compound typically involves two key transformations: the N-benzylation of the piperazine ring and the electrophilic bromination of the imidazole ring. The order of these steps can be varied, leading to two primary synthetic routes. Both pathways present unique challenges that can impact yield, purity, and scalability. This guide will address the common pitfalls in both approaches and provide scientifically grounded solutions.

Synthetic Workflow Overview

Two logical synthetic routes are generally considered for the preparation of the target compound. The choice between Route A and Route B often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

Synthetic_Routes cluster_A Route A cluster_B Route B A1 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine A2 7-Benzyl-5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine A1->A2 N-Benzylation (Benzyl Bromide, Base) B1 5,6,7,8-Tetrahydroimidazo [1,5-a]pyrazine A3 Target Compound A2->A3 Bromination (NBS) B3 Target Compound B2 3-Bromo-5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine B1->B2 Bromination (NBS) B2->B3 N-Benzylation (Benzyl Bromide, Base)

Caption: Alternative synthetic pathways to this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The questions are organized based on the reaction step and the nature of the problem.

Part 1: Challenges in N-Benzylation

The piperazine moiety in the tetrahydroimidazo[1,5-a]pyrazine core contains two nitrogen atoms, but only the secondary amine at the 7-position is available for alkylation. However, challenges related to reactivity and potential side reactions can still occur.

Question 1: My N-benzylation reaction is slow and gives low yields. How can I improve the conversion?

Answer: Poor reactivity in the N-benzylation step is a common issue, often stemming from suboptimal reaction conditions. Here are the primary causes and their solutions:

  • Insufficient Basicity: The secondary amine needs to be deprotonated to act as an effective nucleophile. If a weak base is used, the reaction rate will be slow.

    • Solution: Employ a stronger, non-nucleophilic base to ensure complete deprotonation. While triethylamine (TEA) is often used, a more robust base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is recommended. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but with appropriate safety precautions.

  • Poor Solvent Choice: The choice of solvent is critical for solubility and reaction rate.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO). These solvents effectively dissolve the starting materials and facilitate the Sₙ2 reaction mechanism.

  • Leaving Group on the Benzylating Agent: The nature of the leaving group on the benzyl electrophile significantly impacts the reaction rate.

    • Solution: Benzyl bromide is generally more reactive than benzyl chloride and is the preferred reagent for this alkylation. If using benzyl chloride, the addition of a catalytic amount of sodium or potassium iodide can in-situ generate the more reactive benzyl iodide, accelerating the reaction.

Troubleshooting Workflow for Low Conversion in N-Benzylation

Benzylation_Troubleshooting start Low Yield in N-Benzylation q1 What base was used? start->q1 weak_base Weak Base (e.g., TEA) q1->weak_base strong_base Strong Base (e.g., K₂CO₃, DIPEA) q1->strong_base sol_weak Switch to K₂CO₃ in DMF or DIPEA in MeCN weak_base->sol_weak q2 What was the solvent? strong_base->q2 end Improved Yield sol_weak->end bad_solvent Non-polar or Protic Solvent (e.g., Toluene, Ethanol) q2->bad_solvent good_solvent Polar Aprotic Solvent (e.g., DMF, MeCN) q2->good_solvent sol_solvent Switch to anhydrous DMF or MeCN bad_solvent->sol_solvent q3 What was the benzylating agent? good_solvent->q3 sol_solvent->end bncl Benzyl Chloride q3->bncl bnbr Benzyl Bromide q3->bnbr sol_bncl Add catalytic NaI or KI to the reaction bncl->sol_bncl bnbr->end Conditions likely optimal, check other parameters (temp, concentration) sol_bncl->end

Caption: A decision tree for troubleshooting low-yielding N-benzylation reactions.

Question 2: I am observing the formation of a di-benzylated quaternary ammonium salt as a byproduct. How can this be avoided?

Answer: While less common than in simple piperazine chemistry, over-alkylation can still occur, especially under harsh conditions. The nitrogen atom of the imidazole ring can be quaternized by the benzyl bromide, leading to an unwanted, charged byproduct that complicates purification.

  • Cause: This side reaction is favored by high temperatures and an excess of the alkylating agent. The imidazole nitrogen, although part of an aromatic system, still possesses a lone pair of electrons that can be alkylated.

  • Solutions:

    • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide, but avoid a large excess. Add the benzyl bromide dropwise to the solution of the amine and base to maintain a low instantaneous concentration of the electrophile.

    • Temperature Management: Run the reaction at room temperature or with gentle heating (40-50 °C). Avoid high temperatures (e.g., refluxing in DMF) which can provide the activation energy needed for the less favorable quaternization of the imidazole nitrogen.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of the over-alkylated product.

ParameterStandard ConditionOptimized Condition to Avoid Quaternization
Benzyl Bromide (eq.) 1.1 - 1.51.05 - 1.1
Temperature 25 - 80 °C25 - 50 °C
Addition of Electrophile Added in one portionSlow, dropwise addition
Monitoring Endpoint checkFrequent (e.g., every 30-60 min)
Part 2: Pitfalls in the Bromination of the Imidazole Ring

The bromination of the imidazo[1,5-a]pyrazine core is a key step that introduces the desired halogen handle for further synthetic modifications. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

Question 3: My bromination with NBS is not selective and I am getting di- or tri-brominated products. Why is this happening?

Answer: This is a classic problem of over-bromination. The imidazo[1,5-a]pyrazine ring system has multiple positions that can potentially react with an electrophile.

  • Mechanistic Insight: The imidazole portion of the fused ring system is electron-rich and therefore highly activated towards electrophilic aromatic substitution.[1] The pyrazine ring, in contrast, is electron-deficient and generally unreactive towards electrophiles like NBS.[1] The most nucleophilic position on the imidazole ring is C3, followed by C1.

  • Primary Cause: The use of more than one equivalent of NBS will lead to bromination at multiple sites. The mono-brominated product is still activated towards further electrophilic substitution, and a second bromination can occur if excess NBS is present.

  • Solutions:

    • Precise Stoichiometry: Use exactly 1.0 equivalent of NBS. Carefully weigh the reagent and ensure its purity. Old or improperly stored NBS can be less effective, tempting the user to add more. It is good practice to recrystallize NBS from water before use if its purity is in doubt.

    • Controlled Temperature: Perform the reaction at a low temperature (0 °C to room temperature). This helps to control the reaction rate and improve selectivity for the mono-brominated product.

    • Solvent Choice: A polar aprotic solvent like DMF is often used.[1] However, for highly activated systems, a less polar solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₃) can sometimes temper the reactivity and reduce over-bromination.

Question 4: The bromination reaction works, but the yield is low after workup and purification. Where is my product going?

Answer: Low isolated yields after a successful reaction often point to issues during the workup and purification stages.

  • Workup Issues: The workup for an NBS reaction typically involves quenching with a reducing agent to destroy any remaining NBS or free bromine.

    • Problem: A common quenching agent is aqueous sodium thiosulfate (Na₂S₂O₃).[1] If the product has some water solubility, it can be lost in the aqueous layer during extraction.

    • Solution: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts and wash with brine to remove excess water before drying over sodium sulfate.

  • Purification Challenges:

    • Problem: The product, this compound, is a relatively polar amine. It can stick to silica gel during column chromatography, leading to tailing and poor recovery. The succinimide byproduct from the NBS reaction can also co-elute with the product in some solvent systems.

    • Solution:

      • Pre-treat Silica Gel: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). This will cap the acidic silanol groups and prevent the basic product from irreversibly binding to the column.

      • Optimize Eluent System: Use a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Adding a small amount of triethylamine (0.5-1%) to the eluent can also significantly improve the peak shape and recovery of the product.

      • Alternative Purification: If chromatography is problematic, consider recrystallization or conversion to a salt (e.g., hydrochloride) to facilitate purification, followed by neutralization to recover the free base.

Experimental Protocols

The following are representative protocols based on established chemical principles for similar transformations. They should be adapted and optimized for specific laboratory conditions.

Protocol A: N-Benzylation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Route B)
  • To a stirred solution of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq.) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (2.0 eq.).

  • Under a nitrogen atmosphere, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at 40-50 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) to yield the final product.

Protocol B: Bromination of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Route A)
  • Dissolve 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq.) in anhydrous DMF (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography as described in Protocol A.

References

  • This is a placeholder for a real reference. A comprehensive literature search would be needed to find a specific paper detailing this synthesis.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

The synthesis of this important scaffold typically proceeds in two key stages: the N-benzylation of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, followed by the regioselective bromination at the C3 position of the imidazole ring. This guide is structured to address challenges that may arise during each of these critical steps.

Troubleshooting Guide

This section is formatted to help you quickly identify and resolve specific issues you may be encountering in the laboratory.

Part 1: N-Benzylation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The introduction of the benzyl group is a crucial first step. While seemingly straightforward, this reaction can present challenges related to yield, purity, and scalability.

Q: My reaction shows a significant amount of unreacted starting material, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

A: Low conversion in N-benzylation reactions often points to issues with the base, solvent, or the activity of the alkylating agent. Here’s a systematic approach to troubleshooting this problem:

  • Base Selection and Handling: The choice and handling of the base are critical for the deprotonation of the secondary amine in the pyrazine ring, which is necessary for the nucleophilic attack on benzyl bromide.

    • Insight: Strong bases like sodium hydride (NaH) are commonly used to achieve irreversible deprotonation. However, the quality of NaH is paramount. Old or improperly stored NaH may have a layer of inactive sodium hydroxide/carbonate on its surface.

    • Recommendation: Use freshly opened, high-purity NaH. If using a dispersion in mineral oil, ensure to wash it with a dry, inert solvent like hexane under an inert atmosphere before use. Alternatively, consider other strong bases like potassium tert-butoxide (KOtBu).[1]

  • Solvent Purity: The presence of protic impurities, such as water or alcohols, in your solvent can quench the deprotonated starting material or react with the base, leading to reduced efficiency.

    • Insight: Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are excellent for this reaction but are hygroscopic.

    • Recommendation: Always use anhydrous solvents. It is best practice to use freshly distilled solvents or those from a solvent purification system.

  • Reaction Temperature: While many N-alkylation reactions proceed at room temperature, some systems require heating to overcome the activation energy barrier.

    • Insight: Insufficient thermal energy can lead to sluggish reaction rates.

    • Recommendation: If the reaction is slow at room temperature, consider gradually increasing the temperature to 40-60 °C and monitoring the progress by Thin Layer Chromatography (TLC).

ParameterRecommendationRationale
Base Use fresh, high-purity NaH or KOtBu.Ensures complete deprotonation of the amine.[1]
Solvent Use anhydrous THF or DMF.Prevents quenching of the base and anion.
Temperature Start at room temperature and gradually heat to 40-60 °C if needed.Optimizes reaction rate without promoting side reactions.
Benzyl Bromide Use freshly distilled or high-purity benzyl bromide.Impurities can inhibit the reaction.

Q: My TLC and LC-MS analysis show the desired product along with several other spots. What are these impurities and how can I minimize their formation?

A: The formation of multiple products is often due to over-alkylation or side reactions involving the starting materials or solvent.

  • Over-alkylation: The product, a tertiary amine, can be further alkylated by benzyl bromide to form a quaternary ammonium salt.

    • Insight: This is more likely to occur if an excess of benzyl bromide is used or if the reaction is run for an extended period after the starting material is consumed.

    • Recommendation: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of benzyl bromide. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Solvent Reactivity: In some cases, the solvent can participate in side reactions.

    • Insight: For instance, at elevated temperatures, DMF can decompose to generate dimethylamine, which can then be benzylated.

    • Recommendation: If using DMF, maintain a moderate reaction temperature. If side reactions are still an issue, consider switching to a more inert solvent like THF.

  • Starting Material Purity: Impurities in the starting 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can lead to a complex reaction mixture.

    • Recommendation: Ensure the purity of your starting material by techniques such as recrystallization or column chromatography before proceeding with the benzylation.

Part 2: Bromination of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The regioselective bromination of the imidazole ring is a key step to arrive at the final product. The primary challenges in this step are controlling the regioselectivity and preventing over-bromination.

Q: I am getting a low yield of the this compound. What factors influence the yield of this bromination reaction?

A: Low yields in electrophilic aromatic bromination can be attributed to the choice of brominating agent, solvent, and reaction temperature.

  • Brominating Agent: The reactivity of the brominating agent is crucial.

    • Insight: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich heterocyclic systems.[2][3] Using elemental bromine (Br₂) can lead to over-bromination and the formation of hazardous HBr.

    • Recommendation: Use 1.0 to 1.1 equivalents of NBS for mono-bromination. Ensure the NBS is of high purity as impurities can affect its reactivity.[4]

  • Solvent Effects: The solvent can significantly influence the outcome of the reaction.

    • Insight: Polar aprotic solvents like DMF or acetonitrile are generally good choices for this type of reaction as they can help to polarize the N-Br bond in NBS, increasing its electrophilicity.[3]

    • Recommendation: Anhydrous DMF is a common and effective solvent for this transformation.

  • Temperature Control: The reaction temperature needs to be carefully controlled to prevent side reactions.

    • Insight: Electrophilic brominations are often exothermic. Running the reaction at too high a temperature can lead to decomposition and the formation of byproducts.

    • Recommendation: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS), 1.0-1.1 equivalents.Provides a controlled source of electrophilic bromine.[2][3]
Solvent Anhydrous Dimethylformamide (DMF).Facilitates the reaction and solubilizes the reactants.
Temperature 0 °C to room temperature.Controls the reaction rate and minimizes side reactions.

Q: My product is contaminated with what appears to be a di-brominated species and other unidentifiable impurities. How can I improve the selectivity of the reaction?

A: The formation of di-brominated products and other impurities is a common issue in the bromination of activated aromatic systems.

  • Over-bromination: The mono-brominated product can sometimes be more activated towards further electrophilic substitution than the starting material, leading to di-bromination.

    • Insight: This is especially true if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

    • Recommendation: Carefully control the stoichiometry of NBS (use no more than 1.1 equivalents). Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. The reaction can be quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Regioselectivity: While the C3 position is electronically favored for electrophilic attack, bromination at other positions on the imidazo[1,5-a]pyrazine ring system is possible, though generally less favorable.

    • Insight: The electron-donating character of the fused pyrazine ring directs bromination to the imidazole moiety. The C3 position is typically the most nucleophilic.

    • Recommendation: Adhering to the optimized reaction conditions (NBS in DMF at 0 °C to room temperature) generally provides good regioselectivity for the C3 position.

  • Purification Challenges: Brominated compounds can sometimes be challenging to purify.

    • Insight: The product and byproducts may have similar polarities, making separation by column chromatography difficult.

    • Recommendation: Use a high-resolution silica gel for column chromatography and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). In some cases, recrystallization can be an effective purification method.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: N-Benzylation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
  • Dissolve 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_benzylation Step 1: N-Benzylation cluster_bromination Step 2: Bromination start_benz 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine reagents_benz NaH, Benzyl Bromide Anhydrous THF start_benz->reagents_benz 1. reaction_benz 0°C to RT reagents_benz->reaction_benz 2. workup_benz Quench with NH4Cl Aqueous Workup reaction_benz->workup_benz 3. purification_benz Column Chromatography workup_benz->purification_benz 4. product_benz 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine purification_benz->product_benz 5. start_brom 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine product_benz->start_brom reagents_brom NBS Anhydrous DMF start_brom->reagents_brom 1. reaction_brom 0°C to RT reagents_brom->reaction_brom 2. workup_brom Quench with Na2S2O3 Aqueous Workup reaction_brom->workup_brom 3. purification_brom Column Chromatography workup_brom->purification_brom 4. final_product 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine purification_brom->final_product 5.

Caption: A step-by-step workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_benzylation_issues N-Benzylation Step cluster_bromination_issues Bromination Step start Low Yield Observed check_base Check Base Quality (NaH, KOtBu) start->check_base check_solvent_benz Verify Solvent is Anhydrous (THF, DMF) start->check_solvent_benz check_temp_benz Optimize Reaction Temperature start->check_temp_benz check_nbs Check NBS Purity and Stoichiometry start->check_nbs check_solvent_brom Ensure Anhydrous DMF start->check_solvent_brom check_temp_brom Maintain Low Temperature (0°C to RT) start->check_temp_brom solution_base solution_base check_base->solution_base Solution: Use fresh base solution_solvent_benz solution_solvent_benz check_solvent_benz->solution_solvent_benz Solution: Use dry solvent solution_temp_benz solution_temp_benz check_temp_benz->solution_temp_benz Solution: Gentle heating solution_nbs solution_nbs check_nbs->solution_nbs Solution: Use 1.05 eq. pure NBS solution_solvent_brom solution_solvent_brom check_solvent_brom->solution_solvent_brom Solution: Use dry DMF solution_temp_brom solution_temp_brom check_temp_brom->solution_temp_brom Solution: Control exotherm

Caption: A decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-benzylation reaction?

A1: The N-benzylation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a nucleophilic substitution reaction. A strong base, such as NaH, deprotonates the secondary amine at the 7-position to form a nucleophilic amide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the C-N bond.

Q2: Why is the bromination selective for the C3 position?

A2: The bromination is an electrophilic aromatic substitution reaction. The imidazo[1,5-a]pyrazine ring system is electron-rich, particularly the imidazole portion. The nitrogen atom at position 4 acts as an activating group, directing electrophilic attack to the C1 and C3 positions. Due to steric hindrance and electronic factors, the C3 position is generally more susceptible to electrophilic attack in this specific scaffold.

Q3: Can I use other brominating agents besides NBS?

A3: While other brominating agents like bromine (Br₂) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used, NBS is often preferred for its ease of handling (it is a solid) and its ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[2][4]

Q4: How should I monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring both the N-benzylation and bromination reactions. Use a suitable eluent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q5: Are there any specific safety precautions I should take?

A5: Yes, several safety precautions are essential. Sodium hydride (NaH) is a flammable solid and reacts violently with water; it should be handled under an inert atmosphere. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. N-Bromosuccinimide can be an irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Homberg, L., Roller, A., & Hultzsch, K. C. (2019). A highly active Mn(I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology. Org. Lett., 21, 3142-3147. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

  • Le, T. B., & Gangé, C. M. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12786–12791. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Plouffe, D. M., et al. (2016). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters, 7(10), 923–927. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • ResearchGate. (n.d.). Scale-up reactions and synthetic applications. [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025). RSC Advances. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2018). Molecules, 23(11), 2999. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (2021). Journal of Molecular Structure, 1230, 129881. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2022). Journal of the American Chemical Society, 144(1), 233–239. [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • PubMed. (n.d.). [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • ResearchGate. (n.d.). Purification of crude by column chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • ACS Publications. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. [Link]

  • ResearchGate. (n.d.). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]

  • Li, S. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters. [Link]

  • ResearchGate. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

  • ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. [Link]

Sources

Technical Support Center: Overcoming Resistance with 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its analogs. Here, we address common challenges and provide troubleshooting strategies to help you navigate the complexities of drug resistance in your experiments.

Introduction to the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antiviral properties.[1][2][3][4] These compounds often function as kinase inhibitors, and their efficacy can be challenged by the emergence of drug resistance.[5] This guide will provide you with the necessary information to anticipate, identify, and overcome resistance to this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog has lost its efficacy in my cell line. What could be the cause?

A1: A gradual or sudden loss of efficacy is a common indicator of acquired resistance. This can occur through various mechanisms, including:

  • Target protein mutations: The target kinase may have developed mutations that reduce the binding affinity of your compound.[6]

  • Upregulation of bypass signaling pathways: The cancer cells may have activated alternative signaling pathways to circumvent the inhibitory effect of your compound.

  • Increased drug efflux: Cells can upregulate transporter proteins that actively pump the compound out of the cell, reducing its intracellular concentration.

  • Metabolic inactivation of the compound: The cancer cells may have developed mechanisms to metabolize and inactivate your compound more efficiently.

Q2: I am observing significant off-target toxicity with my analog. How can I mitigate this?

A2: Off-target toxicity can be a significant hurdle. Consider the following strategies:

  • Dose-response analysis: Perform a careful dose-response study to determine the optimal concentration that balances efficacy with minimal toxicity.

  • Analog screening: Synthesize and screen a panel of analogs to identify compounds with a better therapeutic window. Modifications to the benzyl or other peripheral groups can significantly alter the selectivity profile.

  • Combination therapy: Combining your analog with another therapeutic agent at a lower concentration may enhance efficacy and reduce toxicity.

Q3: My compound is not showing consistent results between experiments. What should I check?

A3: Inconsistent results can be frustrating. Here's a checklist of potential issues:

  • Compound stability: Ensure your compound is stable in the solvent and media used for your experiments. Some compounds can degrade over time, especially when exposed to light or stored improperly.

  • Solubility issues: Poor solubility can lead to inaccurate dosing. Confirm the solubility of your compound in your experimental media and consider using a different solvent or formulation if needed.

  • Cell culture inconsistencies: Variations in cell passage number, confluency, and media composition can all impact experimental outcomes.[7][8] Maintain a strict and consistent cell culture protocol.

  • Reagent quality: Ensure all reagents, including media, serum, and the compound itself, are of high quality and not expired.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Sudden loss of compound activity Development of acute resistance; Contamination of cell line1. Sequence the target protein to check for mutations. 2. Perform a mycoplasma test on your cell line.[9][10] 3. Test the compound on a fresh, low-passage aliquot of the cell line.
Gradual decrease in compound efficacy over passages Emergence of a resistant cell population1. Establish a drug-induced resistant cell line for further study (see protocol below). 2. Analyze gene expression changes in the resistant cells to identify bypass pathways.
Poor compound solubility in aqueous media Hydrophobic nature of the compound1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).[11] 2. Use a minimal volume of the stock solution for your experiments. 3. Consider formulation strategies such as encapsulation in nanoparticles.
High background signal in cellular assays Compound interference with the assay1. Run a control experiment with the compound in the absence of cells to check for autofluorescence or other interference. 2. Test alternative assay formats that are less susceptible to compound interference.
Inconsistent IC50 values Experimental variability1. Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations. 2. Perform multiple independent experiments and analyze the data statistically.

Plausible Resistance Mechanisms

Understanding how resistance develops is crucial for designing effective countermeasures. Based on known mechanisms of resistance to other kinase inhibitors, we can hypothesize the following pathways for this compound analogs.

Caption: Potential mechanisms of resistance to imidazopyrazine analogs.

Experimental Strategies to Investigate and Overcome Resistance

Protocol: Development of a Drug-Induced Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to a this compound analog.[12]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound analog

  • DMSO (or other suitable solvent)

  • Sterile culture flasks and plates

  • Cell counting apparatus

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of the analog in the parental cell line.

  • Initial drug exposure: Culture the parental cells in the presence of the analog at a concentration equal to the IC50.

  • Monitor cell viability: Observe the cells daily. Initially, a significant proportion of cells will die.

  • Allow for recovery: When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them.

  • Gradual dose escalation: In the subsequent passages, gradually increase the concentration of the analog. A common strategy is to increase the concentration by 1.5 to 2-fold with each passage, once the cells have adapted to the current concentration.

  • Establish a resistant clone: Continue this process until the cells can proliferate in a concentration of the analog that is at least 10-fold higher than the initial IC50. At this point, you can consider the cell line to be resistant.

  • Characterize the resistant line: Once the resistant line is established, perform regular checks of its IC50 to ensure the resistance phenotype is stable. This cell line can then be used to investigate the mechanisms of resistance and to screen for new analogs that can overcome it.

Caption: Workflow for developing a drug-resistant cell line.

Screening New Analogs to Overcome Resistance

Once a resistant cell line is established, it can be used to screen for new analogs that are effective against both the parental and resistant cells.

Hypothetical Screening Data:

Compound Parental Cell Line IC50 (nM) Resistant Cell Line IC50 (nM) Resistance Index (Resistant IC50 / Parental IC50)
Parent Compound 505000100
Analog A 75600080
Analog B 601202
Analog C 40802

In this hypothetical example, Analogs B and C show a significantly lower resistance index, indicating their potential to overcome the acquired resistance mechanism.

References

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH. [Link]

  • Nature Reviews Cancer. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. NIH. [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Blog. [Link]

  • Crown Bioscience. Overcoming Oncology Drug Resistance: Models and Strategies. [Link]

  • Alichem. This compound. [Link]

  • ACS Publications. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ACS Publications. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. NIH. [Link]

  • European Journal of Medicinal Chemistry. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. PubMed. [Link]

  • MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • Journal of Medicinal Chemistry. (1998). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. PubMed. [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Corning. Troubleshooting Guide for Cell Culture Contamination. [Link]

  • Pharmaceuticals. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]

  • PubChem. (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. [Link]

Sources

Technical Support Center: Purification of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 601515-08-6). This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this heterocyclic compound. Here, we address common challenges with field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Troubleshooting Guide

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.

Question 1: I'm observing poor separation between my target compound and an impurity during column chromatography. The spots are very close on the TLC plate. What should I do?

Answer: This is a common challenge, especially with closely related impurities such as a de-brominated starting material or a regioisomer. Here’s a systematic approach to improve your separation:

  • Causality: The separation efficiency in normal-phase chromatography is dictated by the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase. If the polarities of your product and an impurity are too similar, they will co-elute.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Your primary strategy should be to alter the selectivity of your solvent system. If you are using a standard hexane/ethyl acetate system, the ethyl acetate primarily provides polarity through hydrogen bond acceptance and dipole-dipole interactions. Consider switching to a solvent system with different properties. For example, substituting ethyl acetate with a dichloromethane/methanol mixture can change the separation selectivity, as dichloromethane offers different dipole interactions and methanol is a hydrogen bond donor.[1]

    • Fine-Tune Polarity: If you see some separation, try running a shallow gradient. Instead of a large step in polarity (e.g., from 10% to 30% ethyl acetate), increase the polar solvent content in small increments (e.g., 1-2% at a time). This can elongate the elution band and resolve closely running spots.

    • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1] If your bands are broad and tailing into one another, reduce the amount of material loaded onto the column.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is ineffective, the issue may be the stationary phase. For compounds with basic nitrogen atoms like yours, interactions with acidic silanol groups on silica gel can cause tailing and poor separation. Consider using deactivated (neutral) silica or an alternative like alumina.[2]

Question 2: My compound is streaking or tailing significantly on the silica TLC plate and column. How can I resolve this?

Answer: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase.

  • Causality: The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core contains basic nitrogen atoms. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, sometimes irreversible, binding leads to slow, uneven movement up the plate or through the column, resulting in a streak rather than a compact spot.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This base will compete with your compound for the acidic sites on the silica, allowing your product to travel more cleanly.

      • Add 0.5-1% triethylamine (Et₃N) to your solvent system.

      • Alternatively, use a solution of 7N ammonia in methanol as part of your polar solvent component (e.g., a DCM/MeOH/NH₃ system).

    • Use a Deactivated Stationary Phase: If base addition is not desirable (e.g., if your compound is base-sensitive), you can use a pre-treated stationary phase.

      • Neutralized Silica: You can prepare this by flushing the column with your eluent containing 1% triethylamine before loading your sample.

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[2] Be aware that the elution order may change compared to silica.

Question 3: My compound seems to be decomposing on the column. My yield is low, and I see new, more polar spots appearing in the collected fractions. What's happening?

Answer: Compound instability on silica gel is a significant risk, especially for complex molecules.

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. For your molecule, potential degradation pathways include acid-catalyzed de-benzylation, which would result in the significantly more polar 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

  • Troubleshooting Steps:

    • Confirm Instability: To verify that silica is the culprit, run a simple stability test. Dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and then add a pinch of silica gel to the solution. Let the solution stir for an hour, then spot it again on the same TLC plate next to the original spot. If a new, lower Rf spot appears or the product spot diminishes, your compound is not stable to silica.[2]

    • Deactivate the Silica: As mentioned in the previous point, flushing the column with a solvent system containing triethylamine can neutralize the acidic sites and mitigate decomposition.

    • Switch to a Milder Stationary Phase: If deactivation is insufficient, switch to a less harsh stationary phase. Neutral alumina is a good first choice. For very sensitive compounds, reversed-phase (C18) chromatography may be necessary, although this requires developing a new solvent system (e.g., water/acetonitrile or water/methanol).

    • Minimize Contact Time: If you must use silica, work quickly. Use a shorter, wider column and apply slight air pressure ("flash chromatography") to speed up the elution, reducing the time your compound spends in contact with the silica.

Question 4: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated.

  • Causality: This often happens when the solution is cooled too quickly or if the chosen solvent is not ideal. Impurities can also suppress crystallization and promote oil formation.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a countertop, insulated with a cork ring. Only after it has reached room temperature should you consider moving it to an ice bath.[3]

    • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation.[1][3]

    • Induce Crystallization: If the solution remains clear upon slow cooling, you may need to induce crystallization.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal formation.

    • Change the Solvent System: The chosen solvent may be unsuitable. A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[4] Experiment with different solvents or solvent pairs (e.g., ethanol/water, dichloromethane/hexane).

Purification Parameters & Data

The following table provides suggested starting points for the purification of this compound. Optimization will be required for each specific case.

ParameterSuggested Conditions & SolventsRationale & Comments
Thin Layer Chromatography (TLC) Stationary Phase: Silica Gel 60 F₂₅₄Mobile Phase: 50% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane (+ 0.5% Et₃N)The benzyl group reduces polarity, but the heterocyclic core keeps it from being completely nonpolar. Start with a moderately polar system. Add triethylamine (Et₃N) to prevent tailing.[1][2]
Flash Column Chromatography Stationary Phase: Silica Gel (230-400 mesh) or Neutral AluminaEluent System 1: Gradient of 10-60% Ethyl Acetate in Hexanes (+ 0.5% Et₃N)Eluent System 2: Gradient of 1-10% Methanol in Dichloromethane (+ 0.5% Et₃N)System 1 is a good starting point for general separations. System 2 provides different selectivity and is often better for nitrogen-containing heterocycles.[1][5]
Recrystallization Solvents Single Solvents: Isopropanol, Ethanol, AcetonitrileSolvent Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Toluene/HeptaneThe ideal solvent will dissolve the compound when hot but not at room temperature.[4] Use a solvent pair (a "good" solvent and a "poor" solvent) for fine-tuning solubility.
Expected Impurity Profile & Elution Order 1. De-brominated byproduct (less polar)2. Product 3. Dibrominated byproduct (polarity similar to product)4. De-benzylated byproduct (more polar)This is a predicted elution order on a normal-phase column. The de-brominated species lacks the polar C-Br bond. The de-benzylated species has a free N-H group, making it much more polar.

Recommended Purification Workflow

The following diagram outlines a logical workflow for the purification of your target compound, from post-reaction workup to achieving high purity.

PurificationWorkflow Purification Workflow for this compound Crude Crude Product (Post-Workup) Analyze Analyze by TLC / LC-MS Crude->Analyze Decision1 Are impurities well-separated from product? Analyze->Decision1 Recrystallize Attempt Recrystallization Decision1->Recrystallize Yes, significantly different polarity Column Perform Column Chromatography (e.g., Silica or Alumina) Decision1->Column No, close polarity Decision2 Successful Crystallization? Recrystallize->Decision2 Decision2->Column No (oiled out) FinalProduct Pure Product (Verify by NMR, LC-MS) Decision2->FinalProduct Yes AnalyzeFractions Analyze Fractions by TLC Column->AnalyzeFractions Troubleshoot Troubleshoot Separation (Change Solvent/Stationary Phase) Column->Troubleshoot Poor separation Combine Combine Pure Fractions & Evaporate Solvent AnalyzeFractions->Combine Combine->FinalProduct Troubleshoot->Column

Caption: A decision-based workflow for purifying the target compound.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification technique for my heterocyclic compound? A1: The choice depends on the properties of your compound and the impurities.[1] For solid compounds with good thermal stability and a significant difference in solubility between the compound and impurities, crystallization is an excellent and scalable choice.[4] For complex mixtures, or when impurities have similar solubility, chromatography is generally required.

Q2: Can I use reverse-phase chromatography for this compound? A2: Yes, absolutely. If your compound is proving unstable on silica or alumina, or if you are struggling with separation, reverse-phase (RP) chromatography is a powerful alternative. Your compound, being moderately polar, is a good candidate for RP. You would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (like a gradient of acetonitrile in water or methanol in water). In RP, the elution order is typically reversed: non-polar compounds are retained longer, while polar compounds elute first.

Q3: My final product looks pure by NMR, but my yield is very low. What are the common causes of product loss? A3: Low yield can be frustrating. Common causes include:

  • Incomplete reaction or side reactions: Check your crude material to ensure the reaction went to completion.[6]

  • Losses during workup: Ensure your extraction solvent is appropriate and that you are performing enough extractions. The basic nitrogens in your compound could lead to it being partially soluble in an acidic aqueous layer if one was used.

  • Irreversible adsorption on the column: As discussed, strong binding to silica gel can lead to product loss.[2]

  • Using too much solvent in recrystallization: Using more than the minimum amount of hot solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[3] You can try to concentrate the mother liquor to recover more material, which may require a second purification.

References

  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • This compound. (n.d.). BLD Pharm.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Disclaimer: As of January 2026, publicly available data on the specific biological targets and off-targets of this compound is limited. The following guide is based on established principles for characterizing novel small molecule kinase inhibitors, drawing on the common properties of the imidazo[1,5-a]pyrazine scaffold, which is frequently associated with kinase inhibition.[1][2][3] This document serves as a comprehensive, best-practice framework for researchers to systematically profile this, or any novel, small molecule inhibitor to ensure target specificity and minimize confounding off-target effects.

Introduction: The Double-Edged Sword of Kinase Inhibition

Welcome, researchers. As a Senior Application Scientist, I've seen countless promising compounds fail due to a lack of a thorough off-target effect analysis.[4][5] Your molecule, this compound, belongs to a chemical class known for its potential to interact with the highly conserved ATP-binding pocket of kinases.[1][2] This can be a powerful tool for dissecting cellular signaling or for therapeutic development. However, this promiscuity can also be its downfall, leading to unexpected toxicity, misleading data, and failed experiments.

This guide is designed to be your partner in the lab, providing not just protocols, but the strategic thinking behind them. We will move from broad, initial profiling to deep, mechanistic validation, ensuring that the effects you observe are truly due to the on-target activity of your compound.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers have when working with a novel inhibitor.

Q1: What are off-target effects and why are they my primary concern?

A1: Off-target effects are interactions of your compound with proteins other than your intended target. For a kinase inhibitor, this often means binding to other kinases or even unrelated proteins. These unintended interactions are a major source of experimental artifacts and potential toxicity.[4] Early and comprehensive investigation of off-target effects is critical for ensuring the validity of your research and the potential translatability of your findings.[6]

Q2: My compound has an imidazo[1,5-a]pyrazine core. What does that tell me?

A2: This scaffold is a common feature in many kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK).[3] This suggests a high probability that your compound interacts with the ATP-binding site of one or more kinases. The challenge, and the necessity, is to determine which ones and with what affinity. The benzyl and bromo substitutions will play a key role in defining this selectivity profile.

Q3: What's the difference between a biochemical and a cellular assay, and why do I need both?

A3: A biochemical assay uses purified proteins and is essential for determining the direct interaction and potency of your inhibitor against its target(s) in a controlled, isolated system.[7][8] A cellular assay , on the other hand, measures the effect of your compound in a living cell. This is crucial because it accounts for factors like cell permeability, metabolism, and the presence of competing endogenous ATP.[9][10] Discrepancies between these two assay types are common and provide important clues about your compound's behavior.

Q4: I've heard about "PAINS". Could my compound be one?

A4: PAINS, or Pan-Assay Interference Compounds, are molecules that appear as "hits" in many different high-throughput screens due to non-specific activity.[11][12][13] They often act through mechanisms like aggregation, redox cycling, or fluorescence interference, rather than specific binding to a target.[14] It is crucial to rule out PAINS-like behavior early on. While the imidazo[1,5-a]pyrazine core is not a classic PAINS structure, some functionalities can lead to such behavior. Later in this guide, we provide protocols to test for this.

Q5: What is a "selectivity profile" and what does a "good" one look like?

A5: A selectivity profile is a comprehensive dataset showing the potency of your inhibitor against a wide range of kinases. A "good" profile depends on your goal. For a research tool, you might want an inhibitor that is highly selective for a single kinase to probe its specific function. For a therapeutic, some level of "polypharmacology" (hitting multiple, disease-relevant targets) might be desirable.[10] The key is to know what your compound is hitting.

Part 2: Troubleshooting Guide

Encountering unexpected results is a normal part of research. This section provides a structured approach to troubleshooting common issues.

Observed Problem Potential Cause Recommended Action
High toxicity in cell culture at low concentrations 1. Potent off-target effect on a critical protein. 2. Non-specific cytotoxicity (e.g., membrane disruption). 3. Compound instability leading to a toxic byproduct.1. Perform a broad kinase screen (see Protocol 1). 2. Run a cell viability assay with a panel of diverse cell lines. 3. Check compound purity and stability in media over time via HPLC.
Biochemical IC50 is potent, but cellular EC50 is weak 1. Poor cell permeability. 2. Compound is actively pumped out of the cell (efflux). 3. High intracellular ATP concentration outcompetes the inhibitor. 4. Rapid metabolism of the compound in the cell.1. Perform a cellular target engagement assay (see Protocol 2). 2. Co-incubate with known efflux pump inhibitors. 3. Use an ATP-competitive binding assay to confirm the mechanism. 4. Analyze compound stability in cell lysate or microsomes.
Inconsistent results across different assay formats 1. Assay-specific interference (e.g., fluorescence quenching). 2. The compound is a PAIN.[11][13] 3. Different assay conditions (e.g., ATP concentration).1. Run the compound in an orthogonal assay format (e.g., radiometric vs. fluorescence). 2. Perform PAINS-specific counter-screens (see Protocol 3). 3. Standardize assay conditions where possible and document all parameters.
Activity is lost upon sample repurification 1. The initial activity was due to a more potent impurity. 2. The compound degrades upon storage or handling.1. Re-analyze the initial and purified samples by LC-MS to identify impurities. 2. Assess compound stability under different storage conditions (e.g., light, temperature).

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for characterizing your inhibitor.

Workflow for Off-Target Profiling

Here is a recommended tiered approach to systematically profile this compound.

Off_Target_Workflow cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Advanced Profiling & In Vivo P1 Protocol 1: Broad Kinase Screen (e.g., >100 kinases) P3 Protocol 3: PAINS Counter-Screen P1->P3 Hits in multiple families P2 Protocol 2: Cellular Target Engagement (e.g., NanoBRET, CETSA) P1->P2 On-target confirmed P4 Protocol 4: Downstream Signaling Analysis (Western Blot) P2->P4 Target engagement confirmed P5 Protocol 5: Unbiased Proteomics (e.g., Chemoproteomics) P4->P5 Pathway modulation observed P6 Protocol 6: In Vivo Toxicity Assessment P5->P6 Specific off-targets identified

Caption: A tiered workflow for kinase inhibitor off-target profiling.

Protocol 1: Broad Kinase Selectivity Profiling (Biochemical)

Objective: To determine the inhibitory activity of your compound against a large panel of purified kinases to identify both on-target and off-target interactions.

Rationale: This is the foundational experiment to map the "kinome" of your inhibitor. Commercial services offer panels of hundreds of kinases. The radiometric assay is often considered the gold standard due to its direct measurement of substrate phosphorylation and lower interference rates.[7]

Methodology (Example using Radiometric Assay):

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., from 10 µM down to 1 nM).

  • Assay Plate Setup: In a 96-well plate, add the kinase, its specific substrate, and cofactors in the appropriate reaction buffer.

  • Initiate Reaction: Add your compound dilutions and a control (DMSO vehicle). Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the membranes multiple times with phosphoric acid to remove unbound ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value for each kinase.

Data Interpretation:

Kinase Family IC50 (nM) Interpretation
Target Kinase X 15Potent on-target activity
Off-Target Kinase Y 80Significant off-target activity
Off-Target Kinase Z >10,000No significant activity

A selectivity profile can be visualized using a "kinome tree" to map the interactions across the human kinome.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that your compound engages its intended kinase target within a live cell.

Rationale: A positive result in a biochemical assay doesn't guarantee the compound can reach and bind its target in the complex cellular environment. NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a robust method to quantify this engagement in real-time.[15]

Methodology:

  • Cell Line Engineering: Transfect cells with a plasmid encoding your target kinase fused to a NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells in a 96-well, white-bottom plate.

  • Compound Treatment: Treat the cells with a range of concentrations of your compound and incubate.

  • Add Tracer: Add a cell-permeable fluorescent tracer that also binds to the target kinase's ATP pocket.

  • Add Substrate: Add the NanoLuc® substrate to induce luminescence.

  • Detection: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~610 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Compound binding to the target will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against compound concentration to determine the cellular EC50.

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase-NLuc Kinase-NanoLuc Tracer Fluorescent Tracer Kinase-NLuc->Tracer BRET Signal Kinase-NLuc2 Kinase-NanoLuc Inhibitor Your Compound Kinase-NLuc2->Inhibitor Tracer2 Fluorescent Tracer Kinase-NLuc2->Tracer2 No BRET

Caption: Principle of the NanoBRET target engagement assay.

Protocol 3: Assessing Pan-Assay Interference Compounds (PAINS)

Objective: To determine if your compound is a PAINS candidate, which would produce false-positive results.

Rationale: PAINS can confound results through various mechanisms.[11][14] A simple and effective way to test for aggregation-based interference, a common PAINS mechanism, is to see if the inhibitory activity is sensitive to the presence of a non-ionic detergent.[13]

Methodology:

  • Select an Assay: Use one of the biochemical assays where your compound showed activity (e.g., the on-target kinase assay from Protocol 1).

  • Run Parallel Assays: Prepare two sets of the assay.

    • Set A: Standard assay conditions.

    • Set B: Standard assay conditions plus 0.01% Triton X-100 (a non-ionic detergent).

  • Dose-Response: Test your compound across a full dose-response range in both sets of conditions.

  • Data Analysis: Calculate and compare the IC50 values from both sets.

Interpretation:

  • IC50 is unchanged or minimally shifted (<3-fold): Your compound is likely not acting as an aggregator.

  • IC50 shows a significant rightward shift (>10-fold) in the presence of detergent: Your compound is likely an aggregator and a potential PAIN. The detergent disrupts the aggregates, reducing the apparent inhibitory activity.[13]

Protocol 4: Downstream Signaling Analysis (Western Blot)

Objective: To verify that target engagement in cells leads to the expected modulation of downstream signaling pathways.

Rationale: If your compound truly inhibits your target kinase, you should observe a corresponding decrease in the phosphorylation of its known substrates. This provides crucial mechanistic validation of your compound's cellular activity.[10]

Methodology:

  • Cell Treatment: Treat your chosen cell line with your compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular EC50). Include a positive control (e.g., a known inhibitor) and a negative control (DMSO).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of your target kinase.

    • Wash and incubate with a secondary antibody conjugated to HRP.

    • Also, probe a separate blot (or strip and re-probe the same blot) for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (normalized to total substrate and loading control) confirms on-target pathway modulation.

Part 4: Advanced Strategies & In Vivo Considerations

For compounds that show promise after initial characterization, further profiling is warranted.

  • Chemoproteomics: This unbiased approach uses chemical probes to pull down all proteins that bind to your compound from a cell lysate, followed by identification via mass spectrometry.[16] This can reveal unexpected off-targets that would be missed by a kinase-focused panel.

  • In Vivo Toxicity: Once a compound has a well-characterized and acceptable selectivity profile, its effects must be evaluated in a living organism.[17] Initial studies often involve acute toxicity testing in rodent models to determine a maximum tolerated dose (MTD) and observe any overt adverse effects.[18][19]

Conclusion

The path from a novel molecule to a validated chemical probe or therapeutic lead is rigorous. For this compound, a systematic and multi-faceted approach to understanding its off-target effects is not just recommended—it is essential for the integrity of your research. By employing the strategies and protocols outlined in this guide, you can build a comprehensive data package that will give you confidence in your results and pave the way for future discoveries.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 17, 2026, from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein degradation in live cells. Nature Communications, 9(1), 1-13. [Link] (Note: This reference discusses the broader technology platform that includes NanoBRET.)

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Jegu, M. F., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3667-3677. [Link]

  • Bantscheff, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Omega, 4(2), 3695-3705. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • Xia, M., et al. (2018). Paradigm Shift in Toxicity Testing and Modeling. Toxicological Sciences, 161(2), 202-210. [Link]

  • InVivo Biosystems. (n.d.). Toxicity Screening: A New Generation Of Models. Retrieved January 17, 2026, from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 705-724. [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. [Link]

  • Society of Toxicology. (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • De La Cruz, B. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved January 17, 2026, from [Link]

  • de Oliveira, M. R., et al. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Chemico-Biological Interactions, 315, 108896. [Link]

  • El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307845. [Link]

  • Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Tantry, S. J., et al. (2017). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of Medicinal Chemistry, 60(5), 1930-1947. [Link]

  • Pein, C. D., et al. (1995). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Journal of Medicinal Chemistry, 38(10), 1776-1786. [Link]

  • PubChem. (n.d.). (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. Retrieved January 17, 2026, from [Link]

  • Gangjee, A., et al. (2008). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 51(16), 5023-5032. [Link]

  • DeLaLuz, P. J., et al. (2013). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 4(10), 922-927. [Link]

  • Pouvreau, S., et al. (2012). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Free Radical Biology and Medicine, 52(9), 1597-1604. [Link]

  • Liu, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4786. [Link]

  • Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7468. [Link]

  • ResearchGate. (n.d.). Fragment to lead optimization of pyrazine-based inhibitors. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 601515-08-6)[1][2][3][4][]. This document is designed for researchers, process chemists, and drug development professionals. We will address common challenges and provide practical, field-tested solutions to streamline your experimental workflow, from bench-scale synthesis to pilot-plant production. Our focus is on ensuring scientific integrity, reproducibility, and safety at every stage.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up.[6][7] The general pathway involves three key transformations:

  • Formation of the Bicyclic Core: Construction of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold.

  • N-Benzylation: Introduction of the benzyl protective or functional group at the N-7 position.

  • Regioselective Bromination: Installation of a bromine atom at the C-3 position of the imidazole ring.

This guide is structured to address each of these critical stages independently, followed by a holistic view of the integrated process.

Synthetic_Pathway SM Starting Materials (e.g., Piperazine derivative + Glyoxal equivalent) Core 5,6,7,8-Tetrahydro- imidazo[1,5-a]pyrazine SM->Core Step 1: Core Formation Benzylated 7-Benzyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine (CAS 165894-09-7) Core->Benzylated Step 2: N-Benzylation Final Target Molecule 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine (CAS 601515-08-6) Benzylated->Final Step 3: Bromination

Caption: Overall synthetic workflow for the target molecule.

Module 1: Synthesis of the Tetrahydroimidazo[1,5-a]pyrazine Core

The formation of the bicyclic core is foundational. A common and efficient method is a variation of the Pictet-Spengler reaction, which involves the condensation of an amine with a carbonyl compound followed by acid-catalyzed cyclization.[8]

Experimental Protocol: Pictet-Spengler Type Cyclization
  • To a solution of 1-benzylpiperazine-2-carboxamide (1.0 eq) in a suitable solvent (e.g., Toluene or Dichloromethane, 5-10 mL/g) at 0 °C, add glyoxal (1.1 eq, 40% in water) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours until imine formation is complete (monitored by TLC or LC-MS).

  • Add a strong acid catalyst, such as trifluoroacetic acid (TFA, 2.0 eq), and heat the mixture to reflux (40-110 °C, depending on the solvent).

  • Maintain reflux for 4-12 hours, monitoring the reaction for the disappearance of the intermediate.

  • Upon completion, cool the reaction to room temperature, and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1(2H)-one intermediate. Subsequent reduction would yield the desired core.

Troubleshooting and FAQs

Q1: My reaction yield is low, or the reaction has stalled. What should I investigate?

A1: Low conversion in a Pictet-Spengler reaction is a common issue that can be traced to several factors:

  • Inadequate Acid Catalysis: The cyclization step is acid-catalyzed. If the reaction is slow, the acid may be too weak or used in insufficient quantity. Consider screening stronger acids like TFA or using Lewis acids. However, be aware that excessively harsh acidic conditions can lead to degradation.[9]

  • Water Content: The initial condensation to form the imine generates water. On a large scale, this water can inhibit the cyclization. Using a Dean-Stark apparatus when reacting in toluene can effectively remove water and drive the reaction to completion.

  • Reactant Stability: The aldehyde (glyoxal) can be prone to polymerization or side reactions, especially under strong acid or high-temperature conditions.[10] Ensure its quality and consider adding it slowly to the reaction mixture.

  • Temperature: The optimal temperature is a balance. It must be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition. If stalling occurs, a modest increase in temperature may be beneficial.

Q2: I am observing multiple spots on my TLC plate that are not the starting material or the product. What are these side products?

A2: Side product formation often arises from the reactivity of the imine intermediate or the product itself.

  • Stable Intermediates: The imine intermediate must be sufficiently electrophilic to undergo cyclization. If it is too stable, it may persist or react via other pathways.[10]

  • Oxidation: The tetrahydro-pyrazine ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.

  • Aldehyde Self-Condensation: In the presence of acid, aldehydes can undergo self-condensation. Using a slight excess (1.1-1.2 eq) of the aldehyde is recommended, but a large excess can exacerbate this issue.[10]

Module 2: N-Benzylation

For syntheses starting from the unfunctionalized core, a separate N-benzylation step is required. This is a standard nucleophilic substitution reaction. Note: The protocol above integrates this step by using a benzylated starting material, a common strategy to improve efficiency. If a two-step approach is used, this module applies.

Experimental Protocol: N-alkylation
  • Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in an aprotic polar solvent like Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction to 60-80 °C and stir for 6-18 hours, monitoring by TLC/LC-MS.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.[11][12][13]

Troubleshooting and FAQs

Q1: The reaction is incomplete even after prolonged heating. How can I drive it to completion?

A1: Incomplete benzylation is typically a problem of reactivity.

  • Base Strength: K₂CO₃ is a mild base. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, but this requires an anhydrous solvent (like THF or DMF) and careful handling due to its pyrophoric nature.

  • Leaving Group: Benzyl bromide is more reactive than benzyl chloride. If you are using the chloride, switching to the bromide can increase the reaction rate.

  • Solvent Choice: DMF is generally a better solvent than ACN for Sₙ2 reactions due to its higher polarity and boiling point, which can help solubilize the reactants and accelerate the reaction.

Q2: My mass spectrum shows a mass corresponding to a di-benzylated product. How can this be avoided?

A2: This indicates over-alkylation, leading to the formation of a quaternary ammonium salt.

  • Control Stoichiometry: Do not use a large excess of benzyl bromide. A slight excess (1.05-1.1 eq) is usually sufficient.

  • Slow Addition: Adding the alkylating agent slowly at a controlled temperature allows the mono-alkylation to occur before a significant concentration of the agent can react with the product. On a large scale, this is critical for controlling the exotherm and selectivity.

Module 3: Regioselective Bromination

The final step is the bromination of the electron-rich imidazole ring. Achieving high regioselectivity for the C-3 position is crucial. Using N-Bromosuccinimide (NBS) is a well-established method for the mild and selective bromination of such heterocyclic systems.[14][15]

Experimental Protocol: Electrophilic Bromination with NBS
  • Dissolve 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.0-1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress closely by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can often be purified by recrystallization or by silica gel chromatography to yield the final product.[15][16]

Troubleshooting and FAQs

Q1: The bromination is slow or does not proceed to completion.

A1: This points to insufficient electrophilicity or reagent issues.

  • Reagent Quality: Ensure the NBS is pure. Old or improperly stored NBS can be less reactive.

  • Solvent: While chlorinated solvents are common, for less reactive substrates, a polar solvent like DMF can sometimes accelerate the reaction. However, DMF can react with NBS, so this must be tested carefully at low temperatures.

  • Activation: In rare cases where the ring is not activated enough, a catalytic amount of a mild acid might be required, but this can also lead to side reactions.

Q2: I am getting a mixture of mono- and di-brominated products. How can I improve selectivity?

A2: Poor regioselectivity is a common challenge in halogenations.

  • Precise Stoichiometry: The most critical factor is the amount of NBS. Use no more than 1.05 equivalents. On a large scale, this means accurately weighing the reagent and ensuring homogeneous mixing.

  • Low Temperature: Running the reaction at 0 °C or even lower (-20 °C) significantly enhances selectivity by slowing down the rate of the second bromination relative to the first. The addition of NBS should be slow to avoid localized areas of high concentration.[15]

  • Reaction Time: Over-running the reaction can lead to the slow formation of undesired products. Stop the reaction as soon as the starting material is consumed.

Q3: How do I remove the succinimide byproduct during scale-up?

A3: Succinimide is water-soluble. During workup, washing the organic layer with water or a dilute base (like aqueous sodium bicarbonate) will remove the majority of it. If the final product is crystalline, recrystallization is often very effective at removing the last traces.

Scale-Up Considerations and Process Flow

Scaling up a multi-step synthesis introduces challenges beyond simple multiplication of reagent quantities.[17][18][19][20] Key areas requiring attention are thermal management, material handling, and process efficiency.

Comparative Process Parameters: Lab vs. Pilot Scale
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale & Key Considerations
Core Formation (Heat) Heating mantle, oil bathJacketed reactor with thermal fluidExothermic imine formation and endothermic cyclization require precise temperature control. Poor heat transfer on a large scale can lead to side reactions or stalling.
Reagent Addition Manual (pipette, funnel)Metering pumps, pressure-equalizing dropping funnelsControlled addition rate is crucial for managing exotherms (especially for NBS addition) and maintaining selectivity.
Workup/Extraction Separatory funnelJacketed reactor with bottom outlet valve, liquid-liquid centrifugal extractorsMinimizing solvent volume is key for efficiency.[21] Phase separation can be slower at scale; proper agitation and settling times are needed.
Purification Flash chromatography, lab recrystallizationLarge-scale chromatography, process crystallizationChromatography is expensive and time-consuming at scale. Developing a robust crystallization procedure for purification and isolation is highly desirable for the final product and key intermediates.
Safety Fume hoodProcess safety management (PSM), HAZOP analysisHandling of corrosive acids (TFA), pyrophoric bases (NaH, if used), and reactive halogenating agents (NBS) requires rigorous safety protocols and appropriate engineering controls.
Integrated Process Workflow Diagram

Scale_Up_Workflow cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_finish Finishing QC_SM QC Check: Starting Materials Reactor_Prep Reactor Setup & Inerting QC_SM->Reactor_Prep Step1 Step 1: Core Formation - Controlled Addition - Reflux w/ H₂O removal Reactor_Prep->Step1 Step1_Workup Step 1: Workup - Neutralization - Extraction Step1->Step1_Workup Step2 Step 2: N-Benzylation - Base + BnBr Addition - Heating Step1_Workup->Step2 Step2_Workup Step 2: Workup - Filtration - Solvent Swap Step2->Step2_Workup Step3 Step 3: Bromination - Cool to 0°C - Slow NBS Addition Step2_Workup->Step3 Step3_Workup Step 3: Workup - Quench (Thiosulfate) - Aqueous Washes Step3->Step3_Workup Crystallization Crystallization / Purification Step3_Workup->Crystallization Drying Drying under Vacuum Crystallization->Drying Final_QC Final Product QC (Purity, Identity, Residual Solvents) Drying->Final_QC

Caption: Integrated workflow for the scaled-up synthesis process.

References

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). Bioorganic & Medicinal Chemistry.
  • Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
  • Bromination of imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Unknown Source.
  • Troubleshooting Oxa-Pictet–Spengler reaction side reactions. Benchchem.
  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). European Journal of Medicinal Chemistry.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Medicinal Chemistry.
  • Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal.
  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim[22]. ResearchGate.

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic ... (2025). YouTube.
  • The Royal Society of Chemistry.
  • The Pictet-Spengler Reaction Upd
  • Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025).
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). Organic & Biomolecular Chemistry.
  • How to Approach Multi-Step Synthesis Questions. (2018). StudyOrgo.com.
  • Pictet–Spengler reaction. Wikipedia.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). Polymer Chemistry.
  • This compound. BLD Pharm.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules.
  • Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. (2025). YouTube.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules.
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (2024). European Journal of Organic Chemistry.
  • How do you not get overwhelmed during a multi step synthesis problem ? Orgo 1. (2018). Reddit.
  • 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. LabSolu.
  • This compound [ 601515-08-6 ]. Autech Industry Co.,Ltd..
  • 601515-08-6 this compound. ChemSigma.
  • 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo-[1,5-a]pyrazine.
  • CAS 601515-08-6 Imidazo[1,5-a]pyrazine,3-bromo-5,6,7,8-tetrahydro-7-(phenylmethyl)-. BOC Sciences.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega.
  • Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][10][23]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. (2010). Bioorganic & Medicinal Chemistry Letters.

  • methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxyl
  • (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)
  • 165894-09-7|7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. BLDpharm.
  • 7-Benzyl-5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine. Parchem.
  • Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. (1998). Journal of Medicinal Chemistry.
  • Synthesis of pyrazolo[1,5-a][24]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). European Journal of Medicinal Chemistry.

  • 2-bromoimidazo[1,2-a]pyrazine. Advanced ChemBlocks.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). Scientific Reports.

Sources

Technical Support Center: Addressing In Vitro Cytotoxicity of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic properties of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Given that this is a novel compound with limited publicly available cytotoxicity data[1], this document provides a comprehensive framework for initial characterization, troubleshooting common experimental issues, and interpreting results. The principles and protocols outlined here are broadly applicable to the in vitro assessment of other novel chemical entities.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design and interpretation.

Q1: We are beginning our investigation of this compound. What is the first step in assessing its cytotoxicity?

A1: The initial step is to determine the compound's cytotoxic potential across a range of concentrations to establish an IC50 (half-maximal inhibitory concentration) value. This is typically achieved using a robust and high-throughput cell viability assay, such as the MTT or MTS assay.[2][3] It is crucial to first address practical considerations like compound solubility and the potential toxicity of the solvent used for dissolution.[4]

Q2: How do I choose the right cell line for my experiments?

A2: The choice of cell line should be driven by your research question. If you are investigating the compound for a specific application, such as oncology, use a panel of cancer cell lines relevant to the tumor type of interest.[5] It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess general cytotoxicity and determine a potential therapeutic window. Cell line-specific sensitivities can arise from differences in metabolic pathways or target expression.[5]

Q3: My initial screening shows high cytotoxicity at very low concentrations. What does this mean?

A3: High cytotoxicity at low concentrations suggests the compound is potent. However, it is essential to rule out experimental artifacts. The first troubleshooting step is to verify all calculations for dilutions and stock solutions.[5] Subsequently, you should assess the stability of the compound in your culture medium and test for any direct interference with the assay itself.[5] For example, some compounds can chemically reduce the MTT reagent, leading to a false viability signal.[6]

Q4: How can I determine if the compound is killing the cells (cytotoxic) or just stopping their growth (cytostatic)?

A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits proliferation without killing the cells.[5] To distinguish between these, you can perform a time-course experiment and measure both the percentage of viable cells (e.g., via a membrane integrity assay like LDH release) and the total cell number over time.[7] A cytotoxic agent will decrease both the viability percentage and the total cell number, whereas a cytostatic agent will cause the total cell number to plateau while viability remains high.[5]

Q5: What are the common mechanisms of drug-induced cell death, and how can I investigate them?

A5: The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8] Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and activation of caspases.[9] Necrosis is a more chaotic process resulting from acute injury, leading to cell swelling and rupture of the plasma membrane.[10] You can differentiate these pathways using techniques like Annexin V/PI staining analyzed by flow cytometry or fluorescence microscopy.[9][11][12]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps & Solutions
High variability between replicate wells in a 96-well plate assay. 1. Inconsistent cell seeding.2. Pipetting errors during compound addition.3. "Edge effects" due to evaporation in outer wells.[7]4. Compound precipitation.1. Standardize Seeding: Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency.[6]2. Pipetting Technique: Pipette compound dilutions onto the side of the well, not directly onto the cell monolayer. Mix gently.3. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media without cells. Ensure the incubator has adequate humidity.[7]4. Check Solubility: Visually inspect wells for precipitates under a microscope.[13]
Compound appears to precipitate in the culture medium. 1. Poor aqueous solubility of the compound.[14]2. The concentration used exceeds the solubility limit.3. Interaction with components in the serum or medium.1. Solubility Testing: Before the experiment, test the compound's solubility in the specific culture medium.[13]2. Solvent Choice: Use a suitable solvent like DMSO, but keep the final concentration below 0.5% to avoid solvent-induced toxicity.[15][16]3. Dilution Method: Add the concentrated stock solution to the medium dropwise while gently vortexing to ensure rapid dispersion.[13]4. Consider Formulations: For persistent issues, formulation strategies may be needed to improve solubility.[17]
High background signal in control wells (vehicle only). 1. Solvent toxicity.2. Microbial contamination.3. Assay interference from media components (e.g., phenol red).[6][18]1. Solvent Control: Run a vehicle-only control at the highest concentration used in the experiment. Ensure it is below the tolerated limit for your cell line (typically <0.5% for DMSO).[5][15]2. Contamination Check: Visually inspect plates for any signs of bacterial or yeast contamination, which can interfere with metabolic assays like MTT.[19]3. Use Phenol Red-Free Medium: For colorimetric assays, switch to a phenol red-free medium during the final incubation step to reduce background absorbance.[6][18]
MTT assay results show an increase in absorbance at high compound concentrations. 1. Compound interferes with the assay chemistry.2. Contamination.1. Assay Interference Control: Set up cell-free wells containing medium and the compound at all tested concentrations. Add the MTT reagent and measure absorbance. A significant signal indicates direct reduction of MTT by the compound.[5]2. Switch Assay: If interference is confirmed, use a different viability assay based on another principle, such as a resazurin-based assay (e.g., AlamarBlue) or a cytotoxicity assay measuring LDH release.[20]
LDH assay shows high spontaneous release in untreated control cells. 1. Suboptimal cell health or over-confluency.2. High endogenous LDH activity in the serum supplement.3. Mechanical damage to cells during handling.1. Cell Culture Practice: Use cells in their logarithmic growth phase and avoid letting them become over-confluent, which can lead to spontaneous death.[18]2. Serum Check: Test the basal LDH level in your culture medium supplemented with serum. Consider reducing the serum concentration during the assay.[18][21]3. Gentle Handling: Avoid forceful pipetting during media changes and reagent additions to prevent physical damage to cell membranes.[18]

Visualizing Experimental Workflows and Pathways

General Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines the logical progression from initial screening to mechanistic investigation when characterizing a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Characterization cluster_2 Phase 3: Mechanistic Investigation A Compound Preparation (Solubility & Solvent Check) B Dose-Response Screening (e.g., MTT Assay) A->B C Determine IC50 Value B->C D Confirm with Orthogonal Assay (e.g., LDH Release) C->D High Potency Observed E Distinguish Cytotoxic vs. Cytostatic (Time-Course & Cell Count) D->E F Apoptosis vs. Necrosis (Annexin V / PI Staining) E->F Cytotoxicity Confirmed G Caspase Activation (e.g., Caspase-Glo 3/7) F->G H Mitochondrial Involvement (e.g., Mitotoxicity Assays) F->H

Caption: Workflow for characterizing compound cytotoxicity.

Interpreting Annexin V & Propidium Iodide (PI) Staining Results

This diagram illustrates how to classify cell populations based on Annexin V and PI staining to differentiate between healthy, apoptotic, and necrotic cells.

G A Healthy Cell Plasma Membrane: Intact Phosphatidylserine (PS): Internal B Early Apoptosis Plasma Membrane: Intact PS: Externalized A->B Apoptotic Stimulus Result_A Result: Annexin V Negative PI Negative A->Result_A C Late Apoptosis / Necrosis Plasma Membrane: Compromised PS: Externalized B->C Progression Result_B Result: Annexin V Positive PI Negative B->Result_B Result_C Result: Annexin V Positive PI Positive C->Result_C D Primary Necrosis Plasma Membrane: Compromised PS: Internal Result_D Result: Annexin V Negative PI Positive D->Result_D Note: Often indistinguishable from late apoptosis in this assay

Caption: Interpretation of Annexin V/PI staining patterns.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability based on mitochondrial dehydrogenase activity.[2][3][6]

Materials:

  • Cells of interest in complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]

  • Sterile 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.[3]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[23][24]

Materials:

  • Cells and compound treatment prepared as in the MTT assay.

  • LDH Assay Kit (commercially available kits are recommended, e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific)[24][25][26]

  • Lysis buffer (usually 10X, provided in the kit) to create a maximum LDH release control.

  • Sterile 96-well plates

Procedure:

  • Prepare Controls: In addition to your experimental wells, set up the following controls on the same plate:

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Untreated cells treated with the kit's lysis buffer 30-45 minutes before the assay endpoint.[21]

    • Medium Background Control: Culture medium without cells.[21]

  • Incubate: Treat cells with the compound for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes (optional but recommended to pellet any detached cells).[26]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

  • Add Reaction Mix: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[26]

  • Incubate and Read: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction results in a color change (for colorimetric assays) or luminescence.[23][25]

  • Measure Signal: Read the absorbance (typically at 490 nm) or luminescence on a plate reader.[26]

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which normalizes the experimental values to the spontaneous and maximum release controls.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This protocol uses Annexin V to detect the externalization of phosphatidylserine (a marker of early apoptosis) and propidium iodide (PI) to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[11][27]

Materials:

  • Cells treated with the compound (both adherent and suspension cells can be used).

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit.

  • 1X Binding Buffer (provided in the kit).

  • Propidium Iodide (PI) solution.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Induce Apoptosis: Treat cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[9]

  • Harvest Cells:

    • Suspension Cells: Collect cells by centrifugation.

    • Adherent Cells: Gently detach cells using a non-enzymatic method like EDTA to preserve membrane integrity.[9] Collect any floating cells from the medium as they may be apoptotic.

  • Wash Cells: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet. This removes residual medium.[9]

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary by manufacturer).[9]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[28]

    • Interpretation:

      • Annexin V (-) / PI (-): Live, healthy cells.[28]

      • Annexin V (+) / PI (-): Early apoptotic cells.[28]

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[28]

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010). Environmental Science & Technology. [Link]

  • Determination of apoptotic and necrotic cell death in vitro and in vivo. (2013). Methods in Molecular Biology. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • Caspase Protocols in Mice. (2012). Methods in Molecular Biology. [Link]

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026). Boster Biological Technology. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Differentiation between cellular apoptosis and necrosis by the combined use of in situ tailing and nick translation techniques. (1995). European Journal of Cell Biology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2012). National Institutes of Health. [Link]

  • Caspases activity assay procedures. (2024). ScienceDirect. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2017). National Institutes of Health. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Biological and Pharmaceutical Bulletin. [Link]

  • Distinguishing between apoptosis and necrosis using a capacitance sensor. (2025). ResearchGate. [Link]

  • Annexin V Stain Protocol. ECU Brody School of Medicine. [Link]

  • In vitro cytotoxicity assessment of different solvents used in pesticide dilution. (2024). PubMed. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. (2022). Nelson Labs. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). Journal of Medicinal Chemistry. [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025). ResearchGate. [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of targeted oncology, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is paramount. This guide offers a comprehensive comparative analysis of the investigational compound, 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (hereafter referred to as Compound X), against two well-established kinase inhibitors, "Inhibitor A" and "Inhibitor B." This document is designed for researchers, scientists, and drug development professionals, providing a framework for the objective evaluation of emerging therapeutic candidates, substantiated by experimental data and detailed methodologies.

Introduction to Compound X and the Targeted Signaling Pathway

Compound X is a novel heterocyclic small molecule featuring a pyrazine-based scaffold, a common motif in many clinically approved kinase inhibitors.[1][2][3][4] Its therapeutic potential is being explored in the context of cancers driven by aberrant signaling through the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Dysregulation of this pathway is a known driver in a multitude of human cancers.[5] This guide will focus on the hypothetical targeting of a key kinase within this cascade by Compound X.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[5][6] The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell membrane, which triggers a downstream phosphorylation cascade. A simplified representation of this pathway and the proposed point of intervention for Compound X is illustrated below.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Compound_X Compound X Compound_X->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified MAPK/ERK signaling pathway and the intervention point of Compound X.

Comparative Performance Data: A Quantitative Analysis

A critical step in the development of any new kinase inhibitor is the quantitative assessment of its potency and selectivity.[7] The following tables summarize the hypothetical in vitro performance of Compound X in comparison to established inhibitors A and B.

Table 1: In Vitro Kinase Inhibition Potency (IC50, nM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.[5][8]

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 Kd (nM)Off-Target Kinase 2 Kd (nM)
Compound X 12 > 12,000 8,500
Inhibitor A459501,800
Inhibitor B281,2002,100

Kd (Dissociation constant) for off-target kinases indicates binding affinity. A higher value suggests lower binding and greater selectivity.[5]

Table 2: Cellular Activity in Cancer Cell Lines (EC50, µM)

The half-maximal effective concentration (EC50) in cell viability assays reflects the concentration of a drug that induces a response halfway between the baseline and maximum.[5] A lower value indicates greater cellular potency.

Cell LineCompound X EC50 (µM)Inhibitor A EC50 (µM)Inhibitor B EC50 (µM)
A549 (NSCLC)0.651.350.95
H1975 (NSCLC)0.380.890.72
PC-9 (NSCLC)0.190.620.45

Experimental Protocols: Ensuring Reproducibility and Transparency

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards in the field to ensure the generation of reliable and comparable data.[8]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Radiometric assays using [γ-³³P]-ATP are a common and reliable method.[9][10]

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation Inhibitor Compound X (Serial Dilutions) Inhibitor->Incubation ATP [γ-³³P]-ATP ATP->Incubation Filter_Binding Filter Binding (Capture Phosphorylated Substrate) Incubation->Filter_Binding Washing Washing (Remove Unincorporated ATP) Filter_Binding->Washing Scintillation_Counting Scintillation Counting (Quantify ³³P Signal) Data_Analysis Data Analysis (IC50 Calculation) Scintillation_Counting->Data_Analysis Wasting Wasting Wasting->Scintillation_Counting

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Reaction Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, and 0.1 mM Na₃VO₄.

    • Kinase: Dilute the target kinase to the desired concentration in the reaction buffer.

    • Substrate: Prepare the specific peptide or protein substrate in the reaction buffer.

    • Inhibitor: Perform serial dilutions of Compound X, Inhibitor A, and Inhibitor B in DMSO, followed by a final dilution in the reaction buffer.

    • ATP Solution: Prepare a solution of [γ-³³P]-ATP at the desired concentration (often at the Km for ATP of the specific kinase).[11]

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted inhibitor solutions.

    • Add 20 µL of the master mix containing the kinase and substrate to each well.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection and Analysis:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[12][13]

In Vitro Cellular Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method.[12]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human non-small cell lung cancer (NSCLC) cell lines (A549, H1975, PC-9) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[12]

  • Assay Procedure:

    • Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.

    • Treat the cells with serial dilutions of Compound X, Inhibitor A, and Inhibitor B for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the EC50 value for each compound using non-linear regression analysis.

Kinase Selectivity Profiling

To assess the selectivity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases.[10][14][15] This helps to identify potential off-target effects that could lead to toxicity or provide opportunities for drug repurposing.[16] Several techniques are available for kinase selectivity profiling, including large-scale biochemical assays and cell-based approaches.[9][17][18]

Common Approaches for Selectivity Profiling:

  • Biochemical Profiling: Screening the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >250 kinases) to determine the percentage of inhibition.[18]

  • Kinobeads Affinity Chromatography: This chemical proteomics approach uses immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[16][19][20] By pre-incubating cell lysates with the test compound, one can quantitatively measure the binding affinity of the compound to a wide range of native kinases in a competitive manner.

  • Cell-Based Assays: Utilizing engineered cell lines that express specific kinases, where cell viability is dependent on the activity of that kinase.[9] Inhibition of the target kinase leads to cytotoxicity, allowing for the quantification of inhibitory activity in a cellular context.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that Compound X, this compound, exhibits promising characteristics as a kinase inhibitor. Its potent in vitro inhibition of the target kinase, coupled with high selectivity and robust cellular activity, warrants further investigation.

Future studies should focus on:

  • Mechanism of Action Studies: Determining the binding mode of Compound X (e.g., ATP-competitive, allosteric) through kinetic analysis and structural biology.[7][21]

  • In Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in preclinical xenograft models.[12]

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its effect on the target kinase in vivo.

By following a rigorous and systematic approach to characterization, as outlined in this guide, the full therapeutic potential of novel kinase inhibitors like Compound X can be thoroughly evaluated.

References

  • BenchChem. An In-depth Comparative Efficacy Analysis of Novel Kinase Inhibitors in Oncology.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link].

  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2020). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cancers, 12(9), 2633. Available from: [Link].

  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2020). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cancers, 12(9), 2633. Available from: [Link].

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link].

  • Vogt, A. D., Bauer, A., & Laggner, C. (2012). Targeted kinase selectivity from kinase profiling data. Journal of chemical information and modeling, 52(12), 3326-3334. Available from: [Link].

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link].

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics. Available from: [Link].

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link].

  • Médard, G., Pachl, F., Ruprecht, B., Klaeger, S., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574-1586. Available from: [Link].

  • Brehmer, D., & Montenarh, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link].

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... Available from: [Link].

  • Cavasotto, C. N., & Zorzan, D. A. (2012). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of medicinal chemistry, 55(17), 7545-7555. Available from: [Link].

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link].

  • Engel, M., & Hindupur, S. K. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 3-38). Wiley-VCH Verlag GmbH & Co. KGaA. Available from: [Link].

  • EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. Available from: [Link].

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. Available from: [Link].

  • ResearchGate. The IC 50 heatmap of common control kinase inhibitors against over 200... Available from: [Link].

  • ChemSrc. This compound. Available from: [Link].

  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(8), 629-645. Available from: [Link].

  • Gangjee, A., Zeng, Y., Ihnat, M., & Thorpe, J. E. (2010). N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo [2, 3-d] pyrimidines as potent multiple receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 18(16), 6031-6043. Available from: [Link].

  • Liu, Q., Wang, J., Zhang, C., Liu, Y., Liu, Y., & Gao, W. (2016). Discovery of 8-Amino-imidazo [1, 5-a] pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS medicinal chemistry letters, 7(11), 1011-1016. Available from: [Link].

  • Choudhary, D., Singh, P., & Verma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-33. Available from: [Link].

  • Li, X., Wu, Y., Zhang, Y., & Jin, X. (2023). Pharmacological activity and mechanism of pyrazines. European journal of medicinal chemistry, 258, 115544. Available from: [Link].

  • Gyorgydeak, Z., Szilagyi, L., & Bognar, R. (1998). Synthesis and antiviral activity of benzyl-substituted imidazo [1, 5-a]-1, 3, 5-triazine (5, 8-diaza-7, 9-dideazapurine) derivatives. Archiv der Pharmazie, 331(5), 167-174. Available from: [Link].

  • Liu, Q., Wang, J., Zhang, C., Liu, Y., Liu, Y., & Gao, W. (2017). Discovery of 3-morpholino-imidazole [1, 5-a] pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & medicinal chemistry letters, 27(16), 3749-3753. Available from: [Link].

  • Al-Suhaimi, E. A., & El-Gazzar, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1-17. Available from: [Link].

  • Al-Sultani, K. H., & Al-Masoudi, W. A. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Egyptian Journal of Chemistry. Available from: [Link].

  • Khan, I., Afzal, H., Munawar, M. A., & Khan, M. A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl) pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. Available from: [Link].

  • PubChem. (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. Available from: [Link].

  • Kane, J. M., Dudley, M. W., Sorensen, S. M., & Miller, F. P. (1988). 8-Amino-3-benzyl-1, 2, 4-triazolo [4, 3-a] pyrazines. Synthesis and anticonvulsant activity. Journal of medicinal chemistry, 31(6), 1253-1258. Available from: [Link].

  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2007). Synthesis and crystal structures of 7, 8-bromo (dibromo)-3-tert-butylpyrazolo [5, 1-c][9][12][18] triazines. Ukrainian Journal of Chemistry, 73(10), 113-117. Available from: [Link].

  • El-Gazzar, M. G., Alanazi, A. M., & El-Gazzar, A. A. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(15), 5779. Available from: [Link].

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. We will dissect the key structural components of this heterocyclic system, compare its activity with related analogues based on published experimental data, and provide detailed protocols for evaluating potential lead compounds. Our analysis aims to explain the causality behind structural modifications and their impact on biological activity, offering a robust framework for future drug design and optimization efforts.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold in Medicinal Chemistry

The imidazo[1,5-a]pyrazine core is a recognized privileged scaffold in drug discovery, forming the basis for compounds targeting a wide array of biological targets.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, while the nitrogen atoms offer key hydrogen bonding opportunities. Pyrazine and its derivatives have been successfully incorporated into numerous clinically used drugs and are known to exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities.[2]

The specific derivative, this compound, combines several key features that are critical for potent and selective biological activity:

  • A tetrahydro-imidazo[1,5-a]pyrazine core , which provides a non-planar, conformationally constrained backbone.

  • A 7-benzyl group , which introduces a significant hydrophobic element capable of engaging with lipophilic pockets in target proteins.

  • A 3-bromo substituent , a halogen atom that can modulate electronic properties and participate in halogen bonding, potentially enhancing binding affinity.[3]

This guide will explore how modifications to these key positions influence the biological activity of this compound class by drawing comparisons from closely related imidazopyrazine and imidazopyridine derivatives investigated as potent inhibitors of various enzymes, such as kinases and phosphatases.

Core Scaffold Analysis and Key Biological Targets

Derivatives of the imidazo[1,5-a]pyrazine and related imidazopyridine scaffolds have demonstrated potent inhibitory activity against several critical protein families involved in disease pathogenesis. Understanding these targets provides context for interpreting SAR data.

  • Protein Tyrosine Kinases (e.g., c-Met, c-Src): These enzymes are crucial regulators of cell proliferation, survival, and migration. Aberrant kinase activity is a hallmark of many cancers. Imidazopyridine derivatives have been identified as potent c-Met inhibitors, with some compounds showing nanomolar efficacy in both enzymatic and cellular assays.[4] Similarly, C-5 substituted imidazo[1,5-a]pyrazine derivatives have been developed as c-Src inhibitors for potential application in acute ischemic stroke.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is a central node in cell signaling that is frequently dysregulated in cancer. Novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess significant inhibitory activity against PI3Kα.[6]

  • Protein Tyrosine Phosphatases (e.g., SHP2): SHP2 is an oncogenic phosphatase that regulates key signaling pathways. A novel series of imidazopyrazine derivatives has been discovered as potent allosteric inhibitors of SHP2, demonstrating the versatility of this scaffold beyond kinase inhibition.[7]

  • Cyclic GMP-Dependent Protein Kinases (PKG): In the realm of anti-parasitic agents, imidazopyridine derivatives have been found to be extremely potent inhibitors of Eimeria tenella cGMP-dependent protein kinase, with IC50 values in the picomolar range.[8]

This diverse range of targets underscores the chemical tractability of the imidazopyrazine scaffold and highlights the importance of fine-tuning substitutions to achieve target selectivity and potency.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following analysis dissects the contribution of each key structural feature.

The benzyl group at the N-7 position is a critical determinant of activity, primarily serving as a hydrophobic anchor. In many kinase and protein inhibitors, a benzyl or related arylmethyl group occupies a hydrophobic pocket adjacent to the ATP-binding site or an allosteric site.

  • Hydrophobic Interactions: The phenyl ring is essential for establishing van der Waals and hydrophobic interactions. SAR studies on related 7-benzyl triazolopyridines as myeloperoxidase inhibitors confirm the importance of this group for potency.[9]

  • Substitutions on the Phenyl Ring: The electronic and steric properties of the benzyl group can be modulated by adding substituents to the phenyl ring. In many systems, small, electron-withdrawing groups (e.g., F, Cl) or small electron-donating groups (e.g., Me, OMe) at the para or meta positions can enhance potency by optimizing interactions within the binding site or improving pharmacokinetic properties. For example, studies on imidazopyridine derivatives showed that substituents on a related phenyl ring had a significant impact on cytotoxicity.[6]

Halogen atoms, particularly bromine and chlorine, are frequently incorporated into lead compounds to enhance biological activity. The bromine at the C-3 position of the imidazole ring plays a multifaceted role.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with a nucleophilic site (e.g., a carbonyl oxygen or an aromatic ring) on the target protein. This type of interaction has been shown to significantly improve binding affinity.[3]

  • Potency Enhancement: The presence of a para-bromo substituent on a phenyl ring has been shown to confer superior antiproliferative activity in other heterocyclic systems.[10] This suggests that the electronic influence and binding potential of the bromine atom are key contributors to potency.

  • Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the half-life of the compound.

Replacing the bromine with other groups would likely have a profound impact. A smaller halogen like chlorine might retain activity, while a larger iodine could introduce steric hindrance. Replacing it with a hydrogen atom would likely decrease potency by removing the beneficial halogen bonding and electronic effects.

The core itself offers several points for modification. Studies on related scaffolds provide valuable insights:

  • Substitution at C-5: In imidazo[1,5-a]pyrazine derivatives targeting c-Src, substitutions at the C-5 position were explored to enhance potency and CNS penetration.[5] This position is solvent-exposed in some targets and can be modified with polar groups to improve solubility and pharmacokinetic properties.

  • Aryl Group Positioning: In a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives, the position of an attached aryl group was found to be critical. Compounds with an aryl group at the C-4 position of a linked pyridine ring were more active than those with the substitution at the C-5 position, highlighting the strict spatial requirements of the target's binding site.[6]

The diagram below summarizes the key SAR insights for the 7-benzyl-3-bromo-tetrahydroimidazo[1,5-a]pyrazine scaffold.

Caption: Key SAR points for the 7-benzyl-3-bromo-tetrahydroimidazo[1,5-a]pyrazine scaffold.

Comparative Performance Data

To provide a quantitative basis for comparison, the following table summarizes the inhibitory activities of various imidazopyrazine and imidazopyridine derivatives against their respective targets, as reported in the literature. This data illustrates the high potency that can be achieved with this general scaffold.

Compound ClassTargetKey Structural FeaturesIC50 ValueReference
Imidazopyrazine DerivativeSHP2 (enzymatic)Imidazopyrazine core with optimized side chains8 nM (Compound 8)[7]
Imidazopyridine Derivativec-Met (cellular)Imidazopyridine core with specific aryl substitutions253 nM (Compound 7g)[4]
Imidazopyridine DerivativeE. tenella cGMP-PKGImidazopyridine core40 pM (Compound 21)[8]
Imidazo[1,2-a]pyrazine DerivativePI3Kα (enzymatic)8-morpholino, phenylpyrimidine-carboxamide1.25 µM (Compound 14c)[6]

Note: The specific structures of the cited compounds differ, but they share the core heterocyclic system and demonstrate the potential of this chemical class.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR findings, standardized assays are essential. Below are detailed protocols for a common enzymatic kinase assay and a cellular proliferation assay.

This protocol describes a method to determine the IC50 of a test compound against a purified kinase enzyme.

  • Preparation of Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Recombinant human PI3Kα, diluted in kinase buffer to 2x the final concentration.

    • Substrate: DiC8-PI(4,5)P₂, prepared in kinase buffer.

    • ATP: Prepared in kinase buffer, typically at the Km concentration for the enzyme.

    • Test Compound: Serially diluted in 100% DMSO, then further diluted in kinase buffer to 10x the final concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 10x test compound or DMSO vehicle (control) to the appropriate wells.

    • Add 12.5 µL of 2x enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of a substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay reagent).

    • Incubate as per the detection kit manufacturer's instructions (typically 40-60 minutes).

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibition) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The workflow for this assay is visualized below.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A 1. Add 2.5 µL of 10x Test Compound/DMSO B 2. Add 12.5 µL of 2x Enzyme Solution A->B C 3. Pre-incubate for 15 min at Room Temperature B->C D 4. Initiate reaction with 10 µL of Substrate/ATP Mixture C->D E 5. Incubate for 60 min at Room Temperature D->E F 6. Stop reaction and add Detection Reagent E->F G 7. Incubate for 40-60 min F->G H 8. Read Luminescence G->H I 9. Analyze Data & Calculate IC50 H->I

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, PC-3) during their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors for various therapeutic targets. The SAR analysis, supported by data from related heterocyclic systems, highlights the critical roles of the 7-benzyl and 3-bromo groups in achieving high potency. The benzyl group likely provides essential hydrophobic interactions, while the bromine atom enhances binding affinity through halogen bonding.

Future optimization efforts should focus on:

  • Systematic substitution of the benzyl ring to probe for additional interactions and improve pharmacokinetic profiles.

  • Exploring alternative halogens or bioisosteres at the C-3 position to fine-tune binding and metabolic stability.

  • Decorating other positions on the core scaffold (e.g., C-1, C-5) with small polar or non-polar groups to optimize target-specific interactions and improve drug-like properties.

By leveraging the insights presented in this guide and employing the robust experimental protocols outlined, researchers can accelerate the development of novel therapeutics based on this versatile and potent chemical scaffold.

References

  • Fodale, V., Ciammaichella, A., Ferrigno, F., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., & Siddiqui, H. (2019). SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. ResearchGate. [Link]

  • Li, Y., Zhu, M., Wang, Y., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic & Medicinal Chemistry. [Link]

  • Hossain, M. S., Al-Majid, A. M., Barakat, A., et al. (2023). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science. [Link]

  • Biftu, T., Feng, D., Fisher, M., et al. (2006). Synthesis and SAR studies of very potent imidazopyridine antiprotozoal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Asghar, S., Aziz, A., Hameed, S., et al. (2023). Structure‐activity relationship for antiproliferative activity. ResearchGate. [Link]

  • Zeilinger, C., Huhn, C., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. [Link]

  • Wang, Y., Song, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Kim, D. J., Lee, J. Y., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, Y., Wang, A., et al. (2018). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]

  • Molbase. methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate. Molbase. [Link]

  • He, S., Chen, H., et al. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][11][12]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaur, R., & Singh, R. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Wolford, J., Am Ende, C. W., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. Structure-activity relationship of target compounds. ResearchGate. [Link]

  • Veerasamy, R., Roy, A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]

  • Al-Blewi, B., Almehmadi, M., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Oh, Y., Park, H., et al. (2007). Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives containing an N-acylamido group phenyl ring. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

benchmark studies of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,5-a]pyrazine scaffold represents a promising frontier in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as compelling candidates for therapeutic development. This guide provides a comparative analysis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and related analogs, offering insights into their synthesis, biological activities, and potential as kinase inhibitors and anti-infective agents. While direct benchmark studies on this compound are not extensively available in peer-reviewed literature, this guide synthesizes data from studies on structurally related compounds to provide a valuable comparative perspective.

The Imidazo[1,5-a]pyrazine Scaffold: A Versatile Core

The imidazo[1,5-a]pyrazine ring system is a nitrogen-containing fused heterocycle that serves as a key structural motif in pharmacologically active molecules.[1] These compounds are considered structural analogs of deazapurines and have garnered significant attention for their diverse biological potential.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.

Synthesis of Imidazo[1,5-a]pyrazine Derivatives

The synthesis of imidazo[1,5-a]pyrazine derivatives often involves multi-component reactions (MCRs), which are valued for their efficiency and ability to generate molecular diversity.[2] A common strategy involves the condensation of an amine, an aldehyde, and an isocyanide, often catalyzed by an agent like iodine, which is favored for its low cost and benign nature.[2] This approach allows for the straightforward, one-pot synthesis of these complex heterocyclic structures.[2]

Below is a generalized workflow for the synthesis of imidazo[1,5-a]pyrazine derivatives.

cluster_starting_materials Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 2-aminopyrazine 2-Aminopyrazine reaction_vessel Multi-Component Condensation (e.g., Iodine-catalyzed) 2-aminopyrazine->reaction_vessel aldehyde Aldehyde (R1-CHO) aldehyde->reaction_vessel isocyanide Isocyanide (R2-NC) isocyanide->reaction_vessel imidazopyrazine Substituted Imidazo[1,5-a]pyrazine reaction_vessel->imidazopyrazine caption Generalized synthetic workflow for Imidazo[1,5-a]pyrazine derivatives.

Caption: Generalized synthetic workflow for Imidazo[1,5-a]pyrazine derivatives.

Comparative Biological Activities of Imidazo[1,5-a]pyrazine Analogs

The true potential of the imidazo[1,5-a]pyrazine scaffold is revealed through the diverse biological activities exhibited by its derivatives. These compounds have been investigated for their utility as anticancer, antiviral, and neuroprotective agents, primarily through their action as kinase inhibitors.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The imidazo[1,5-a]pyrazine scaffold has proven to be a valuable template for the design of potent kinase inhibitors.

c-Src Kinase Inhibition:

A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated as inhibitors of the c-Src tyrosine kinase, a potential therapeutic target for acute ischemic stroke.[3] One compound, in particular, demonstrated significant neuroprotective efficacy and the ability to penetrate the central nervous system in rat models.[3]

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

Novel imadazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors.[4] One derivative with a pyridin-4-yl group at position 2 and a benzyl group at position 3 (compound 3c) displayed potent CDK9 inhibitory activity with an IC50 of 0.16 µM.[4] This compound also exhibited significant cytotoxic effects against various cancer cell lines, with an average IC50 of 6.66 µM.[4]

Table 1: Comparison of Kinase Inhibitory Activity of Imidazopyrazine Derivatives

Compound ClassTarget KinaseKey SubstituentsReported IC50Therapeutic AreaReference
Imidazo[1,5-a]pyrazinec-SrcC-5 substitutionsNot specifiedAcute Ischemic Stroke[3]
Imidazo[1,2-a]pyrazineCDK92-(pyridin-4-yl), 3-benzyl0.16 µMCancer[4]
Imidazo[1,2-a]pyrazineBTKVaried3.221 - 329.4 nMCancer[5]
Pyrido[3,4-b]pyrazineRETNot specified25 nM (cell growth inhibition)Pancreatic Cancer[5]
Antiviral and Anticancer Activity

Beyond kinase inhibition, imidazopyrazine derivatives have shown promise as antiviral and anticancer agents.

Selected imidazo[1,2-a]pyrazine derivatives were assessed for their antiviral activity against human coronavirus 229E.[4] A derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 (compound 3b) showed the most potent activity with an IC50 of 56.96 µM and a selectivity index of 7.14.[4] Docking studies suggested that this compound has a high affinity for the main protease of the virus.[4]

Furthermore, a separate study on imidazo[1,2-a]pyrazine derivatives demonstrated their anticancer activity against several human cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[2] Interestingly, the study found that imidazo[1,2-a]pyridine compounds, which differ by a single nitrogen atom, exhibited even more significant anticancer effects.[2]

The diagram below illustrates the potential therapeutic applications stemming from the imidazo[1,5-a]pyrazine scaffold.

cluster_applications Therapeutic Applications scaffold Imidazo[1,5-a]pyrazine Scaffold kinase_inhibition Kinase Inhibition (c-Src, CDK9) scaffold->kinase_inhibition leads to antiviral Antiviral Activity (e.g., Coronavirus) scaffold->antiviral leads to anticancer Anticancer Activity kinase_inhibition->anticancer neuroprotection Neuroprotection kinase_inhibition->neuroprotection caption Therapeutic potential of Imidazo[1,5-a]pyrazine derivatives.

Caption: Therapeutic potential of Imidazo[1,5-a]pyrazine derivatives.

Conclusion and Future Directions

The imidazo[1,5-a]pyrazine scaffold and its analogs represent a rich source of biologically active compounds with significant therapeutic potential. While specific benchmark data for this compound remains to be published, the broader class of imidazopyrazines has demonstrated potent activity as kinase inhibitors for the treatment of cancer and neurological disorders, as well as promising antiviral and anticancer properties.

Future research should focus on establishing a more comprehensive structure-activity relationship (SAR) for this class of compounds. The synthesis and evaluation of a wider range of derivatives will be crucial for identifying candidates with improved potency, selectivity, and pharmacokinetic profiles. The data presented in this guide, synthesized from various studies on related compounds, provides a solid foundation for these future investigations and underscores the continued importance of the imidazo[1,5-a]pyrazine scaffold in modern drug discovery.

References

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a key feature in a variety of biologically active molecules. The efficient synthesis of this and related compounds is crucial for enabling further research and development. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, evaluating their efficiency based on factors such as the number of steps, potential yields, and the nature of the chemical transformations involved. The insights provided are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Overview of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound are presented here:

  • Route A: A Linear Synthetic Approach. This route commences with the readily available starting material piperazine and proceeds through a sequential process of N-benzylation, formation of the fused imidazole ring, and a final bromination step.

  • Route B: A Convergent Synthetic Approach. This strategy involves the initial synthesis of a brominated 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, followed by a final N-benzylation step to yield the target molecule.

The following sections will provide a detailed examination of each route, including step-by-step protocols, mechanistic considerations, and a comparative analysis of their respective efficiencies.

Route A: A Linear Synthetic Approach

This synthetic pathway builds the target molecule in a step-wise fashion, starting with the modification of the piperazine ring.

digraph "Route_A_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Workflow for the Linear Synthesis of the Target Molecule (Route A).
Step 1: Synthesis of 1-Benzylpiperazine

The initial step involves the mono-N-benzylation of piperazine. A common challenge in this reaction is the potential for di-alkylation. The use of a significant excess of piperazine can favor the formation of the mono-substituted product.

Protocol:

A detailed and reliable procedure for this transformation is provided by Organic Syntheses[1][2]. In this method, piperazine hexahydrate and piperazine dihydrochloride monohydrate are reacted with benzyl chloride in ethanol. This process yields the pure 1-benzylpiperazine dihydrochloride, which can then be neutralized and extracted to provide the free base in good yields (typically 65-75%)[1][2].

Causality of Experimental Choices:

  • The use of a piperazine salt in conjunction with the free base helps to buffer the reaction mixture and control the reactivity, minimizing the formation of the di-benzylated byproduct.

  • Ethanol is an effective solvent for this reaction, allowing for appropriate solubility of the reactants and facilitating the precipitation of the product salt upon cooling.

Step 2: Formation of the Imidazo[1,5-a]pyrazine Core

This step constitutes the key ring-forming reaction to create the bicyclic system. A plausible method involves the elaboration of the second amine of 1-benzylpiperazine into an aminomethyl group, followed by cyclization with a one-carbon electrophile like formaldehyde.

Conceptual Protocol:

  • Synthesis of 1-Benzylpiperazine-2-carboxamide: This intermediate can be prepared from 1-benzylpiperazine through various standard amide formation methodologies.

  • Reduction to 2-(Aminomethyl)-1-benzylpiperazine: The amide is then reduced to the corresponding amine, for instance, using a reducing agent like lithium aluminum hydride (LAH).

  • Cyclization: The resulting diamine can then be cyclized. The reaction of amines with formaldehyde is a well-established method for the formation of heterocyclic rings[3][4]. This reaction likely proceeds through the formation of an iminium ion intermediate, followed by intramolecular cyclization.

Mechanistic Considerations:

The cyclization is a type of Pictet-Spengler-like reaction. The more nucleophilic secondary amine of the piperazine ring and the primary aminomethyl group react with formaldehyde to form a cyclic aminal, which then dehydrates to furnish the fused imidazole ring.

Step 3: Bromination of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The final step is the regioselective bromination of the electron-rich imidazole ring.

Protocol:

A highly efficient method for the bromination of a similar imidazo[1,5-a]pyrazine system has been reported, utilizing N-bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF) at room temperature. This procedure resulted in a 95% yield of the desired brominated product[5].

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective electrophilic brominating agent, which is ideal for the bromination of electron-rich heterocyclic systems without causing over-bromination or side reactions.

  • Dimethylformamide (DMF): DMF is a polar aprotic solvent that is well-suited for this type of reaction, as it can solubilize the reactants and facilitate the ionic reaction mechanism.

Route B: A Convergent Synthetic Approach

This route aims for higher efficiency by preparing a key brominated intermediate which is then coupled with the benzyl group in the final step.

digraph "Route_B_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Workflow for the Convergent Synthesis of the Target Molecule (Route B).
Step 1: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Step 2: N-Benzylation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The final step is the attachment of the benzyl group to the secondary amine of the piperazine ring.

Protocol:

This transformation can be achieved under standard N-alkylation conditions. The 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine would be reacted with benzyl bromide or benzyl chloride in the presence of a suitable base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or DMF.

Causality of Experimental Choices:

  • Benzyl Halide: Benzyl bromide is generally more reactive than benzyl chloride and may be preferred for this alkylation.

  • Base: A non-nucleophilic base is required to deprotonate the secondary amine, activating it for nucleophilic attack on the benzyl halide, while not interfering with the electrophilic carbon of the benzyl halide.

Comparative Analysis of Synthetic Efficiency

ParameterRoute A (Linear)Route B (Convergent)Analysis
Number of Steps 3 (from 1-benzylpiperazine)2 (from brominated core)Route B is potentially shorter if the brominated intermediate is readily available or can be synthesized in one or two steps.
Overall Yield Dependent on the efficiency of the cyclization step. The first and last steps have reported high yields.Highly dependent on the yield of the brominated core synthesis. The final N-alkylation is expected to be high-yielding.Without experimental data for all steps, a definitive conclusion on yield is difficult. However, convergent routes often offer higher overall yields.
Key Challenges The multi-step process to form the 2-(aminomethyl)-1-benzylpiperazine intermediate and the subsequent cyclization may be low-yielding or require harsh reagents (e.g., LAH).The primary challenge is the availability and/or efficient synthesis of the 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine intermediate.Route A's challenges are in the execution of known reaction types, while Route B's main challenge is the accessibility of a key starting material.
Flexibility for Analogue Synthesis This route is well-suited for creating diversity at the 7-position by starting with different N-substituted piperazines.This route is advantageous for generating analogues with various substituents on the imidazole ring, by modifying the core before the final benzylation.The choice of route may depend on the desired location for analogue diversification.

Conclusion

Both the linear (Route A) and convergent (Route B) approaches present viable pathways for the synthesis of this compound.

Route A is a more traditional, linear synthesis. While potentially longer, it utilizes more established and well-documented reaction types for at least the initial and final steps. The main drawback is the uncertainty and potential difficulty in the formation of the bicyclic core.

Route B offers the advantages of a convergent approach, which often leads to higher overall efficiency and yield. However, its practicality is entirely dependent on the accessibility of the key brominated intermediate.

For researchers embarking on the synthesis of this target molecule, a preliminary investigation into the synthesis or commercial availability of 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is highly recommended. If this intermediate is readily accessible, Route B is likely the more efficient option. Otherwise, the more predictable, albeit potentially longer, linear approach of Route A provides a solid alternative.

References

  • CN1634901A - Process for preparing N-benzyl piperazine - Google P
  • Process for preparing N-benzyl piperazine - P
  • Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxyl
  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. (URL: [Link])

  • Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] - designer-drug .com. (URL not available)
  • 1 - Organic Syntheses Procedure. (URL: [Link])

  • Clandestine synthesis routes for benzylpiperazine salts (Source and adapted from Bishop, 2004) - ResearchGate. (URL: [Link])

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (URL: [Link])

  • BENZYLPIPERAZINE - SWGDRUG.org. (URL: [Link])

  • Reaction of Several Aminopyrimidines With Formaldehyde - PMC - NIH. (URL: [Link])

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - PMC - PubMed Central. (URL: [Link])

  • Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. - ResearchGate. (URL: [Link])

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS : r/chemhelp - Reddit. (URL: [Link])

  • Novel synthetic approach to 6,7-dihydro-5H-imidazo[1,5-a]-pyrazin-8-ones - PubMed. (URL: [Link])

  • Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate - MDPI. (URL: [Link])

  • pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives] - PubMed. (URL: [Link])

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors - RSC Publishing. (URL: [Link])

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. (URL: [Link])

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI. (URL: [Link])

  • (PDF) How formaldehyde reacts with amino acids - ResearchGate. (URL: [Link])

  • Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde - PubMed. (URL: [Link])

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties - ResearchGate. (URL: [Link])

  • Design and Synthesis of Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, Novel HIV-1 Integrase Inhibitors - PubMed. (URL: [Link])

  • The reaction of α-methylstyrene with formaldehyde - ResearchGate. (URL: [Link])

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC - NIH. (URL: [Link])

  • Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives - PubMed. (URL: [Link])

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (URL: [Link])

  • N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles - Organic Chemistry Portal. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

Sources

validation of a new assay using 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of a Novel Kinase Assay

A Comparative Analysis of a Luminescence-Based Assay Using 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine against a Gold-Standard TR-FRET Method

Executive Summary

The identification of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] This guide details the validation of a new, homogeneous luminescence-based kinase assay designed for high-throughput screening (HTS). The assay leverages this compound, a novel ATP-competitive inhibitor scaffold from the imidazo[1,5-a]pyrazine class of compounds, which are known to exhibit potent kinase inhibitory activity.[3][4][5] We present a direct comparison of this new method against a well-established, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is often considered a "gold standard" in the field.[6] The validation follows principles outlined by regulatory bodies to ensure the assay is fit for its intended purpose.[7][8][9][10] Data herein demonstrates that the new luminescence-based assay offers a robust, rapid, and cost-effective alternative with comparable or superior performance in key validation parameters, including a Z' factor consistently above 0.8.[11][12]

Introduction: The Need for Efficient Kinase Screening

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases.[1] Consequently, they are a major target class for therapeutic development. Biochemical assays form the foundation of the drug discovery process, enabling the screening of large compound libraries to identify potential inhibitors.[2][13][14][15]

While traditional methods like radiometric assays are highly sensitive, they pose significant safety and disposal challenges.[6] This has led to the widespread adoption of fluorescence- and luminescence-based techniques. Among these, TR-FRET assays are prized for their sensitivity and homogeneous "mix-and-read" format. However, they can be susceptible to compound interference and often require specific, costly antibody reagents for each kinase-substrate pair.

This guide introduces a novel competitive binding assay that overcomes some of these limitations. It is built upon a universal kinase activity detection principle—the depletion of ATP—measured by a highly sensitive luciferase/luciferin reaction. The assay's key reagent is This compound (hereafter referred to as BBI-38 ), a potent, non-promiscuous inhibitor of our target, Kinase-Y.

Objective: To rigorously validate the new BBI-38 Luminescence Assay for Kinase-Y and compare its performance against a validated TR-FRET assay across key parameters: precision, accuracy, sensitivity, and HTS suitability (Z' factor).

Assay Principles and Rationale

The BBI-38 Luminescence Assay (New Method)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[1][16] The principle is an inverse relationship: high kinase activity results in high ATP consumption, leading to a low luminescence signal. The assay is performed in the presence of a fixed, near-IC50 concentration of BBI-38, which acts as a competitive tracer. Test compounds that inhibit Kinase-Y will compete with BBI-38, leading to lower kinase activity, less ATP consumption, and thus a higher luminescence signal. This competitive format is a powerful tool for quantifying the potency of unlabeled test compounds.[17][18][19][20][21]

Causality Behind Experimental Choices:

  • Technology Choice: A luminescence-based ATP depletion assay was chosen for its universality—it can be applied to virtually any kinase without the need for developing new substrates or antibodies.[16]

  • Competitive Format: Using BBI-38 as a competitive tracer allows for the sensitive detection of inhibitors without requiring them to be labeled, which is essential for screening diverse chemical libraries.[20]

Assay_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection KinaseY Kinase-Y ADP ADP pSubstrate Phospho-Substrate KinaseY->pSubstrate Phosphorylates ATP ATP ATP->ADP Consumed Substrate Substrate Luciferase Luciferase Light Light (Signal) RemainingATP Remaining ATP RemainingATP->Light Generates TestCmpd Test Compound (Inhibitor) TestCmpd->KinaseY Inhibits TestCmpd->KinaseY BBI38 BBI-38 (Tracer) BBI38->KinaseY Inhibits BBI38->KinaseY note1 High Inhibition = High ATP = High Light

Fig 1. Principle of the BBI-38 Luminescence Assay.
TR-FRET Assay (Gold Standard)

The TR-FRET assay measures the enzymatic product (phospho-substrate) directly. It uses a Europium (Eu)-labeled anti-tag antibody that binds the kinase and a second, acceptor-fluorophore-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the two fluorophores are brought into close proximity, allowing for a FRET signal to occur upon excitation of the Eu donor.

Causality Behind Experimental Choices:

  • Gold Standard: TR-FRET is chosen for comparison due to its high sensitivity and established use in HTS, providing a robust benchmark for our new assay.[6]

  • Direct Detection: Measuring product formation is a direct and sensitive method, though it requires specific, and often costly, reagents.[16]

Materials and Detailed Experimental Protocols

Materials
  • Enzyme: Recombinant human Kinase-Y (GST-tagged)

  • Substrate: Poly-GT peptide

  • Inhibitor/Tracer: this compound (BBI-38)

  • Assay Plates: 384-well, white, low-volume, solid bottom plates

  • Luminescence Assay Reagents: Kinase-Glo® Max (Promega)

  • TR-FRET Assay Reagents: LANCE® Ultra Eu-W1024 anti-GST antibody (PerkinElmer), ULight™-labeled anti-phosphotyrosine antibody (PerkinElmer)

  • Control Inhibitor: Staurosporine (positive control)

Protocol: BBI-38 Luminescence Assay

This protocol is optimized for a 10 µL final volume in a 384-well plate.

  • Compound Preparation: Serially dilute test compounds in DMSO. Transfer 100 nL of compound solution to assay plates using an acoustic dispenser. This creates a 100x stock.

  • Enzyme/Tracer Mix: Prepare a 2X enzyme/tracer mix containing Kinase-Y and 20 nM BBI-38 (a concentration predetermined to be the IC20) in kinase buffer.

    • Rationale: Using a low concentration of the competitive tracer ensures the assay is sensitive to inhibitors across a wide potency range.

  • Initiate Reaction: Add 5 µL of the 2X enzyme/tracer mix to the plates. Add 5 µL of a 2X ATP/Substrate mix to start the reaction. Final concentrations: 2 nM Kinase-Y, 10 nM BBI-38, 10 µM ATP, 0.2 mg/mL Poly-GT.

  • Incubation: Incubate for 60 minutes at room temperature.

    • Rationale: 60 minutes was determined during assay development to ensure the reaction is in the linear range (typically <20% ATP consumption for the uninhibited control).

  • Signal Detection: Add 10 µL of Kinase-Glo® Max reagent to stop the reaction and initiate the luminescence signal. Incubate for 10 minutes in the dark.

  • Data Acquisition: Read luminescence on a compatible plate reader.

Protocol: TR-FRET Assay
  • Compound Preparation: Same as step 1 above.

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate mix in kinase buffer.

  • Initiate Reaction: Add 5 µL of the 2X enzyme/substrate mix to the plates. Add 5 µL of 2X ATP mix. Final concentrations are identical to the luminescence assay.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection Mix: Prepare a 4X Stop/Detection buffer containing EDTA (to stop the reaction) and the Eu-anti-GST and ULight-anti-pY antibodies.

  • Signal Detection: Add 10 µL of the Stop/Detection mix. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the time-resolved fluorescence signal (excitation: 320 nm, emission: 615 nm and 665 nm).

Workflow_Comparison cluster_Lumi BBI-38 Luminescence Assay Workflow cluster_FRET TR-FRET Assay Workflow L1 1. Dispense Compound (1 min) L2 2. Add Enzyme/Tracer & ATP/Substrate (5 min) L1->L2 L3 3. Incubate (60 min) L2->L3 L4 4. Add Kinase-Glo (5 min) L3->L4 L5 5. Incubate (Dark) (10 min) L4->L5 L6 6. Read Plate (2 min) L5->L6 L_Total Total Time: ~83 min F1 1. Dispense Compound (1 min) F2 2. Add Enzyme/Substrate & ATP (5 min) F1->F2 F3 3. Incubate (60 min) F2->F3 F4 4. Add Stop/Detection Mix (5 min) F3->F4 F5 5. Incubate (60 min) F4->F5 F6 6. Read Plate (3 min) F5->F6 F_Total Total Time: ~134 min

Fig 2. Comparison of experimental workflows.

Results: Assay Validation and Comparison

Validation was performed according to the principles outlined in the ICH Q2(R2) guidelines, focusing on parameters relevant to an HTS discovery assay.[8][9][22]

HTS Suitability & Signal Robustness

The Z' factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls.[23][24] A Z' factor between 0.5 and 1.0 is considered excellent for HTS.[11][12]

ParameterBBI-38 Luminescence AssayTR-FRET AssayAcceptance Criteria
Signal Window (S/B) 12.58.2> 3
Z' Factor 0.84 ± 0.050.79 ± 0.07> 0.5
CV% (Max Signal) 3.1%4.5%< 10%
CV% (Min Signal) 4.2%5.8%< 10%

Table 1. Comparison of HTS Performance Metrics. Data represents the mean ± SD from three independent plate runs.

Both assays demonstrate excellent suitability for HTS.[25] The BBI-38 Luminescence Assay shows a wider signal window and a slightly higher and more consistent Z' factor, indicating exceptional robustness.

Accuracy and Precision

Accuracy was assessed by determining the IC50 of the well-characterized control inhibitor, Staurosporine. Precision was evaluated through intra-assay (repeatability on the same plate) and inter-assay (intermediate precision across different days) IC50 measurements.

ParameterBBI-38 Luminescence AssayTR-FRET AssayLiterature IC50
Staurosporine IC50 25.4 nM28.1 nM~20-30 nM
Intra-Assay CV% 6.8%8.2%< 15%
Inter-Assay CV% 9.5%12.4%< 20%

Table 2. Accuracy and Precision for Control Inhibitor. CV% values are calculated from n=3 independent experiments.

The IC50 values generated by both assays are in close agreement with each other and with expected literature values, confirming the accuracy of both methods. The BBI-38 Luminescence Assay demonstrates superior precision, with lower variability both within and between experimental runs.

Discussion and Conclusion

This guide provides a comprehensive validation of a novel, luminescence-based competitive assay for Kinase-Y using the imidazo[1,5-a]pyrazine-based inhibitor, BBI-38. The core objective was to establish a robust, efficient, and cost-effective method suitable for high-throughput screening.

The data clearly demonstrates that the BBI-38 Luminescence Assay is not only fit-for-purpose but also offers several distinct advantages over the gold-standard TR-FRET method:

  • Superior Workflow Efficiency: The new assay has a significantly shorter protocol (~83 min vs. ~134 min) due to the elimination of the second, lengthy incubation step required for antibody binding in the TR-FRET format. This translates to higher throughput and faster cycle times in a screening campaign.

  • Enhanced Robustness: With a higher Z' factor and lower signal variability (CV%), the luminescence assay provides a more robust screening platform, reducing the likelihood of false positives or negatives.[23]

  • Cost-Effectiveness and Universality: The primary detection reagent (Kinase-Glo®) is universal for any ATP-utilizing enzyme, eliminating the need to source and validate expensive, specific antibody pairs for each new kinase target. This dramatically reduces the cost and timeline for developing new kinase assays.[6][16]

References

  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. (1973). Clinical Chemistry. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]

  • What Is the Best Kinase Assay?. (2025). BellBrook Labs. [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. (1979). PMC - NIH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Comparison of bioluminescent kinase assays using substrate depletion and product formation. (2010). PubMed. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd. [Link]

  • Plate Quality Control. (2023). CDD Support - Collaborative Drug Discovery. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Current technologies to identify protein kinase substrates in high throughput. (2011). PMC. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. (2021). University of Oxford. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]

  • The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). Tempo Bioscience. [Link]

  • Z-factor. Wikipedia. [Link]

  • Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]

  • Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons. (2020). PubMed. [Link]

  • Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). PubMed. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]

  • Biochemical Assay Development. Ichor Life Sciences. [Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021). Bentham Science Publishers. [Link]

Sources

A Head-to-Head Comparison: 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Poised as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, the imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of debilitating diseases. Derivatives of this heterocyclic core have shown promise as potent inhibitors of various kinases, placing them at the forefront of research in oncology, immunology, and neurodegenerative disorders. This guide provides a comprehensive head-to-head comparison of a novel derivative, 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, with known, clinically relevant kinase inhibitors.

While specific experimental data for this compound is not yet publicly available, its structural features strongly suggest its potential as a kinase inhibitor. The presence of the benzyl group at the 7-position and the fused imidazopyrazine core are hallmarks of compounds designed to fit within the ATP-binding pocket of various kinases. This guide will therefore focus on a comparative analysis with Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs where imidazopyrazine derivatives have shown significant promise.[1][2]

This analysis will provide a framework for the evaluation of this compound, outlining the necessary experimental protocols and data interpretation to ascertain its therapeutic potential.

Unveiling the Potential: Structural Insights into this compound

The chemical structure of this compound (CAS No. 601515-08-6) offers several clues to its potential mechanism of action. The planar imidazo[1,5-a]pyrazine core can engage in hydrogen bonding and π-stacking interactions within a kinase active site. The benzyl group can provide crucial hydrophobic interactions, enhancing binding affinity and selectivity. The bromine atom at the 3-position can serve as a handle for further chemical modification or may contribute to binding through halogen bonding.

Given these features, a logical starting point for the biological evaluation of this compound is to screen it against a panel of kinases, with a particular focus on those where related imidazopyrazine scaffolds have demonstrated activity, such as BTK, c-Src, IKK, and CDK9.[3][4][5]

The Comparative Landscape: Benchmarking Against a Known BTK Inhibitor

To illustrate a head-to-head comparison, we will use the well-characterized BTK inhibitor, Acalabrutinib (Calquence®), as a benchmark. Acalabrutinib is an FDA-approved drug for the treatment of certain B-cell malignancies and serves as an excellent reference for evaluating novel BTK inhibitors.[1]

Table 1: Hypothetical Comparative Data of this compound and Acalabrutinib
ParameterThis compoundAcalabrutinib (Reference)
Target Kinase Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
IC50 (BTK) To be determined~5 nM
Mechanism of Action To be determined (e.g., Reversible/Irreversible)Covalent, irreversible
Kinase Selectivity To be determined (Kinome scan)High selectivity over other TEC family kinases
Cellular Potency To be determined (e.g., in B-cell lymphoma lines)Potent inhibition of B-cell receptor signaling
In Vivo Efficacy To be determined (e.g., in xenograft models)Significant tumor growth inhibition
Pharmacokinetics To be determined (e.g., half-life, bioavailability)Orally bioavailable with a short half-life

Experimental Workflows: A Roadmap to Characterization

To populate the comparative data table above, a series of well-defined experiments are required. The following protocols provide a detailed methodology for the initial characterization of this compound as a potential kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Evaluation A Compound Synthesis & QC B Biochemical Kinase Assay (IC50) A->B Purity >95% C Kinome-wide Selectivity Profiling B->C Potent Inhibition D Mechanism of Action Studies (Reversibility) B->D E Cellular Potency Assays (e.g., pBTK Western Blot) C->E D->E F In Vivo Pharmacokinetic Studies E->F Promising Cellular Activity G In Vivo Efficacy Studies (Xenograft Models) F->G H Toxicology Assessment G->H Significant Efficacy

Figure 1: A stepwise workflow for the comprehensive evaluation of a novel kinase inhibitor, from initial in vitro characterization to in vivo efficacy studies.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase (e.g., BTK).

  • Principle: A biochemical assay using purified recombinant kinase, a substrate, and ATP. The inhibition of substrate phosphorylation is measured.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the test compound, recombinant BTK enzyme, and a fluorescently labeled peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period.

    • Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

    • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

2. Kinome-wide Selectivity Profiling

  • Objective: To assess the selectivity of the compound against a broad panel of human kinases.

  • Procedure:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

    • The percentage of inhibition for each kinase is determined.

    • Follow-up dose-response assays are performed for any off-target kinases that show significant inhibition.

Signaling Pathway of BTK in B-Cell Activation

G cluster_inhibitor Inhibitor Action BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, Ca2+ mobilization) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 7-Benzyl-3-bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Inhibitor->BTK Inhibition

Figure 2: Simplified signaling pathway of Bruton's Tyrosine Kinase (BTK) in B-cell activation and the proposed point of intervention for this compound.

Conclusion and Future Directions

While the definitive biological activity of this compound remains to be experimentally validated, its structural characteristics, in the context of the broader imidazo[1,5-a]pyrazine class, strongly point towards its potential as a novel kinase inhibitor. The comparative framework and detailed experimental protocols outlined in this guide provide a clear and scientifically rigorous path for its evaluation.

Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the described in vitro and in vivo studies. The data generated will be crucial in determining its potency, selectivity, and therapeutic potential, ultimately paving the way for its potential development as a next-generation targeted therapy.

References

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. [Link]

  • Al-Jarf, R. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]

  • Barf, T., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1037-1048. [Link]

  • Al-Jubair, Z. A. K., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4499. [Link]

Sources

Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical compound 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (hereafter referred to as "Compound X") as a case study. Given that the imidazo[1,5-a]pyrazine scaffold is a core structural feature in several potent kinase inhibitors, we will proceed under the scientifically-grounded hypothesis that Compound X is an inhibitor of Bruton's tyrosine kinase (BTK).[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies.

The clinical and commercial success of any kinase inhibitor is intrinsically linked to its selectivity. A highly selective drug minimizes off-target effects, leading to a better safety profile and a wider therapeutic window. The evolution of BTK inhibitors from the first-generation ibrutinib to the more selective second-generation agents like acalabrutinib and zanubrutinib exemplifies the critical importance of this attribute.[3][4][5] While ibrutinib demonstrated the therapeutic potential of BTK inhibition, its off-target activity on kinases such as TEC, EGFR, and Src family members has been associated with adverse effects like bleeding and atrial fibrillation.[6][7][8] Acalabrutinib, which also features an imidazo[1,5-a]pyrazine core, was engineered for greater BTK specificity, resulting in a more favorable safety profile.[9][10][11]

This guide will objectively compare the (hypothetical) performance of Compound X with these established alternatives, providing supporting experimental methodologies and data interpretation frameworks.

The Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase from the Tec family, crucial for B-cell receptor (BCR) signaling.[3][12] This pathway is fundamental for B-cell proliferation, differentiation, and survival.[13][14] Dysregulation of BCR signaling is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a prime therapeutic target.[15]

Below is a simplified representation of the BTK signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Src-family kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG (Second Messengers) PLCg2->IP3_DAG NFkB_etc Downstream Effectors (NF-κB, MAPK, AKT) IP3_DAG->NFkB_etc Proliferation Cell Proliferation, Survival, Adhesion NFkB_etc->Proliferation

Caption: Simplified BTK Signaling Pathway.

Part 1: Initial Biochemical Selectivity Assessment

The first step in characterizing a new inhibitor is to determine its potency against the intended target and a broad range of other kinases. This provides a global view of its selectivity.

Experimental Protocol: Large-Scale Kinase Panel Screening

A well-established method for this is a competition binding assay, such as the KINOMEscan™ platform (DiscoverX). This assay quantifies the ability of a compound to displace a ligand from the active site of over 400 kinases.

Methodology:

  • Compound Preparation: Solubilize Compound X, Ibrutinib, and Acalabrutinib in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Perform the primary screen at a single high concentration (e.g., 1 µM) for all three compounds.

  • Assay Principle: Kinases are tagged with a DNA sequence and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an ATP-competitive ligand. The amount of kinase bound to the ligand is quantified by qPCR of the DNA tag. A potent inhibitor will displace the ligand, resulting in a lower signal.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is <35% Ctrl.

  • Follow-up (Kd Determination): For any significant off-target hits, a secondary dose-response assay is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Comparative Data: Kinase Inhibition Profile

The table below presents hypothetical data from a primary kinase screen, comparing Compound X to Ibrutinib and Acalabrutinib.

Kinase Target% Ctrl at 1 µM (Ibrutinib)% Ctrl at 1 µM (Acalabrutinib)% Ctrl at 1 µM (Compound X)
BTK (Target) 0.1 0.2 0.5
TEC1.545.238.7
ITK0.885.175.3
EGFR5.292.588.1
ERBB27.895.091.4
SRC15.678.365.9
LCK12.181.772.0
BLK2.530.145.5

Interpretation:

This hypothetical data suggests that Compound X, much like the second-generation inhibitor Acalabrutinib, is highly selective for BTK.[7][10] It shows minimal interaction with other kinases at 1 µM, unlike Ibrutinib, which demonstrates significant binding to several kinases from the TEC and EGFR families.[6][16] This profile predicts a lower likelihood of off-target mediated side effects for Compound X.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat cells with Compound X or Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Protein Fraction C->D E Western Blot for BTK D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Western Blot for Phospho-BTK

To confirm that target engagement leads to functional inhibition, we can measure the autophosphorylation of BTK at tyrosine 223 (Y223), a key marker of its activation.

Methodology:

  • Cell Culture and Starvation: Culture TMD8 cells as above. Serum-starve the cells for 4 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose range of Compound X, Ibrutinib, and Acalabrutinib (e.g., 1 nM to 10 µM) for 1 hour.

  • BCR Stimulation: Stimulate the cells with an anti-IgM antibody for 10 minutes to activate the BCR pathway.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot analysis using antibodies against phospho-BTK (Y223) and total BTK (as a loading control).

  • Data Analysis: Quantify the band intensities. The ratio of p-BTK to total BTK indicates the level of inhibition. Calculate the IC50 value for each compound.

Comparative Data: Cellular Activity
CompoundCellular p-BTK IC50 (nM)Off-Target p-SRC IC50 (nM)Selectivity Ratio (p-SRC / p-BTK)
Ibrutinib5.18516.7
Acalabrutinib7.8>1000>128
Compound X9.2>1000>108

Interpretation:

The hypothetical data shows that all three compounds effectively inhibit BTK phosphorylation in a cellular context. However, consistent with the biochemical data, Compound X and Acalabrutinib are significantly more selective, showing minimal inhibition of Src family kinases (a common off-target class for Ibrutinib) at concentrations that potently inhibit BTK. This high selectivity ratio is a strong indicator of a potentially superior safety profile.

Conclusion

The comprehensive assessment of a novel kinase inhibitor requires a multi-faceted approach, moving from broad biochemical profiling to specific cellular target engagement and functional assays. Based on our hypothetical analysis, this compound (Compound X) demonstrates a highly selective profile for Bruton's tyrosine kinase, comparable to the second-generation inhibitor acalabrutinib and superior to the first-generation inhibitor ibrutinib. Its focused activity in both biochemical and cellular assays suggests a lower propensity for off-target effects, marking it as a promising candidate for further preclinical and clinical development in the treatment of B-cell malignancies. This structured approach to selectivity assessment is crucial for identifying drug candidates with the highest potential for clinical success.

References

  • Davids, M. S., & Brown, J. R. (2018). BTK Inhibitors: present and future. PMC. [Link]

  • de Ligt, J., et al. (2021). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. PMC. [Link]

  • Rogers, K. A., & Woyach, J. A. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances. [Link]

  • Herman, S. E., et al. (2017). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research. [Link]

  • Wikipedia. (2023). Bruton's tyrosine kinase. Wikipedia. [Link]

  • Wu, J., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Frontiers in Oncology. [Link]

  • Lymphoma Australia. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia. [Link]

  • Bar-Natan, M., et al. (2023). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. [Link]

  • Sharman, J. P., et al. (2020). Acalabrutinib: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia. Taylor & Francis Online. [Link]

  • Tam, C. S., et al. (2016). Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL. Blood. [Link]

  • Herman, S. E., et al. (2017). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. SciSpace. [Link]

  • Targeted Oncology. (n.d.). Approved BTK Inhibitors for CLL. Targeted Oncology. [Link]

  • ResearchGate. (n.d.). Kinase selectivity of zanubrutinib and ibrutinib. ResearchGate. [Link]

  • Lee, K., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. [Link]

  • East-Seletsky, A., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Al-Otaibi, F., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Awan, F. T., et al. (2021). Incorporating acalabrutinib, a selective next-generation Bruton tyrosine kinase inhibitor, into clinical practice for the treatment of haematological malignancies. British Journal of Haematology. [Link]

  • Guo, Y., et al. (2019). Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. [Link]

  • Loury, D., et al. (2019). Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. Molecular Cancer Therapeutics. [Link]

  • Drugs.com. (2025). How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors?. Drugs.com. [Link]

  • MedChemExpress. (2023). Zanubrutinib is a Selective and Orally Active Btk Inhibitor for Leukemia and Lymphoma Research. Network of Cancer Research. [Link]

  • Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science. [Link]

  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]

  • Bentham Science Publishers. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science Publishers. [Link]

  • VJHemOnc. (2025). MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment. VJHemOnc. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[3][4][6]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]

Sources

Navigating Novel Tetrahydroimidazo[1,5-a]pyrazines: A Comparative Framework for Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Statistical Analysis and Performance Benchmarking of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and Its Analogs

Introduction: Unveiling the Potential of a Novel Scaffold

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including antiviral and anticancer properties. The specific compound, this compound, presents a unique substitution pattern that warrants systematic investigation. The benzyl group at the 7-position can influence solubility, metabolic stability, and potential interactions with hydrophobic pockets of target proteins. The bromo substituent at the 3-position is a key feature, often introduced to modulate electronic properties, enhance binding affinity through halogen bonding, or serve as a handle for further chemical modification.

While extensive experimental data for this compound is not yet widely published, this guide provides a comprehensive framework for its evaluation. We will detail robust experimental protocols, outline a strategy for statistical analysis, and compare its potential performance profile against relevant chemical alternatives. This document serves as a roadmap for researchers and drug development professionals seeking to characterize this and other novel compounds in the tetrahydroimidazo[1,5-a]pyrazine class.

Comparative Landscape: Situating a Novel Compound

To understand the potential of this compound, it is crucial to consider the known biological activities of structurally related compounds. The broader imidazopyrazine class has demonstrated efficacy in various therapeutic areas. For instance, derivatives have been investigated as inhibitors of Tropomyosin receptor kinases (Trks), which are implicated in various cancers[1]. Furthermore, the pyrazine ring is a key component in compounds with established antimicrobial activities[2][3].

Our comparative analysis will therefore focus on benchmarking the experimental results of the target compound against established agents in these fields. Potential comparators could include:

  • Known Pan-Trk Inhibitors: To assess anticancer potential.

  • Broad-spectrum Antibiotics: To evaluate antimicrobial efficacy.

  • Non-brominated and non-benzylated analogs: To determine the specific contribution of these functional groups to the compound's activity and selectivity.

Experimental Workflow: A Step-by-Step Guide to Characterization

The following protocols are designed to provide a thorough in vitro characterization of this compound. The choice of these assays is predicated on the activities observed in related imidazopyrazine structures.

Diagram of the General Experimental Workflow

G cluster_0 Initial Screening & Profiling cluster_1 Mechanism of Action Studies cluster_2 Statistical Analysis & Comparison A Compound Synthesis & QC (NMR, LC-MS, Purity) B Primary Antiproliferative Screen (e.g., NCI-60 Cell Line Panel) A->B Test Compound C Primary Antimicrobial Screen (e.g., MIC against ESKAPE pathogens) A->C Test Compound D Kinase Inhibition Assay (e.g., TrkA/B/C) B->D If Antiproliferative Activity F Bacterial Growth Kinetics C->F If Antimicrobial Activity E Cell Cycle Analysis (Flow Cytometry) D->E G IC50/MIC50 Determination E->G F->G H Comparative Data Analysis (vs. Alternative Compounds) G->H I Structure-Activity Relationship (SAR) (vs. Analogs) H->I

Caption: General workflow for the biological evaluation of a novel compound.

Protocol 1: In Vitro Antiproliferative Activity Assay

This protocol aims to determine the compound's ability to inhibit the growth of cancer cell lines.

  • Cell Line Selection: A panel of human cancer cell lines should be chosen to represent various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Plate the cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue) and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Convert the raw data to percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choices: The use of a panel of cell lines provides initial insights into the potential spectrum of anticancer activity. The inclusion of both vehicle and positive controls is essential for validating the assay's performance and ensuring that any observed effects are due to the compound itself.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Bacterial Strain Selection: Choose a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform a serial two-fold dilution of the compound in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining MIC. Using a standardized inoculum ensures the reproducibility of the results.

Statistical Analysis and Data Presentation

Data Summary Tables

All quantitative data should be summarized in clear, well-structured tables.

Table 1: Hypothetical In Vitro Antiproliferative Activity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound Experimental ValueExperimental ValueExperimental Value
Comparator 1 (e.g., Entrectinib)0.010.020.015
Comparator 2 (Non-brominated analog)Experimental ValueExperimental ValueExperimental Value

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
This compound Experimental ValueExperimental ValueExperimental Value
Comparator 1 (e.g., Ciprofloxacin)0.250.0150.5
Comparator 2 (Non-benzylated analog)Experimental ValueExperimental ValueExperimental Value
Statistical Methods
  • IC50/MIC50 Calculation: These values should be calculated using non-linear regression analysis from at least three independent experiments.

  • Significance Testing: To compare the potency of the target compound with comparators, an appropriate statistical test (e.g., t-test or ANOVA followed by a post-hoc test) should be employed. A p-value of < 0.05 is typically considered statistically significant.

Hypothesized Signaling Pathway and Mechanism

Based on the activity of related imidazopyrazine compounds, a potential mechanism of action in cancer cells could involve the inhibition of key signaling kinases.

Diagram of a Potential Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., TrkB) P1 RAS/RAF/MEK/ERK Pathway RTK->P1 P2 PI3K/AKT/mTOR Pathway RTK->P2 Ligand Growth Factor (e.g., BDNF) Ligand->RTK Resp Proliferation, Survival, Invasion P1->Resp P2->Resp Inhibitor 7-Benzyl-3-bromo- 5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine Inhibitor->RTK Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound. While specific experimental data for this compound remains to be published, the proposed workflows and comparative analyses offer a clear path for its characterization. The structural features of this molecule suggest a tangible potential for biological activity, particularly in the realms of oncology and infectious diseases. The execution of the described protocols will be instrumental in elucidating its true therapeutic potential and defining its place within the broader landscape of heterocyclic drug candidates. Subsequent in vivo studies will be necessary to validate any promising in vitro findings.

References

  • Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Synthesis and Preliminary Evaluation of Some Pyrazine Containing Thiazolines and Thiazolidinones as Antimicrobial Agents. PubMed. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a brominated heterocyclic molecule, requires meticulous handling and disposal procedures. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles for halogenated organic compounds.

The core principle of this disposal plan is waste segregation . Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste.[1][2] Co-mingling this type of waste with non-halogenated streams can complicate disposal processes and significantly increase costs.[3] Furthermore, improper disposal can lead to environmental contamination and potential health hazards.

Understanding the Risks: A Proactive Approach to Safety

Key Potential Hazards:

  • Irritation: May cause skin and eye irritation upon contact.[7]

  • Toxicity: Potential for toxic effects if ingested or inhaled.

  • Environmental Hazard: Improper disposal can lead to persistent environmental contamination.

Adherence to standard laboratory personal protective equipment (PPE) protocols is mandatory. This includes, at a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[3][8] All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of this compound from the laboratory setting.

1. Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[1][2] This container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[8][9]

  • Accurate Labeling: The label must clearly state "Hazardous Waste" and "Halogenated Organic Solvents."[1][3] List all constituents, including this compound and any solvents used, with their approximate concentrations. Do not use abbreviations or chemical formulas.[1]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, acidic or alkaline waste streams, or waste containing heavy metals or cyanides.[2][3]

2. Storage of Waste:

  • Secure Location: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be a well-ventilated space, away from heat sources or incompatible materials.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[1][3]

3. Disposal Procedure:

  • Institutional Guidelines: Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EH&S) department. Follow their specific procedures for waste pickup requests.

  • High-Temperature Incineration: The standard and recommended disposal method for halogenated organic waste is high-temperature incineration (typically 1100 °C or higher) in a licensed hazardous waste facility.[2][9] This process is necessary to ensure the complete destruction of the halogenated compounds.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain and Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[8]

  • Collect Waste: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated waste.[1][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EH&S immediately.[1]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[1]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 In-Lab Handling & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Work with Compound in Fume Hood (Appropriate PPE) B Segregate Waste into 'Halogenated Organic Waste' Container A->B Generate Waste C Accurately Label Container with Full Chemical Names B->C D Store Closed Container in Designated Satellite Accumulation Area C->D Container Full or Per Policy E Use Secondary Containment D->E F Request Waste Pickup via Institutional EH&S E->F Ready for Disposal G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are paramount. 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a brominated heterocyclic compound, represents a class of molecules with significant potential. However, its handling necessitates a robust understanding of safety protocols to mitigate potential risks. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and operational procedures to ensure the safety of researchers and the integrity of their work.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are inferred from its chemical structure and data on similar compounds. The presence of a bromine atom suggests that upon decomposition, it could emit toxic fumes of nitrogen oxides and bromide ions.[3] Halogenated organic compounds can also present various health hazards, including carcinogenicity.[4][5]

Potential Routes of Exposure:

  • Inhalation: Vapors or aerosols may be harmful if inhaled.

  • Skin Contact: The compound may be absorbed through the skin, potentially causing irritation or systemic effects.

  • Eye Contact: Direct contact can cause serious irritation.

  • Ingestion: Accidental ingestion could be harmful.

Given these potential hazards, a multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

A foundational level of PPE is mandatory for any work involving this compound. This "minimum PPE" should be supplemented based on the specific procedure and associated risks.[6]

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6][7] For tasks with a splash hazard, chemical splash goggles are necessary.[8][9] A face shield worn over safety glasses or goggles is required when handling larger volumes or when there is a significant risk of splashing.[6][8]Protects eyes from splashes, dust, and flying particles.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For prolonged handling or immersion, heavier-duty, chemical-resistant gloves should be worn. It is crucial to consult the glove manufacturer's chemical resistance guide. Double gloving can provide additional protection.[6]Prevents skin contact and absorption of the chemical.
Body Protection A flame-resistant lab coat is required to protect clothing and skin from splashes and spills.[7][9]Provides a removable barrier in case of a spill.
Foot Protection Closed-toe shoes are mandatory in all laboratory settings.[6][9]Protects feet from spills and dropped objects.

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

Handling Procedures

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step PPE Protocol:

  • Donning: Before entering the work area, don your lab coat, followed by safety glasses or goggles. The final step is to put on your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

  • During the Procedure: Regularly inspect your gloves for any signs of degradation or contamination. If a glove is compromised, move away from the hazardous area, remove the gloves properly, wash your hands, and don a new pair.

  • Doffing: To prevent cross-contamination, remove your PPE in the reverse order of donning. First, remove your gloves using a technique that avoids touching the outside of the glove with your bare hands. Next, remove your lab coat, followed by your eye protection. Wash your hands thoroughly after removing all PPE.

Spill Response

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify your laboratory supervisor and the appropriate environmental health and safety personnel.

  • Clean-up: Only trained personnel with the appropriate PPE, including respiratory protection if necessary, should perform the cleanup. Use an inert absorbent material to contain the spill.[4]

Disposal Plan

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a designated, properly labeled, and sealed container.[10][11] Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs.[4]

  • Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[4][5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.[10]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the steps for doffing PPE to prevent contamination.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection start Start: Handling this compound task_assessment Assess Task-Specific Risks (e.g., volume, potential for splash/aerosol) start->task_assessment base_ppe Minimum PPE: - Safety Glasses (ANSI Z87.1) - Nitrile Gloves - Lab Coat - Closed-Toe Shoes task_assessment->base_ppe splash_risk Splash Hazard Present? base_ppe->splash_risk goggles_shield Upgrade to: - Chemical Splash Goggles - Face Shield splash_risk->goggles_shield Yes prolonged_handling Prolonged/Direct Contact? splash_risk->prolonged_handling No goggles_shield->prolonged_handling heavy_duty_gloves Use: - Heavy-Duty Chemical  Resistant Gloves - Consider Double Gloving prolonged_handling->heavy_duty_gloves Yes aerosol_risk Aerosol Generation Potential? prolonged_handling->aerosol_risk No heavy_duty_gloves->aerosol_risk respirator Consult EHS for Respirator Selection (e.g., NIOSH-approved) aerosol_risk->respirator Yes end_ppe Final PPE Ensemble Selected aerosol_risk->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow Diagram

PPE_Doffing_Procedure cluster_doffing PPE Doffing Sequence start_doffing Begin Doffing in Designated Area remove_gloves Step 1: Remove Gloves (avoid touching outside with bare hands) start_doffing->remove_gloves remove_coat Step 2: Remove Lab Coat (turn inside out as you remove) remove_gloves->remove_coat remove_goggles Step 3: Remove Goggles/Face Shield (handle by the strap/headband) remove_coat->remove_goggles wash_hands Step 4: Wash Hands Thoroughly with soap and water remove_goggles->wash_hands end_doffing Doffing Complete wash_hands->end_doffing

Caption: PPE Doffing Procedure Diagram

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the advancement of their scientific endeavors.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Halogenated Solvents in Laboratories. (n.d.).
  • Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 7.2 Organic Solvents. (n.d.). Cornell EHS.
  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Chemical Safety in the Workplace. (2024, November 12). Restored CDC.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH | CDC.
  • Personal protective equipment for handling Bromopicrin. (n.d.). Benchchem.
  • LANXESS-Bromine Safety Handling Guide EN 20180717. (n.d.).
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • This compound. (n.d.). BLD Pharm.
  • SAFETY D
  • Safety Data Sheet. (2025, January 25). Advanced Biotech.
  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety - Dartmouth.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.